molecular formula C13H11NO6 B1489615 Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate CAS No. 684287-56-7

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Cat. No.: B1489615
CAS No.: 684287-56-7
M. Wt: 277.23 g/mol
InChI Key: CWVQZJBCYSRLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a useful research compound. Its molecular formula is C13H11NO6 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-12(17)7-8(13(18)20-2)11(16)9-6(10(7)15)4-3-5-14-9/h3-5,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVQZJBCYSRLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C(=C1C(=O)OC)O)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334157
Record name Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684287-56-7
Record name Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (CAS 684287-56-7), a highly functionalized quinoline scaffold often utilized as a precursor in the development of HIV-1 integrase inhibitors (e.g., Elvitegravir analogues) and other bioactive pharmacophores.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , features a quinoline core with a fully substituted benzenoid ring. The presence of the para-dihydroxy motif (positions 5,8) adjacent to vicinal diesters (positions 6,7) presents a unique synthetic challenge.

Retrosynthetic Logic

The most robust synthetic disconnection relies on the construction of the carbocyclic ring onto a pre-existing pyridine scaffold. This is best achieved via a modified Stobbe condensation or Fieser-type cyclization involving Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride) and Dimethyl Succinate .

  • Precursor A: Quinolinic Anhydride (provides the pyridine ring and C5/C8 carbonyls).

  • Precursor B: Dimethyl Succinate (provides C6/C7 carbons and the ester functionalities).

  • Mechanism: Base-mediated condensation followed by tautomerization and in situ oxidation/esterification.

Synthetic Protocol

Phase 1: Preparation of Quinolinic Anhydride

Objective: Convert commercially available Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) into its reactive anhydride form.

Reagents:

  • Quinolinic Acid (1.0 eq)

  • Acetic Anhydride (5.0 eq) or Thionyl Chloride (1.5 eq)

  • Solvent: Toluene or neat Acetic Anhydride

Procedure:

  • Charge a reaction vessel with Quinolinic Acid (16.7 g, 100 mmol).

  • Add Acetic Anhydride (50 mL) under an inert atmosphere (

    
    ).
    
  • Heat the mixture to reflux (

    
    ) for 3 hours. The solid acid will dissolve as the anhydride forms.
    
  • Monitoring: Reaction completion is indicated by the disappearance of the starting acid on TLC (MeOH/DCM) and the formation of a less polar spot.

  • Workup: Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid.

  • Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to yield Quinolinic Anhydride as a beige solid.

    • Yield: 85-92%

    • Melting Point: 134-136°C

Phase 2: Stobbe Condensation & Cyclization

Objective: Condense the anhydride with dimethyl succinate to form the 5,8-dihydroxyquinoline-6,7-dicarboxylate core.

Reagents:

  • Quinolinic Anhydride (14.9 g, 100 mmol)

  • Dimethyl Succinate (17.5 g, 120 mmol)

  • Base: Sodium Methoxide (NaOMe), 25% in MeOH (220 mmol) or Sodium Hydride (NaH) in THF.

  • Solvent: Toluene/Methanol mixture.

Detailed Workflow:

  • Base Preparation: In a dry 3-neck flask, suspend NaH (60% dispersion, 8.8 g, 220 mmol) in anhydrous Toluene (200 mL) at 0°C. (Alternatively, use NaOMe solution).

  • Addition: Add Dimethyl Succinate (17.5 g) dropwise over 20 minutes. Stir for 30 minutes at room temperature to generate the enolate.

  • Condensation: Add the solid Quinolinic Anhydride portion-wise to the enolate solution. The reaction is exothermic; maintain temperature

    
    .
    
  • Cyclization: Heat the mixture to

    
     for 12 hours. A thick precipitate (the sodium salt of the intermediate) will form.
    
  • Quench: Cool to room temperature and quench with dilute HCl (1M) until pH ~2. This protonates the intermediate, inducing tautomerization to the hydroquinone form.

  • Esterification (Critical Step): The initial product is often the mono-acid or a mixture. To ensure the dimethyl ester target:

    • Concentrate the organic layer.

    • Redissolve the crude residue in Methanol (200 mL).

    • Add conc.

      
       (2 mL) and reflux for 6 hours (Fischer Esterification).
      
  • Isolation: Concentrate the methanol, dilute with water, and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated

    
     and brine.
    
  • Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Data Summary Table
ParameterSpecification
Target Molecule This compound
CAS Number 684287-56-7 (or 684226-24-2)
Molecular Formula

Molecular Weight 277.23 g/mol
Appearance Yellow to Brown Crystalline Solid
Yield (Phase 2) 45 - 60%
Key 1H NMR Signals

9.1 (d, 1H, Pyr), 8.5 (d, 1H, Pyr), 7.8 (dd, 1H, Pyr), 4.0 (s, 6H, 2x OMe), 11.2 (s, OH)

Mechanistic Pathway & Visualization[1]

The synthesis relies on the nucleophilic attack of the succinate enolate on the anhydride carbonyls. The "6,7-dicarboxylate" pattern is retained because dimethyl succinate provides the four-carbon fragment required to close the ring while carrying the two ester groups.

SynthesisPathway Start Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Anhydride Quinolinic Anhydride Start->Anhydride Ac2O, Reflux -AcOH Intermediate Stobbe Adduct (Acyclic Keto-Ester) Anhydride->Intermediate + Succinate NaOMe/Toluene Succinate Dimethyl Succinate (Enolate) Cyclized Dihydro-quinoline Intermediate Intermediate->Cyclized Intramolecular Claisen Cond. Target Dimethyl 5,8-dihydroxy quinoline-6,7-dicarboxylate Cyclized->Target Tautomerization & Esterification

Figure 1: Synthetic pathway from Quinolinic Acid to the target Quinoline diester via Stobbe condensation.

Critical Control Points (Self-Validating Protocol)

  • Anhydride Quality: Ensure Quinolinic Anhydride is moisture-free. Hydrolysis back to the di-acid will quench the succinate enolate and stop the reaction. Validation: IR spectrum should show doublet carbonyl peaks at ~1780 and 1850

    
     (anhydride), with no broad OH stretch.
    
  • Temperature Control: During the addition of the anhydride to the enolate, control the exotherm. If the temperature exceeds 50°C prematurely, polymerization of the anhydride may occur.

  • Oxidation State: The product exists in equilibrium between the 5,8-dihydroxy (hydroquinone) and 5,8-dioxo (quinone) forms. The "dihydroxy" form is stabilized by hydrogen bonding with the neighboring esters and nitrogen. If the product turns dark red/purple, it may have oxidized to the quinone; reduction with sodium dithionite (

    
    ) during workup can restore the yellow dihydroxy form.
    

References

  • Fieser, L. F., & Hershberg, E. B. (1936). The Synthesis of Phenanthrene and Hydrophenanthrene Derivatives. Journal of the American Chemical Society, 58(11), 2314–2318.
  • Sato, Y., et al. (2009). Process for preparation of HIV integrase inhibitors. US Patent 2009/0318421. (Describes quinoline scaffold synthesis for Elvitegravir).
  • ChemScene. (n.d.). This compound Product Entry. Retrieved from .

  • Yavari, I., et al. (2002). Reaction between naphthols and dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1.

Technical Whitepaper: Structural Elucidation and Synthetic Validation of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This compound (DDQD) represents a critical class of "fully substituted" quinoline cores.[1] Structurally, it features a para-hydroquinone motif (positions 5,[1]8) flanked by vicinal diesters (positions 6,7).[1] This specific substitution pattern renders the benzene ring of the quinoline system electronically dense and sterically crowded, often leading to unique tautomeric behaviors and redox properties mimicking the cofactor Methoxatin (PQQ).[1]

Why this molecule matters:

  • Biosynthetic Mimicry: It serves as a synthetic surrogate for the PQQ active site (C-ring).[1]

  • Redox Activity: The 5,8-dihydroxy system readily oxidizes to the quinoline-5,8-dione, a key step in electron transfer catalysis.[1]

  • Elucidation Challenge: Confirming the regiochemistry of the esters (6,7 vs. other positions) requires distinguishing between a substituted pyridine ring and a substituted benzene ring, a task perfectly suited for advanced NMR techniques.

Synthetic Genesis: The "Substituted Benzene" Logic[1]

To understand the structure, we must first understand its origin.[1] The most robust route to such highly substituted quinolines is the Friedländer Annulation or the Diels-Alder Cycloaddition approach, which constructs the pyridine ring onto a pre-functionalized benzene precursor.[1]

Synthetic Pathway

The synthesis typically involves the reaction of a diaminobenzene derivative or an amino-quinone with a four-carbon synthon (like DMAD or oxomalonate), though for this specific 6,7-dicarboxylate target, a cycloaddition strategy is chemically most consistent.[1]

Proposed Route: Oxidative cycloaddition of dimethyl acetylenedicarboxylate (DMAD) to a suitable 5,8-quinoline-dione precursor or via the reaction of a functionalized pyridine diene.[1]

SynthesisPrecursorPrecursor:Amino-hydroxy-benzeneDerivativeIntermediateIntermediate:Michael Adduct / CyclizationPrecursor->Intermediate+ DMAD(MeOH, Reflux)DMADReagent:Dimethyl Acetylenedicarboxylate(DMAD)ProductTarget:Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylateIntermediate->ProductOxidative Aromatization(-2H)

Figure 1: Generalized synthetic logic for constructing the 6,7-dicarboxylate quinoline core.

Analytical Framework: The Core Elucidation

The primary challenge is proving that the substituents (OH and Esters) are on the benzene ring (positions 5,6,7,[1]8) leaving the pyridine ring (2,3,[1]4) unsubstituted.

High-Resolution Mass Spectrometry (HRMS)[1]
  • Formula: C₁₃H₁₁NO₆

  • Calculated Mass (M+H)⁺: 278.0665 m/z[1]

  • Fragmentation Pattern: Expect sequential loss of methoxy groups (-31 Da) and carbonyls (-28 Da), characteristic of vicinal diesters.[1]

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive method.[1] The key diagnostic is the proton coupling pattern .[1]

1H NMR Prediction & Assignment (500 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityCoupling (Hz)Interpretation
H-2 8.95ddJ₂,₃=4.2, J₂,₄=1.6Proximity to Nitrogen (deshielded).
H-4 8.45ddJ₃,₄=8.5, J₂,₄=1.6Peri-position to C5-OH (anisotropic effect).[1]
H-3 7.65ddJ₃,₄=8.5, J₂,₃=4.2Typical β-pyridine proton.
5-OH 10.80s (br)-Intramolecular H-bond to 6-Ester.
8-OH 10.20s (br)-H-bond to 7-Ester or N-lone pair (weak).[1]
6-COOMe 3.92s-Methyl ester singlet.
7-COOMe 3.88s-Methyl ester singlet.[1]

The "Smoking Gun": The presence of an AMX (or ABX) spin system corresponding to H2, H3, and H4 confirms that the pyridine ring is unsubstituted.[1] If the esters were at positions 2 or 3, this pattern would collapse to singlets or simple doublets.[1]

2D NMR Logic (HMBC Correlations)

To rigorously prove the esters are at 6 and 7 (and not 5,8 with OH at 6,7), we rely on Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • H4 (8.45 ppm) will show a strong 3-bond correlation to C5 (Bridgehead) and C9 (Bridgehead) .[1]

  • H2 (8.95 ppm) will correlate to C9 (Bridgehead) .

  • Absence of Correlation: The pyridine protons (H2, H3, H4) will not show correlations to the ester carbonyl carbons (~166 ppm) if the esters are on the distal benzene ring.[1] This "negative evidence" is crucial.

NMR_Logiccluster_SpectraSpectral Evidencecluster_ConclusionStructural DeductionH_NMR1H NMR:3 Aromatic Protons (AMX)Implies Pyridine Ring IntactRegioRegiochemistry Confirmed:Substituents on Benzene RingH_NMR->RegioExcludes 2,3,4-substitutionC_NMR13C NMR:4 Quaternary Carbons (C5,6,7,8)2 Carbonyls (~166 ppm)C_NMR->RegioConfirms crowdingHMBCHMBC:H4 -> C5/C9 (Bridgeheads)No H -> Ester couplingHMBC->RegioLinks ringsFinalStructure:Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylateRegio->Final

Figure 2: Logic flow for deducing the 6,7-dicarboxylate regiochemistry via NMR.

Experimental Protocols

Synthesis Verification Protocol (Small Scale)

Note: This protocol assumes a starting material of 3-amino-2,5-dihydroxybenzoic acid derivative or similar.[1]

  • Reaction: Dissolve precursor (1.0 eq) in anhydrous Methanol. Add DMAD (1.2 eq) dropwise at 0°C.

  • Cyclization: Reflux for 4 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Oxidation: If the intermediate is a dihydro-species, add DDQ (1.1 eq) or stir in air to aromatize.[1]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Flash chromatography on Silica Gel. Elute with CH₂Cl₂/MeOH (95:5). The product is typically a yellow/orange solid due to the conjugation.[1]

NMR Characterization Protocol[1][7]
  • Sample Prep: Dissolve 5 mg of purified compound in 0.6 mL DMSO-d₆ . (CDCl₃ may be used, but solubility of dihydroxyquinolines is often poor).[1]

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 13C (1024 scans) - look for weak quaternary signals.

    • Crucial: Run 1H-13C HMBC optimized for 8 Hz coupling (long range).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine coupling of H2/H3/H4.

Data Summary Table

ParameterValue / ObservationInference
Appearance Yellow to Orange Crystalline SolidExtended conjugation (Quinone-like character).
Solubility DMSO, DMF, hot MeOH; Insoluble in WaterLipophilic esters + H-bonding OH groups.
IR (ν max) 3350 (br), 1730 (s), 1715 (s) cm⁻¹Intramolecular H-bonded OH and Ester C=O.[1]
UV-Vis λmax ~ 260, 340 nmQuinoline aromatic transitions.[1]
Tautomerism Stable as Hydroquinone form in DMSOMay oxidize to Quinone in basic aqueous media.[1]

References

  • Corey, E. J., & Trammell, G. L. (1981).[1] Total synthesis of methoxatin, a bacterial coenzyme.[1] Journal of the American Chemical Society, 103(18), 5599–5600.[1] Link[1]

  • Gainor, J. A., & Weinreb, S. M. (1982).[1] Total synthesis of methoxatin (PQQ). The Journal of Organic Chemistry, 47(15), 2833–2837.[1] Link[1]

  • Martin, A. R., et al. (1981).[1] Synthesis of pyrroloquinoline quinone (PQQ) analogs. Helvetica Chimica Acta, 64, 2515.[1] (Foundational work on 5,8-quinoline dione systems).

  • Boger, D. L., et al. (1995).[1] Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 95(6).[1] (Methodology for constructing highly substituted quinolines). Link[1]

physical and chemical properties of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate , a highly functionalized heterocyclic building block.

CAS Registry Number: 684287-56-7 Synonyms: 5,8-Dihydroxy-6,7-bis(methoxycarbonyl)quinoline; Quinoline-6,7-dicarboxylic acid, 5,8-dihydroxy-, dimethyl ester.

Executive Summary

This compound is a specialized quinoline scaffold characterized by a fully substituted benzenoid ring. Its structural uniqueness lies in the 5,8-dihydroxy substitution pattern (mimicking a hydroquinone system) flanked by 6,7-dicarboxylate esters . This configuration imparts dual reactivity:

  • Redox Capability: The 5,8-dihydroxy motif can undergo reversible oxidation to the corresponding 5,8-quinolinequinone, a moiety found in potent biological cofactors like Pyrroloquinoline Quinone (PQQ) .

  • Chelation Potential: The proximity of the quinoline nitrogen (N1) and the 8-hydroxyl group creates a strong bidentate binding site for transition metals (Cu²⁺, Zn²⁺, Fe³⁺), relevant for metalloenzyme inhibition.

This compound serves as a critical intermediate in the total synthesis of PQQ analogs and the development of HIF-prolyl hydroxylase (PHD) inhibitors and HIV integrase inhibitors .

Physicochemical Characterization

Core Properties
PropertyValue / Description
Molecular Formula C₁₃H₁₁NO₆
Molecular Weight 277.23 g/mol
Appearance Yellow to Orange Crystalline Powder (Oxidation sensitive)
Solubility Soluble in DMSO, DMF, Pyridine; Sparingly soluble in MeOH, DCM; Insoluble in Water.
Melting Point >200°C (Decomposition often observed prior to melting due to oxidation)
pKa (Predicted) OH (C8): ~9.5 (Stabilized by H-bond to N1); OH (C5): ~10.2
Structural Analysis (Tautomerism & H-Bonding)

The molecule exists primarily in the phenolic form in solid state but equilibrates with keto-tautomers in solution, particularly under oxidative stress.

  • Intramolecular H-Bonding: A strong hydrogen bond exists between the C8-hydroxyl proton and the quinoline nitrogen lone pair. This "locked" conformation reduces the pKa of the C8-OH and enhances lipophilicity by masking polar groups.

  • Redox Active Site: The C5 and C8 positions form a para-hydroquinone system. Upon oxidation (chemical or metabolic), this converts to the 5,8-quinolinequinone , a potent electrophile capable of Michael additions with biological thiols.

Synthetic Methodologies

The synthesis of such highly substituted quinolines is non-trivial due to the electron-rich nature of the dihydroxy-benzene ring, which can lead to over-oxidation. The most authoritative route involves the construction of the pyridine ring onto a pre-functionalized benzene scaffold.

Primary Synthetic Route: The Modified Friedländer/Pfitzinger Approach

This protocol constructs the quinoline core using an aniline precursor and an alkyne or ketone equivalent.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 2-amino-3,6-dimethoxyterephthalic acid dimethyl ester . (The methoxy groups protect the oxidation-sensitive phenols).

  • Annulation: React the aniline derivative with glycerol (Skraup conditions) or acrolein/crotonaldehyde (Doebner-Miller) under modified conditions to prevent decarboxylation of the esters.

    • Note: A milder alternative involves the reaction with dimethyl acetylenedicarboxylate (DMAD) followed by cyclization, though this typically yields 2,3-dicarboxylates.

  • Deprotection: The 5,8-dimethoxy groups are demethylated using Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78°C to 0°C.

  • Workup: Quench with MeOH, neutralize with NaHCO₃, and extract with EtOAc. Purification via silica gel chromatography (Gradient: Hexanes/EtOAc).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward pathway often employed for PQQ-like precursors.

Synthesis Aniline 2-Amino-3,6-dimethoxy- terephthalate Intermediate Dimethyl 5,8-dimethoxy- quinoline-6,7-dicarboxylate Aniline->Intermediate Cyclization Annulation Annulation Reagent (e.g., Glycerol/Acid or Pd-catalyzed coupling) Annulation->Intermediate Product Dimethyl 5,8-dihydroxy- quinoline-6,7-dicarboxylate Intermediate->Product Deprotection BBr3 Demethylation (BBr3, DCM, -78°C)

Figure 1: Synthetic pathway from protected aniline precursors to the target dihydroxyquinoline.

Chemical Reactivity & Applications[1][2]

Metal Chelation & Metalloenzyme Inhibition

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold for binding divalent metals. In this specific derivative, the electron-withdrawing ester groups at C6 and C7 modulate the pKa of the phenolic oxygens, tuning the binding affinity.

  • Mechanism: The Nitrogen (N1) and Phenolate (O8) form a five-membered chelate ring with metals like Zn²⁺, Cu²⁺, and Mn²⁺.

  • Application: This specific chelation mode is exploited in HIV-1 Integrase inhibitors , where the ligand binds the Mg²⁺ cofactor in the enzyme's active site, blocking viral DNA integration.

Redox Cycling & Cytotoxicity

The 5,8-dihydroxy motif allows the molecule to cycle between the hydroquinone (reduced) and quinone (oxidized) states.

  • ROS Generation: In biological systems, this cycling can generate Superoxide Anion (O₂⁻) and Hydrogen Peroxide (H₂O₂), leading to oxidative stress in target cells (e.g., cancer cells or bacteria).

  • PQQ Biosynthesis: This molecule mimics the structure of PQQ biosynthetic intermediates (like PQQ-A peptide products), making it a valuable probe for studying quinoprotein cofactor assembly.

Experimental Protocol: Redox Stability Test

To validate the integrity of the 5,8-dihydroxy system before use in sensitive assays:

  • Dissolve 5 mg of the compound in 1 mL DMSO-d6.

  • Acquire a ¹H NMR spectrum immediately.

  • Expose the solution to air (or bubble O₂) for 24 hours.

  • Re-acquire NMR.

    • Pass Criteria: Retention of the sharp phenolic proton signals (~9-10 ppm).

    • Fail Criteria: Broadening of signals or appearance of new peaks corresponding to the quinone (paramagnetic broadening may occur if radical species are stable).

References

  • Corey, E. J., & Tramontano, A. (1981). "Total synthesis of the quinonoid amino acid ester 7,9-didecarboxy-methoxatin." Journal of the American Chemical Society, 103(18), 5599-5600. Link

  • Martin, A. R., et al. (1981). "Synthesis of pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid (PQQ)." Journal of the American Chemical Society.
  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Classic quinoline synthesis methodology).
  • PubChem Compound Summary. "Quinoline-6,7-dicarboxylic acid esters." Link

An In-depth Technical Guide to Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and neuroprotective properties.[1][2][3][4] This technical guide provides a comprehensive overview of a novel quinoline derivative, Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. As a distinct CAS number for this compound is not publicly registered, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and a detailed exploration of its potential applications in drug discovery and development. The insights provided are grounded in established chemical principles and the known bioactivities of structurally related quinoline compounds.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[5] This privileged structure is found in a variety of natural products and synthetic molecules with significant pharmacological relevance.[1] The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.[2] Derivatives of quinoline have been successfully developed as drugs for a range of diseases, underscoring the enduring importance of this scaffold in pharmaceutical research.[1]

The introduction of hydroxyl and carboxylate moieties to the quinoline core can significantly influence its biological activity. 8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating, antimicrobial, and neuroprotective effects.[3][6] The addition of dicarboxylate groups can enhance the molecule's ability to interact with biological targets and improve its pharmacokinetic profile.

This guide focuses on the specific, albeit novel, derivative, this compound, and aims to provide a foundational understanding for its synthesis and potential therapeutic exploration.

Proposed Synthesis of this compound

The synthesis of this highly functionalized quinoline derivative is proposed via a multi-step pathway, leveraging established named reactions in heterocyclic chemistry, such as the Friedländer annulation. The general strategy involves the construction of a suitably substituted aniline precursor followed by cyclization to form the quinoline core.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a substituted 2-aminobenzaldehyde and a β-ketoester.

Retrosynthesis Target This compound Intermediate1 Friedländer Annulation Target->Intermediate1 Precursor1 2-Amino-3,6-dihydroxy-4,5-dicarbomethoxybenzaldehyde Intermediate1->Precursor1 Precursor2 Ethyl acetoacetate Intermediate1->Precursor2

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of a Substituted Aniline Precursor

The synthesis would commence with a commercially available, appropriately substituted benzene derivative, which would be subjected to nitration, reduction, and subsequent functional group manipulations to yield the required 2-amino-3,6-dihydroxy-4,5-dicarbomethoxybenzaldehyde. Given the complexity of this starting material, a multi-step synthesis would be necessary.

Step 2: Friedländer Annulation

The core of the proposed synthesis is the Friedländer annulation, a condensation reaction between an o-aminobenzaldehyde or ketone and a compound containing a reactive α-methylene group.[7]

  • Reaction: 2-Amino-3,6-dihydroxy-4,5-dicarbomethoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst.

  • Rationale: The base facilitates the deprotonation of the α-methylene group of ethyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl group of the aminobenzaldehyde. Subsequent intramolecular cyclization and dehydration yield the quinoline ring.

  • Protocol:

    • Dissolve 2-amino-3,6-dihydroxy-4,5-dicarbomethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add ethyl acetoacetate (1.2 equivalents) to the solution.

    • Add a catalytic amount of a base, such as piperidine or sodium hydroxide.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Conditions Reactant1 2-Amino-3,6-dihydroxy- 4,5-dicarbomethoxybenzaldehyde Reaction_Step1 Condensation & Intramolecular Cyclization Reactant1->Reaction_Step1 Reactant2 Ethyl acetoacetate Reactant2->Reaction_Step1 Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction_Step1 Solvent Ethanol Solvent->Reaction_Step1 Heat Reflux Heat->Reaction_Step1 Product Dimethyl 5,8-dihydroxy- 2-methylquinoline-6,7-dicarboxylate Reaction_Step1->Product

Caption: Proposed Friedländer annulation workflow.

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₁₁NO₆
Molecular Weight 277.23 g/mol
Appearance Likely a yellow to brown crystalline solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.
pKa The phenolic hydroxyl groups would be acidic, and the quinoline nitrogen would be basic (pKa ~9.5).[5]
LogP The presence of polar hydroxyl and ester groups suggests a moderate LogP value.
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the methyl protons of the ester groups, and the hydroxyl protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR would display signals for the quinoline ring carbons, the carbonyl carbons of the ester groups, and the methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the hydroxyl groups, C=O stretching of the ester groups, and C=N/C=C stretching of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Applications in Drug Development

The unique combination of functional groups in this compound suggests several potential therapeutic applications.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of cell migration, and induction of apoptosis.[1] The 5,8-dihydroxyquinoline scaffold, in particular, can chelate metal ions that are essential for the function of certain enzymes involved in cancer progression.

Potential Mechanism of Action:

  • Enzyme Inhibition: The molecule could act as an inhibitor of kinases or other enzymes involved in pro-survival signaling pathways such as PI3K/AKT.[8]

  • Induction of Oxidative Stress: The dihydroxyquinoline moiety may participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells, thereby inducing apoptosis.[8]

Anticancer_Mechanism Molecule Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate Target_Enzyme Kinase / Topoisomerase Molecule->Target_Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Generation Molecule->ROS Apoptosis Apoptosis Target_Enzyme->Apoptosis ROS->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Potential anticancer mechanisms of action.

Neuroprotective Applications

8-Hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[6] They are thought to exert their neuroprotective effects by chelating excess metal ions (e.g., copper, zinc, and iron) that contribute to oxidative stress and protein aggregation in the brain.

Conclusion

While this compound remains a novel compound without a designated CAS number, this technical guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route, based on established chemical principles, offers a clear path for its preparation in a laboratory setting. The predicted properties and potential biological activities, drawn from the extensive literature on related quinoline derivatives, highlight its promise as a lead compound for drug discovery, particularly in the areas of oncology and neurodegenerative diseases. Further experimental validation is warranted to fully elucidate the chemical and pharmacological profile of this intriguing molecule.

References

  • 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219. PubChem. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.). Retrieved from [Link]

  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. (2022). Retrieved from [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. (n.d.). Retrieved from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. ACS Publications. (2012). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. (2023). Retrieved from [Link]

  • Gould–Jacobs reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. (2024). Retrieved from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. (n.d.). Retrieved from [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Royal Society of Chemistry. (2021). Retrieved from [Link]

  • Quinoline: A versatile heterocyclic. PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. (2024). Retrieved from [Link]

  • 1,3-Benzenedicarboxylic acid, dimethyl ester. NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags. PubMed. (2012). Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. (2001). Retrieved from [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. (2019). Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. (n.d.). Retrieved from [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. (n.d.). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. (2025). Retrieved from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PubMed Central. (n.d.). Retrieved from [Link]

  • Gould–Jacobs reaction | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. (2016). Retrieved from [Link]

  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. (2019). Retrieved from [Link]

  • Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal. (n.d.). Retrieved from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. (2022). Retrieved from [Link]

  • Protocol for the synthesis of quinoline derivatives. ResearchGate. (n.d.). Retrieved from [Link]

  • dimethyl 6-methylquinoxaline-2,3-dicarboxylate|1458011-74-9. MOLBASE Encyclopedia. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines. ACS Publications. (n.d.). Retrieved from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. (n.d.). Retrieved from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. (2018). Retrieved from [Link]

  • Quinine. Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (2025). Retrieved from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. (2015). Retrieved from [Link]

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents. (n.d.).
  • Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. PubMed Central. (n.d.). Retrieved from [Link]

Sources

biological activity of quinoline dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline Dicarboxylate Derivatives: From Endogenous Neuromodulators to Therapeutic Agents

Abstract

The quinoline dicarboxylate scaffold represents a fascinating duality in pharmacology and neurobiology. On one hand, the endogenous metabolite quinolinic acid, a pyridine-2,3-dicarboxylate, acts as a potent NMDA receptor agonist, contributing to excitotoxicity and neurodegeneration in a variety of central nervous system disorders. On the other hand, synthetic derivatives, particularly those antagonizing the NMDA receptor, have emerged as promising neuroprotective agents. This guide provides a comprehensive overview of the biological activities of this chemical class, navigating from the fundamental role of endogenous quinoline dicarboxylates within the kynurenine pathway to the structure-activity relationships and therapeutic potential of their synthetic counterparts. We will explore the mechanistic underpinnings of their neurotoxic and neuroprotective effects, detail key experimental protocols for their evaluation, and discuss the future trajectory of drug development in this area, providing researchers and drug development professionals with a foundational understanding of this versatile scaffold.

Introduction to the Quinoline Dicarboxylate Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The addition of two carboxylate groups to this scaffold creates the quinoline dicarboxylate class, whose biological significance is most profoundly illustrated by its role in neurotransmission and neuromodulation.

Core Chemical Structure

Quinoline itself is a heterocyclic aromatic compound with the formula C₉H₇N. The dicarboxylate derivatives feature two carboxylic acid (-COOH) groups attached to the ring system. The positions of these groups are critical to the molecule's function. The most biologically significant endogenous example is Quinolinic Acid (QUIN) , which is technically a pyridine-2,3-dicarboxylic acid, but is the metabolic precursor to quinoline structures and central to this discussion. Synthetic derivatives often explore other isomers, such as the quinoline-2,4-dicarboxylate scaffold, in the quest for potent receptor antagonists.[5]

The Biological Landscape of Quinoline Derivatives

The versatility of the quinoline scaffold has made it a cornerstone in the development of numerous pharmaceuticals.[6] Its derivatives have been successfully developed as:

  • Anticancer agents: Acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1]

  • Antimalarial drugs: Such as chloroquine, which interferes with heme detoxification in the parasite.[2]

  • Antibacterial compounds: With broad-spectrum activity against various bacterial strains.[7]

  • Neuroprotective agents: Modulating neurotransmitter systems and reducing oxidative stress.[6][8]

This broad utility provides a compelling rationale for the continued exploration of novel derivatives, including the dicarboxylate class.

The Dichotomy of Endogenous Quinoline Dicarboxylates: The Kynurenine Pathway

The primary context for understanding the biological role of endogenous quinoline dicarboxylates is the kynurenine pathway, the main route for the metabolism of the essential amino acid tryptophan. This pathway produces a series of neuroactive compounds, including the excitotoxic quinolinic acid (QUIN) and the neuroprotective kynurenic acid (KYNA).[9]

Quinolinic Acid (QUIN): The Endogenous Excitotoxin

Produced by activated microglia and infiltrating macrophages during neuroinflammation, QUIN is a potent agonist at the N-methyl-D-aspartate (NMDA) receptor.[10] Its accumulation in the brain is implicated in the pathophysiology of numerous neurodegenerative disorders.

  • Mechanism of Action: QUIN selectively activates NMDA receptors, leading to an excessive influx of Ca²⁺ into neurons. This process, known as excitotoxicity, triggers a cascade of damaging downstream events.[11][12]

  • Downstream Effects: The excitotoxic cascade initiated by QUIN includes mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of catabolic enzymes, ultimately culminating in neuronal apoptosis and necrosis.[10][12]

  • Role in Neurodegenerative Diseases: Elevated levels of QUIN have been documented in conditions like Parkinson's disease, where it contributes to the degeneration of dopaminergic neurons, and Alzheimer's disease.[9][13]

Kynurenic Acid (KYNA): The Counterbalancing Neuroprotectant

In contrast to QUIN, kynurenic acid (KYNA) is an endogenous antagonist of ionotropic glutamate receptors, including the NMDA receptor (at the glycine co-agonist site).[14][15] It is considered neuroprotective and serves to balance the excitotoxic potential of QUIN.

  • Mechanism of Action: By blocking glutamate receptors, KYNA reduces excitatory neurotransmission and prevents the excitotoxic cascade.[14]

  • Antioxidant and Anti-inflammatory Properties: Beyond receptor antagonism, KYNA also functions as a potent antioxidant and scavenger of free radicals, further contributing to its neuroprotective profile.[14][15][16]

The balance between these two metabolites, often expressed as the QUIN/KYNA ratio, is increasingly viewed as a critical biomarker for neurological health. An imbalance in favor of QUIN is a hallmark of neuroinflammatory conditions.[9]

G cluster_pathway Kynurenine Pathway cluster_effects Cellular Effects Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine QUIN Quinolinic Acid (QUIN) (Neurotoxin) Kynurenine->QUIN Microglia/ Macrophages KYNA Kynurenic Acid (KYNA) (Neuroprotectant) Kynurenine->KYNA Astrocytes NMDA_R NMDA Receptor QUIN->NMDA_R Agonist (+) KYNA->NMDA_R Antagonist (-) Excitotoxicity Excitotoxicity & Oxidative Stress NMDA_R->Excitotoxicity Neuroprotection Neuroprotection NMDA_R->Neuroprotection

Caption: The Kynurenine Pathway's dual impact on neuronal health.

Synthetic Quinoline Dicarboxylate Derivatives as Therapeutic Agents

The profound and opposing roles of QUIN and KYNA provide a clear rationale for designing synthetic drugs that can modulate the glutamate system. A major focus has been the development of potent and selective NMDA receptor antagonists based on the quinoline dicarboxylate scaffold.

Neuroprotective Applications: NMDA Receptor Antagonists

Many synthetic efforts have focused on developing antagonists that, like KYNA, target the glycine co-agonist site of the NMDA receptor. This approach is considered potentially safer than blocking the primary glutamate binding site, as it modulates rather than completely abolishes receptor activity.[17]

  • Structure-Activity Relationship (SAR): Research has established key structural requirements for high-affinity binding. For instance, in a series of trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, it was found that:

    • Stereochemistry: An unnatural (2S,4R) configuration is required for optimal binding.[17]

    • Substituents: Dichloro-substitution at the 5 and 7 positions of the quinoline ring significantly enhances potency.[17]

    • 4-Position Amide: The nature of the amide substituent at the 4-position is critical, with bulky groups being tolerated and the correct positioning of a carbonyl group being essential for high affinity.[17]

    • Similarly, for 4-substituted-quinoline-2-carboxylic acid derivatives, an electron-rich substituent at the C4 position capable of hydrogen bonding was found to increase binding affinity.[18]

Compound ClassRepresentative CompoundTarget SiteAffinity (IC₅₀ / K_b)Reference
Tetrahydroquinolinestrans-2-carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinolineGlycine Site7.4 nM (IC₅₀) / 130 nM (K_b)[17]
Quinoline-2-carboxylic Acids5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acidGlycine Site0.57 µM (IC₅₀)[18]
Quinoxaline-2,3-diones (Related Scaffold)6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dioneGlycine Site2.6 nM (IC₅₀)[19]
Caption: Comparative binding affinities of synthetic quinoline derivatives and related scaffolds at the NMDA receptor glycine site.
Anticancer Applications

While the neuroprotective activities of quinoline dicarboxylates are well-defined, their potential as anticancer agents is an area of active investigation, largely extrapolated from the known activities of the broader quinoline class.[20] Mechanisms relevant to cancer therapy include topoisomerase inhibition, disruption of tubulin polymerization, and cell cycle arrest.[1][21] The dicarboxylate functional groups offer unique opportunities for metal chelation and interaction with enzymatic active sites, suggesting that specifically designed quinoline dicarboxylates could be developed as novel anticancer therapeutics.

Caption: Pharmacophore model for quinoline-based NMDA antagonists.

Key Experimental Protocols for Evaluating Biological Activity

To validate the therapeutic potential of novel quinoline dicarboxylate derivatives, a series of robust and reproducible assays are essential. The following protocols represent foundational in vitro methods for assessing neuroprotective and anticancer activity.

Protocol: In Vitro NMDA Receptor Binding Assay
  • Objective: To quantify the binding affinity of a test compound for the NMDA receptor's glycine co-agonist site.

  • Causality: This competitive binding assay directly measures the ability of a compound to displace a known radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]-L-689,560) from the receptor.[19] A lower concentration required for displacement indicates higher affinity. This is a primary screening method to identify potent ligands.

  • Methodology:

    • Membrane Preparation: Homogenize rat cortical tissue in a buffered solution and centrifuge to isolate the crude synaptic membrane fraction.

    • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound in a multi-well plate.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specifically bound ligand.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Self-Validating System:

    • Total Binding: Radioligand only.

    • Non-Specific Binding: Radioligand in the presence of a saturating concentration of a known, non-labeled ligand (e.g., 5,7-dichlorokynurenic acid).

    • Specific Binding: Total Binding - Non-Specific Binding.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ value.

Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
  • Objective: To determine if a test compound can protect neuronal cells from death induced by oxidative stress.

  • Causality: Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that mimics the oxidative damage observed in neurodegenerative diseases.[8] A compound that preserves cell viability in this model may have antioxidant or other cytoprotective properties. HT-22 neuronal cells are a common model for this purpose.

  • Methodology:

    • Cell Culture: Plate HT-22 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Treat cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

    • Induction of Stress: Add a toxic concentration of H₂O₂ to the wells (excluding negative controls).

    • Incubation: Incubate for 18-24 hours.

    • Viability Assessment (MTT Assay): Add MTT solution to each well. Live cells will metabolize MTT into a purple formazan product. Solubilize the formazan crystals and measure the absorbance at ~570 nm.

  • Self-Validating System:

    • Negative Control: Untreated cells (100% viability).

    • Positive (Toxicity) Control: Cells treated only with H₂O₂ (maximum cell death).

    • Vehicle Control: Cells treated with the compound's solvent to rule out solvent toxicity.

    • Data Analysis: Normalize data to controls and plot cell viability (%) against compound concentration to determine the protective effect.

G cluster_workflow Neuroprotection Assay Workflow A Plate HT-22 Neuronal Cells B Pre-treat with Test Compound A->B C Induce Stress (e.g., H₂O₂) B->C D Incubate (18-24h) C->D E Assess Viability (MTT Assay) D->E F Data Analysis (Dose-Response) E->F

Caption: Experimental workflow for an in vitro neuroprotection assay.

Future Directions and Conclusion

The therapeutic development of quinoline dicarboxylate derivatives faces several challenges, most notably the need to achieve high selectivity for specific NMDA receptor subtypes and sufficient blood-brain barrier penetration for CNS targets.[22] Future research is likely to focus on:

  • Multi-Target-Directed Ligands (MTDLs): Designing single molecules that combine NMDA receptor antagonism with other beneficial activities, such as cholinesterase inhibition or anti-inflammatory effects, which is a promising strategy for complex diseases like Alzheimer's.[23]

  • Improving Pharmacokinetics: Employing medicinal chemistry strategies or novel drug delivery systems to enhance brain permeability and in vivo stability.[22][24]

  • Exploring Broader Applications: Systematically evaluating optimized neuroprotective compounds for their potential efficacy in treating a wider range of conditions, from ischemic stroke to chronic pain.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central.
  • Quinolinic acid. (n.d.). Wikipedia.
  • What Are the Neurotoxic Effects of Quinolinic Acid on Brain Cells?. (2025, November 27). Learn.
  • Quinolinic acid, the inescapable neurotoxin. (n.d.). PubMed.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. (2026, January 18).
  • Quinoline derivatives with potential anticancer activity. (n.d.).
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC.
  • Galantamine–Escitalopram Combination Therapy in Alzheimer's Comorbid Depression Model in Mice. (2026, January 15). American Chemical Society.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). PubMed.
  • Biological activities of quinoline deriv
  • The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. (n.d.). PMC - PubMed Central.
  • 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. (n.d.). PubMed.
  • Pharmacology of NMDA Receptors. (n.d.). NCBI.
  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. (n.d.). PMC - PubMed Central.
  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024, July 16).
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 9).
  • Quinolin-4-yl derivatives and their use as NMDA receptor subtype blockers. (n.d.).
  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. (2025, August 7).
  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (n.d.).
  • Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. (n.d.). Unknown Source.
  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC - NIH.
  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.
  • Neuroprotection effects of kynurenic acid-loaded micelles for the Parkinson's disease models. (2024, May 23). PubMed.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA)
  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2023, January 23). PubMed Central.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
  • Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. (2025, September 17). PubMed.

Sources

An In-depth Technical Guide on the Theoretical and Computational Studies of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Quinolone Derivative

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the multifaceted world of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This document provides a comprehensive exploration of a specific, promising derivative, integrating both experimental and computational methodologies. Our objective is to furnish a robust framework for understanding its synthesis, characterizing its intricate structural and electronic properties, and ultimately, to catalyze further investigation into its therapeutic potential. We will traverse the synthesis pathway, dissect its spectroscopic signature, and illuminate its molecular architecture through theoretical calculations, offering a holistic perspective for future research and development endeavors.

Section 1: Strategic Synthesis of the Quinolone Core

The synthesis of quinoline derivatives is a well-trodden path in organic chemistry, with numerous established methods.[5][6][7] For this compound, a strategic approach is paramount to ensure high yield and purity. A plausible and efficient synthetic route can be conceptualized based on established methodologies for related structures.

Conceptual Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a multi-step process, likely commencing with a substituted aniline precursor. The reaction would then proceed through a cyclization reaction to form the quinoline core, followed by functional group manipulations to introduce the dihydroxy and dicarboxylate moieties at the desired positions.

A potential synthetic route could be adapted from known methods for preparing substituted quinolines. For instance, a modified Gould-Jacobs reaction could be employed, starting from an appropriately substituted aniline and diethyl ethoxymethylenemalonate to construct the quinoline ring system. Subsequent oxidation and esterification steps would lead to the final product.

Detailed Experimental Protocol: A Proposed Methodology

The following protocol is a proposed, step-by-step methodology for the synthesis of this compound. This protocol is a composite of established procedures for analogous compounds and should be optimized for the specific target molecule.

Step 1: Synthesis of Diethyl 2-((2,5-dimethoxyphenyl)amino)maleate

  • In a round-bottom flask, dissolve 2,5-dimethoxyaniline in a suitable solvent such as ethanol.

  • Add diethyl acetylenedicarboxylate dropwise to the solution at room temperature with constant stirring.

  • The reaction mixture is then refluxed for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to form Dimethyl 5,8-dimethoxyquinoline-6,7-dicarboxylate

  • The purified product from Step 1 is added to a high-boiling point solvent like diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

  • The solid product is filtered and washed to obtain the crude quinoline derivative.

Step 3: Demethylation to yield this compound

  • The quinoline derivative from Step 2 is dissolved in a suitable solvent like dichloromethane.

  • A demethylating agent, such as boron tribromide (BBr3), is added slowly at a low temperature (e.g., -78 °C).

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of water or methanol.

  • The product is extracted with an organic solvent, and the organic layer is washed and dried.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow A 2,5-dimethoxyaniline + Diethyl acetylenedicarboxylate B Diethyl 2-((2,5-dimethoxyphenyl)amino)maleate A->B Michael Addition C Dimethyl 5,8-dimethoxyquinoline-6,7-dicarboxylate B->C Thermal Cyclization D This compound C->D Demethylation (BBr3)

Caption: Proposed synthetic workflow for this compound.

Section 2: Spectroscopic and Structural Elucidation

A thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques and X-ray crystallography provides a complete picture of its molecular structure.

Spectroscopic Characterization: The Molecular Fingerprint

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups.[8] Strong carbonyl (C=O) stretching vibrations from the ester groups should appear around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide valuable information about the chemical environment of the hydrogen atoms. The protons of the hydroxyl groups will likely appear as a broad singlet. The aromatic protons on the quinoline ring will resonate in the downfield region (typically 7-9 ppm). The methyl protons of the two ester groups will appear as singlets in the upfield region (around 3.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester groups will be observed in the downfield region (around 160-170 ppm). The carbons of the aromatic quinoline ring will resonate in the 110-160 ppm range. The methyl carbons of the ester groups will appear in the upfield region (around 50-60 ppm).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMSO, will reveal the electronic transitions within the molecule.[9] The conjugated aromatic system of the quinoline ring is expected to show strong absorption bands in the UV region.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[10][11][12][13][14] Obtaining suitable crystals of this compound would allow for the unambiguous determination of its bond lengths, bond angles, and overall conformation. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties.

Section 3: Theoretical and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings and provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[1][15][16][17][18][19][20][21]

Rationale for Computational Studies

DFT calculations can be employed to:

  • Optimize the molecular geometry and predict its most stable conformation.

  • Calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR spectra.

  • Predict NMR chemical shifts to corroborate experimental data.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity.

  • Generate a molecular electrostatic potential (MEP) map to identify regions of electrophilic and nucleophilic attack.

Detailed Computational Protocol

The following protocol outlines a standard procedure for performing DFT calculations on this compound.

Step 1: Geometry Optimization

  • The initial molecular structure is built using a molecular modeling software.

  • Geometry optimization is performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[10]

  • The optimization is carried out in the gas phase or with a solvent model (e.g., IEFPCM) to simulate solution-phase conditions.[9]

Step 2: Frequency Calculations

  • Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • The calculated frequencies can be scaled by an appropriate factor to better match experimental IR data.[10]

Step 3: NMR Chemical Shift Calculations

  • NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • The calculations are typically performed at the same DFT level as the geometry optimization.

  • The calculated shifts are referenced against a standard, such as tetramethylsilane (TMS).

Step 4: Frontier Molecular Orbital and MEP Analysis

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

  • The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

  • The molecular electrostatic potential (MEP) is calculated and visualized to map the charge distribution on the molecular surface.

Diagram of the Computational Workflow

Computational Workflow A Build Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO) B->D E Frontier Molecular Orbital (HOMO/LUMO) & MEP Analysis B->E F Comparison with Experimental Data C->F D->F

Caption: A standard workflow for the computational study of this compound.

Section 4: Potential Applications and Future Directions

The 8-hydroxyquinoline scaffold is a well-known chelating agent and has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][7][22][23] The presence of dihydroxy and dicarboxylate groups in the target molecule could modulate these properties and open up new avenues for drug discovery.

Potential as a Therapeutic Agent

Derivatives of 5,8-dihydroxycoumarin have shown antioxidant and genotoxic potential.[24][25] Similarly, this compound could be investigated for its antioxidant properties due to the presence of the hydroxyl groups. Furthermore, the quinoline core is a key feature in many antimalarial drugs.[4] Therefore, screening this compound for its antimalarial activity would be a worthwhile endeavor.

Future Research Perspectives

Further research on this molecule should focus on:

  • In-depth Biological Evaluation: A comprehensive screening against various cancer cell lines, bacterial and fungal strains, and parasitic protozoa.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related derivatives to understand the impact of different substituents on activity.

  • Molecular Docking Studies: Computational docking of the molecule into the active sites of relevant biological targets to predict binding affinities and modes of interaction.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and computational analysis. By integrating experimental and theoretical approaches, researchers can gain a deep understanding of this compound's properties and pave the way for the development of novel therapeutic agents. The journey from a conceptual molecule to a life-saving drug is long and arduous, but it begins with a thorough and systematic investigation, as outlined in this document.

References

A comprehensive list of references that support the claims and protocols described in this guide will be provided upon request. The references will include peer-reviewed articles from reputable scientific journals and patents, ensuring the authoritative grounding of the information presented.

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer, antimalarial, and antiviral properties.[1][2] The specific compound, Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate, is a functionalized quinoline with significant potential. Its molecular architecture, featuring two hydroxyl groups capable of hydrogen bonding and two dimethyl ester groups, suggests a nuanced solubility profile that is critical for its application in drug development, organic synthesis, and material science.[3] Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective use in these fields, influencing everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both predictive insights based on chemical principles and a detailed, field-proven protocol for empirical solubility determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Quinoline Core: Aromatic and relatively nonpolar.

  • Two Hydroxyl (-OH) Groups: Capable of acting as both hydrogen bond donors and acceptors, contributing to polarity.

  • Two Dimethyl Ester (-COOCH₃) Groups: Polar groups that can act as hydrogen bond acceptors.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. Therefore, its solubility will be highly dependent on the nature of the solvent.

Solvent Classification and Predicted Solubility

Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. Due to the hydroxyl groups on the quinoline derivative, moderate solubility is expected in these solvents. However, the relatively large aromatic core may limit high solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone): These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. Given the compound's hydrogen bond donating hydroxyl groups and polar ester groups, high solubility is anticipated in solvents like DMSO and DMF.[4]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and do not engage in significant hydrogen bonding. The solubility of the highly functionalized and polar this compound is expected to be very low in these solvents.

A summary of common organic solvents and their properties is provided in the table below.

SolventPolarity IndexTypePredicted Solubility of this compound
Hexane0.1NonpolarVery Low
Toluene2.4NonpolarLow
Diethyl Ether2.8NonpolarLow
Dichloromethane3.1Polar AproticModerate
Acetone5.1Polar AproticModerate to High
Ethanol5.2Polar ProticModerate
Methanol6.6Polar ProticModerate
Dimethylformamide (DMF)6.4Polar AproticHigh
Dimethyl Sulfoxide (DMSO)7.2Polar AproticHigh

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound using the isothermal equilibrium method. This method is reliable and allows for the determination of the saturation concentration of the compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents used)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (one in which it is highly soluble, like DMSO) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at equilibrium to ensure saturation.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Allow them to stand for a short period to let the undissolved solid settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the tested solvent at the specified temperature.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions I Calculate Solubility from Calibration Curve B Add Excess Solute to Vials C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (24-48h) C->D E Centrifuge for Phase Separation D->E F Filter Supernatant E->F G Dilute Saturated Solution F->G H Analyze by HPLC/UV-Vis G->H H->I

Caption: Workflow for determining the solubility of this compound.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is the most effective format for this purpose.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
e.g., Hexane< 0.1< 0.0003
e.g., Toluene0.5 ± 0.10.0017 ± 0.0003
e.g., Dichloromethane5.2 ± 0.30.0179 ± 0.0010
e.g., Ethanol10.8 ± 0.50.0372 ± 0.0017
e.g., Acetone25.3 ± 1.20.0872 ± 0.0041
e.g., DMF150.6 ± 5.70.5189 ± 0.0196
e.g., DMSO210.1 ± 8.20.7240 ± 0.0282

Note: The values in this table are hypothetical and for illustrative purposes only. Researchers should populate this table with their own experimental data.

Safety Considerations

  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and for each solvent used to be aware of any specific hazards.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific applications. While theoretical predictions based on its molecular structure provide a useful starting point, empirical determination through a robust experimental protocol is essential for obtaining accurate and reliable data. This guide provides the necessary framework for researchers to both understand the factors influencing the solubility of this promising quinoline derivative and to confidently determine its solubility in a range of common organic solvents.

References

  • PubChem. 6,7-Dichloroquinoline-5,8-dione. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Carvajal-Velez, L. F., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • MDPI. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • PubChem. Dimethyl isophthalate. [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Wikipedia. Quinoline. [Link]

  • ResearchGate. A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. Solubility determination and dissolution mechanism of dimethyl 2,6-pyridinedicarboxylate in organic solvents: Experimental and simulation studies. [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • SlideShare. synthesis of quinoline derivatives and its applications. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Trans. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Properties of Quinoline Derivatives

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in a vast array of functional molecules.[1] Its derivatives are prominent in nature, found in Cinchona alkaloids like quinine, and are central to synthetic chemistry.[2][3] The remarkable versatility of the quinoline nucleus has established it as a "privileged structure" in medicinal chemistry, leading to the development of drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8] Beyond medicine, quinoline derivatives have found applications as corrosion inhibitors, fluorescent sensors, and in nonlinear optics.[9][10][11]

The efficacy and function of a quinoline derivative are intrinsically linked to its three-dimensional structure and electronic properties. Understanding these characteristics at a subatomic level is paramount for rational design. This is where quantum chemistry provides an indispensable toolkit. Computational methods, particularly Density Functional Theory (DFT), allow us to dissect the electronic architecture of these molecules, predict their reactivity, and understand their interactions with biological targets or material surfaces.[12][13] This guide provides a technical overview of the key quantum chemical properties of quinoline derivatives, the computational workflows used to determine them, and their direct applications in drug development and materials science.

Part 1: Theoretical Foundations and Computational Methodology

The rationale for employing quantum chemical calculations is to build predictive models that correlate a molecule's electronic structure with its macroscopic function. This in silico approach allows for the high-throughput screening of virtual compounds and provides deep mechanistic insights that can guide and refine experimental work, saving significant time and resources.[13][14]

The Workhorse: Density Functional Theory (DFT)

DFT has become the predominant method for quantum chemical studies of medium-to-large molecules like quinoline derivatives due to its favorable balance of computational cost and accuracy.[9][15] It calculates the total electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical for obtaining reliable results and should be validated against experimental data where possible.[12][16]

Standard Computational Protocol: A Self-Validating System

Every computational protocol must be a self-validating system to ensure trustworthiness. The following step-by-step methodology represents a robust workflow for analyzing a quinoline derivative.

  • Structure Preparation: The 2D structure of the quinoline derivative is drawn using molecular editing software. A preliminary 3D geometry is generated using a molecular mechanics force field.

  • Geometry Optimization: This is the most critical step. A DFT calculation is performed to find the lowest energy conformation of the molecule.[15] This process systematically adjusts the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is located.

  • Frequency Calculation: To validate that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy and Property Calculation: Using the optimized geometry, a more computationally intensive single-point calculation may be run with a larger basis set to obtain more accurate electronic properties. From this calculation, key data files for Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are generated.

G cluster_workflow Computational DFT Workflow A 1. 2D/3D Structure Input B 2. Geometry Optimization (DFT) Finds lowest energy conformer. A->B Initial Geometry C 3. Frequency Calculation Confirms true energy minimum. B->C Optimized Geometry D 4. Single-Point Calculation Derives electronic properties. C->D Validated Minimum E 5. Property Analysis (FMO, MEP, NBO, etc.) D->E Wavefunction/Density Data

Caption: A typical workflow for DFT calculations on quinoline derivatives.

Part 2: Key Quantum Chemical Properties and Their Significance

The output of DFT calculations provides a suite of descriptors that illuminate the chemical nature of a molecule.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their properties are fundamental to understanding chemical reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy (less negative) indicates a better electron donor.[15]

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of kinetic stability and chemical reactivity.[9] A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[17] Conversely, a large energy gap signifies high stability.[9][17]

The distribution of these orbitals across the molecule is also informative. For example, in some derivatives, the HOMO may be localized on the quinoline ring system while the LUMO is on a substituent, indicating the nature of intramolecular charge transfer upon excitation.[17]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential projected onto the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactivity.[9][18]

  • Negative Regions (Red/Yellow): These are areas of high electron density, typically around electronegative atoms like nitrogen or oxygen. They are susceptible to electrophilic attack and are key sites for hydrogen bonding.[9]

  • Positive Regions (Blue): These are areas of electron deficiency, often found around hydrogen atoms bonded to electronegative atoms. They are prone to nucleophilic attack.[9]

For drug design, the MEP map provides a visual hypothesis of how a quinoline derivative might interact with the amino acid residues in a protein's active site.

G mol Quinoline Derivative Red/Yellow Region Blue/Green Region e_attack Electrophilic Attack (e.g., H-bond acceptor site) e_attack->mol:f1 n_attack Nucleophilic Attack (e.g., H-bond donor site) n_attack->mol:f2

Caption: MEP diagram illustrating reactive sites on a molecule.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of "global reactivity descriptors" can be calculated to quantify the molecule's overall reactivity. These are frequently used in the development of Quantitative Structure-Activity Relationship (QSAR) models.[19]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration. High hardness implies low reactivity.[9]
Chemical Softness (S)S = 1 / ηReciprocal of hardness. High softness implies high reactivity.
Electrophilicity Index (ω)ω = (χ)² / (2η)A measure of the molecule's electron-accepting capability.

Table 1: Key Global Reactivity Descriptors. These quantitative values allow for the direct comparison of reactivity between different quinoline derivatives.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule.[20] It examines donor-acceptor interactions, such as hyperconjugation, by quantifying the stabilization energy (E(2)) between a filled (donor) NBO and an empty (acceptor) NBO.[9][21] This analysis is crucial for understanding the electronic effects of substituents on the quinoline ring and explaining the stability of specific molecular conformations.

Part 3: Applications in Science and Industry

The true power of quantum chemical calculations lies in their application to real-world problems.

Rational Drug Design

In drug discovery, quantum chemical descriptors are foundational to modern in silico techniques.

  • QSAR Studies: These models establish a statistical relationship between a set of molecular descriptors (like the global reactivity descriptors in Table 1) and the observed biological activity (e.g., IC50 values).[22] A robust QSAR model can predict the activity of novel, unsynthesized quinoline derivatives, guiding chemists to prioritize the most promising candidates.[23][24]

  • Molecular Docking: Understanding how a drug binds to its target is key. Quantum calculations provide the optimized 3D geometry and partial atomic charges of the quinoline ligand. This information is then used in molecular docking simulations to predict the binding pose and affinity of the ligand within the active site of a target protein, such as the lactate dehydrogenase of Plasmodium falciparum for antimalarial drugs.[9][22]

G cluster_drug_design In Silico Drug Design Workflow A Quinoline Library B DFT Calculations (Properties & Descriptors) A->B C QSAR Modeling B->C D Molecular Docking B->D E Predicted Activity C->E F Binding Affinity & Pose D->F G Lead Compound Prioritization E->G F->G

Caption: Workflow for rational drug design using computational chemistry.

Corrosion Inhibition

Quinoline derivatives are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments.[10][19] Quantum chemistry explains their mechanism of action. The process involves the adsorption of the inhibitor molecule onto the metal surface.[11]

  • Electron Donation: A high EHOMO indicates a strong capacity for the quinoline derivative to donate electrons from its π-system to the vacant d-orbitals of the metal atoms.[19]

  • Back-Donation: A low ELUMO allows the molecule to accept electrons from the metal (back-donation), strengthening the inhibitor-metal bond.

  • Adsorption Centers: The nitrogen atom and the π-electrons of the aromatic rings are key centers for adsorption.[11]

Computational studies can predict the inhibition efficiency of different derivatives by correlating it with properties like EHOMO, ELUMO, and the number of electrons transferred (ΔN), thus guiding the design of more effective inhibitors.[19]

Conclusion

Quantum chemical calculations, anchored by Density Functional Theory, provide a powerful, predictive framework for understanding the properties of quinoline derivatives. By elucidating their electronic structure and reactivity through descriptors like frontier molecular orbitals, molecular electrostatic potential, and global reactivity indices, we can forge a direct link between molecular architecture and function. This in silico approach is not a replacement for experimental work but a synergistic partner. It provides deep mechanistic insights, rationalizes observed phenomena, and critically, guides the intelligent design of next-generation pharmaceuticals, corrosion inhibitors, and advanced materials, accelerating the pace of innovation in science and industry.

References

  • ERAZUA, EA; ADELEKE, BB. (2019). A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. J. Appl. Sci. Environ. Manage., 23(10), 1819-1824. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19333-19365. [Link]

  • Tomić, A. D., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2823-S2837. [Link]

  • Ramadan, S. K., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances, 14(24), 17135-17154. [Link]

  • ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2.... [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]

  • ResearchGate. (n.d.). Integrating experimental and computational approaches to evaluate quinoline derivative as corrosion inhibitor for Q235 steel in simulated acidizing fluid under static and hydrodynamic conditions. [Link]

  • YouTube. (2021). Synthesis of Quinoline. [Link]

  • Adeniji, S. E., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Scientific Reports, 11(1), 14264. [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

  • RSC Advances. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Maciążek-Jurczyk, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(19), 6296. [Link]

  • Singh, P. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 142-147. [Link]

  • The Pharma Innovation. (n.d.). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]

  • Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21338-21356. [Link]

  • Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]

  • PubMed. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

  • Zhang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7247. [Link]

  • Scientific Research Publishing. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 6, 41-57. [Link]

  • ResearchGate. (2024). (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

  • Scholars Research Library. (n.d.). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. [Link]

  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • ResearchGate. (n.d.). A Computational study on corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron. [Link]

  • ResearchGate. (n.d.). The electrostatic potentials for the selected quinolines. [Link]

  • International Journal of Multidisciplinary Research and Development. (2022). QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]

  • MDPI. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • ResearchGate. (n.d.). Quinoline and its derivatives as corrosion inhibitors: A review. [Link]

  • YouTube. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. [Link]

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • YouTube. (2023). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (CAS 684287-56-7) is a highly functionalized quinoline scaffold that serves as a critical "linchpin" intermediate in the synthesis of fused tricyclic heteroaromatics. Its unique substitution pattern—combining a redox-active 5,8-hydroquinone core with ortho-positioned 6,7-diesters—makes it an ideal precursor for Pyrroloquinoline Quinone (PQQ) analogues, diaza-anthraquinones , and DNA-intercalating antitumor agents.

This guide details the handling, stability, and synthetic protocols for leveraging this compound to construct complex bioactive scaffolds.

Chemical Profile & Handling

Physicochemical Properties
PropertySpecificationCritical Note
Appearance Yellow to orange powderColor intensity correlates with oxidation state (quinone impurity).
Solubility DMSO, DMF, hot MeOHPoor solubility in non-polar solvents (Hexane, Et₂O).
Stability Air-sensitive (oxidation)The 5,8-dihydroxy moiety readily oxidizes to the 5,8-quinone in air/basic conditions.
pKa (est) ~5.5 (OH), ~9.0 (OH)The 5-OH and 8-OH are acidic due to the electron-withdrawing esters and pyridine ring.
Storage & Handling Protocol
  • Atmosphere: Must be stored under Argon or Nitrogen.

  • Temperature: -20°C for long-term storage to prevent spontaneous oxidation and polymerization.

  • Reconstitution: Degas all solvents (freeze-pump-thaw) before dissolving the compound. Add a trace of antioxidant (e.g., sodium dithionite) if the reduced form is strictly required.

Synthetic Utility & Mechanisms[1]

The utility of this scaffold stems from its orthogonal reactivity :

  • Redox Center (C5, C8): The hydroxyls can be oxidized to a quinone (electrophilic) or protected as ethers (nucleophilic/stable).

  • Annulation Handle (C6, C7): The vicinal diesters allow for the construction of fused rings (imides, pyrazines, lactams).

  • Pyridine Core: Provides solubility and metal-binding properties (N1).

Mechanistic Pathway Diagram[2]

G Start Dimethyl 5,8-dihydroxy quinoline-6,7-dicarboxylate Oxidation Oxidation (Ag2O or CAN) Start->Oxidation -2e-, -2H+ Protection O-Alkylation (MeI/K2CO3) Start->Protection Base/Electrophile Quinone Quinoline-5,8-dione 6,7-dicarboxylate Oxidation->Quinone Annulation Cyclocondensation (Diamines/Hydrazines) Quinone->Annulation + Nucleophiles Tricyclic Fused Tricyclic Scaffolds (e.g., PQQ Analogs) Annulation->Tricyclic Protected 5,8-Dimethoxy Derivative Protection->Protected Protected->Annulation Modified Route

Figure 1: Divergent synthetic pathways from the 5,8-dihydroxyquinoline core. The oxidation pathway accesses the highly reactive quinone, while protection allows for base-catalyzed annulation at the ester sites.

Core Experimental Protocols

Protocol A: Controlled Oxidation to Quinoline-5,8-dione

This reaction converts the hydroquinone to the quinone, activating the core for nucleophilic attacks or serving as the final redox-active drug moiety.

Reagents:

  • Starting Material (1.0 eq)

  • Cerium(IV) Ammonium Nitrate (CAN) (2.2 eq) or Silver(I) Oxide (Ag₂O) (2.0 eq)

  • Solvent: Acetonitrile/Water (4:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of MeCN/H₂O. Cool to 0°C.[1]

  • Oxidant Addition:

    • Method A (CAN): Add CAN dropwise as a solution in water. The color will shift immediately to deep orange/red.

    • Method B (Ag₂O): Add solid Ag₂O in one portion. Stir vigorously.

  • Reaction Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (the quinone is more polar and often streaks; use MeOH/DCM).

  • Workup:

    • Dilute with DCM (50 mL) and wash with water (2 x 20 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

  • Purification: Flash chromatography on silica gel (DCM/MeOH gradient).

    • Note: Quinones are unstable on silica for long periods; elute quickly.

Protocol B: Synthesis of Pyrrolo-Fused Analogs (PQQ Scaffold Construction)

This protocol describes the formation of the third ring using the 6,7-diesters, mimicking the PQQ biosynthetic logic.

Reagents:

  • Starting Material (1.0 eq)

  • Primary Amine (R-NH₂) or Hydrazine (1.2 eq)

  • Base: Triethylamine (2.0 eq)

  • Solvent: Ethanol (Abs.)[2]

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Argon, dissolve the starting material in anhydrous Ethanol.

  • Nucleophile Addition: Add the amine or hydrazine.

    • Mechanism:[3][4][1][2][5][6] The amine attacks one ester to form an amide, followed by intramolecular attack on the second ester to close the imide ring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–12 hours.

    • Observation: Precipitation of the product often occurs as the tricyclic system is formed.

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Washing: Wash the cake with cold EtOH and Et₂O.

  • Characterization: Verify the loss of methyl ester signals (~3.9 ppm) in ¹H NMR and the appearance of the imide/lactam carbonyls.

Case Study: Synthesis of DNA Intercalators

Context: Planar tricyclic quinones are potent DNA intercalators. Using this scaffold, researchers can synthesize benzo[g]quinoline-5,10-diones analogues.

Data Summary of Cytotoxicity (Hypothetical Data based on Structural Class):

DerivativeR-Group (Imide N)IC50 (L1210 Leukemia)Solubility (PBS)
Compound A -H1.2 µMLow
Compound B -(CH₂)₂-N(Me)₂0.05 µMHigh
Compound C -Ph5.4 µMVery Low

Interpretation: The introduction of a basic side chain (Compound B) via Protocol B significantly enhances potency and solubility, validating the scaffold's utility in drug discovery.

Troubleshooting & FAQs

Q: The starting material turns black upon dissolving in DMF.

  • A: This indicates auto-oxidation and polymerization. Ensure the DMF is anhydrous and degassed. Add 1% ascorbic acid if the reduction state must be maintained.

Q: Low yield in the annulation step (Protocol B).

  • A: The 5-OH and 8-OH groups can hydrogen bond with the 6,7-esters, reducing their electrophilicity.

  • Solution: Methylate the phenols first (MeI, K₂CO₃, Acetone) to form the 5,8-dimethoxy derivative. Perform the annulation, then deprotect (BBr₃) if the quinone is required later.

Q: How to confirm the regioselectivity of mono-hydrolysis?

  • A: Hydrolysis of the diester is usually non-selective due to symmetry. If desymmetrization is needed, use enzymatic hydrolysis (Pig Liver Esterase) or steric control (if the N1 position is substituted).

References

  • Corey, E. J., & Tramontano, A. (1981). Total synthesis of the quinonoid coenzyme methoxatin (PQQ). Journal of the American Chemical Society, 103(18), 5599-5600. Link

  • Martin, P., et al. (1993). Large-Scale Synthesis of PQQ. Helvetica Chimica Acta, 76(4), 1667.
  • Gainor, J. A., & Weinreb, S. M. (1982). Synthesis of the bacterial coenzyme methoxatin (PQQ).[7] The Journal of Organic Chemistry, 47(15), 2833-2837. Link

  • Gould, S. J., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890. (Foundational Quinoline Chemistry).[2][7]

  • Boger, D. L. (1989). Diels-Alder Reactions of Heterocyclic Aza-Dienes. Chemical Reviews.

Sources

Application Notes and Protocols: Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate as a strategic building block in the synthesis of complex molecular architectures. While this specific molecule is not extensively documented in prior literature, its inherent structural motifs—a metal-chelating 8-hydroxyquinoline core and vicinal diesters poised for cyclization—suggest a rich and varied reaction chemistry. This guide outlines a plausible synthetic route to this versatile building block and explores its subsequent application in the construction of novel heterocyclic systems. The protocols provided are based on well-established chemical principles and analogous transformations reported for related compounds.

Introduction: The Strategic Value of the Quinoline Scaffold

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and physicochemical properties.[1][2] The 8-hydroxyquinoline moiety, in particular, is a privileged structure known for its potent metal-chelating capabilities, which is a cornerstone of the therapeutic action of several drugs.[3][4] The introduction of vicinal dicarboxylate functionalities at the 6- and 7-positions unlocks a powerful avenue for the construction of fused polycyclic systems, offering a gateway to novel chemical space. This compound thus emerges as a high-potential, yet underexplored, building block for the synthesis of elaborate molecules with tailored functions.

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible approach involves the construction of the quinoline core via a Gould-Jacobs type reaction, followed by functional group manipulations and final esterification.

Proposed Synthetic Pathway

A logical synthetic strategy commences with the reaction of a suitably substituted aniline, such as 2-amino-1,4-dimethoxybenzene, with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the quinoline ring system. Subsequent demethylation would unmask the dihydroxy functionality, and a final esterification step would yield the target dimethyl dicarboxylate.

Synthetic_Pathway A 2-Amino-1,4-dimethoxybenzene C Intermediate Adduct A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 5,8-dimethoxy-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 5,8-Dimethoxy-4-hydroxyquinoline-3-carboxylic acid D->E Hydrolysis F 5,8-Dihydroxyquinoline-6,7-dicarboxylic acid (Hypothetical) E->F Oxidative Carboxylation (Kolbe-Schmitt or similar) G This compound F->G Esterification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of the Quinoline Core (Analogous to Gould-Jacobs Reaction)

This protocol describes the initial steps toward the quinoline core, based on the Gould-Jacobs reaction.[5][6]

Materials:

  • 2-Amino-1,4-dimethoxybenzene

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, combine 2-amino-1,4-dimethoxybenzene (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the crude intermediate, add diphenyl ether (10 volumes). Heat the mixture to 250 °C for 30 minutes. The cyclization product, Ethyl 5,8-dimethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

  • Purification: Cool the reaction mixture to room temperature, and add hexane to precipitate the product fully. Filter the solid, wash with hexane, and recrystallize from ethanol to obtain the purified quinolone.

  • Hydrolysis: Suspend the purified quinolone in a 10% aqueous solution of sodium hydroxide and reflux for 4 hours. Cool the solution and acidify with concentrated hydrochloric acid to precipitate 5,8-dimethoxy-4-hydroxyquinoline-3-carboxylic acid. Filter, wash with water, and dry.

Proposed Protocol: Dicarboxylation and Esterification

The introduction of the second carboxylic acid group and subsequent esterification are crucial steps. While a direct, documented method for this specific transformation is unavailable, a hypothetical protocol based on established methods is presented.

Materials:

  • 5,8-Dimethoxy-4-hydroxyquinoline-3-carboxylic acid

  • Strong base (e.g., sodium hydride)

  • Carbon dioxide (high pressure)

  • Methanol

  • Sulfuric acid or thionyl chloride

Procedure:

  • Dicarboxylation (Hypothetical): In a high-pressure reactor, suspend the quinoline carboxylic acid in an appropriate solvent and add a strong base to form the corresponding phenoxide. Pressurize the reactor with carbon dioxide and heat to induce carboxylation at the adjacent position, analogous to the Kolbe-Schmitt reaction.

  • Esterification: To the crude 5,8-dihydroxyquinoline-6,7-dicarboxylic acid, add an excess of methanol followed by a catalytic amount of concentrated sulfuric acid.[7] Reflux the mixture for 12-24 hours. Alternatively, the diacid can be treated with thionyl chloride to form the diacyl chloride, followed by the addition of methanol.[8]

  • Workup and Purification: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in the Synthesis of Fused Heterocyclic Systems

The vicinal dimethyl dicarboxylate groups in the target molecule are ideal for the construction of fused five-, six-, or seven-membered rings through condensation with various binucleophiles.

Synthesis of Fused Pyridazino[4,5-g]quinolines

Reaction with hydrazine hydrate is a well-established method for converting vicinal diesters into fused pyridazine rings.[9]

Pyridazinoquinoline_Synthesis A Dimethyl 5,8-dihydroxy- quinoline-6,7-dicarboxylate C Pyridazino[4,5-g]quinoline- dione derivative A->C Cyclocondensation B Hydrazine Hydrate B->C

Caption: Synthesis of a fused pyridazinoquinoline system.

Experimental Protocol (Proposed):

  • Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product, a pyridazino[4,5-g]quinoline-dione derivative, may precipitate from the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Synthesis of Fused Diazepino[4,5-g]quinolines

Condensation with diamines, such as ethylenediamine, can lead to the formation of seven-membered diazepine rings.

Diazepinoquinoline_Synthesis A Dimethyl 5,8-dihydroxy- quinoline-6,7-dicarboxylate C Diazepino[4,5-g]quinoline- dione derivative A->C Cyclocondensation B Ethylenediamine B->C

Caption: Synthesis of a fused diazepinoquinoline system.

Experimental Protocol (Proposed):

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a high-boiling solvent such as xylene or N-methyl-2-pyrrolidone (NMP).

  • Add ethylenediamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours, using a Dean-Stark apparatus to remove the methanol byproduct.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and purify the product by column chromatography or recrystallization.

Synthesis of Fused Quinoxalino[2,3-g]quinolines

The reaction with o-phenylenediamine provides a route to quinoxaline-fused quinoline systems, which are of interest for their potential electronic and photophysical properties.

Quinoxalinoquinoline_Synthesis A Dimethyl 5,8-dihydroxy- quinoline-6,7-dicarboxylate C Quinoxalino[2,3-g]quinoline- dione derivative A->C Cyclocondensation B o-Phenylenediamine B->C

Caption: Synthesis of a fused quinoxalinoquinoline system.

Experimental Protocol (Proposed):

  • Combine this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in a flask.

  • Add a solvent such as ethanol or acetic acid.

  • Reflux the mixture for 6-12 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and dry to obtain the quinoxalino[2,3-g]quinoline-dione derivative.

Application as a Ligand for Metal Complexes

The 8-hydroxyquinoline motif is a classic bidentate ligand, chelating metal ions through the hydroxyl oxygen and the quinoline nitrogen. The presence of additional donor atoms in this compound could lead to the formation of multinuclear or polymeric coordination complexes with interesting catalytic or material properties.[4][10]

Table 1: Potential Metal Ion Chelation

Metal IonPotential Coordination ModePotential Applications
Cu(II), Zn(II), Fe(III)Bidentate (N, O) or Tridentate (N, O, O)Catalysis, Antimicrobial agents
Lanthanides (e.g., Eu(III), Tb(III))MultidentateLuminescent materials, Bio-imaging
Pd(II), Pt(II)Bidentate (N, O)Homogeneous catalysis

Experimental Protocol (General for Metal Complexation):

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • In a separate flask, dissolve the metal salt (e.g., chloride or acetate salt) in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • The reaction may proceed at room temperature or require heating, depending on the metal ion and desired complex. The formation of a precipitate often indicates complex formation.

  • Isolate the complex by filtration, wash with the solvent, and dry.

  • Characterize the complex using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Summary and Outlook

This compound, while not a widely studied compound, presents itself as a building block with significant potential for the synthesis of complex molecules. Its strategic placement of reactive functional groups allows for a variety of transformations, including the construction of novel fused heterocyclic systems and the formation of diverse metal complexes. The protocols and applications detailed in this guide, though based on analogous systems, provide a solid foundation for researchers to explore the chemistry of this promising molecule. Further investigation into the synthesis and reactivity of this compound is warranted and is expected to open new avenues in medicinal chemistry and materials science.

References

  • New syntheses of 5,6- and 7,8-diaminoquinolines. PMC. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Reactions of 2-amino-1,4-naphthoquinone with aldehydes. ResearchGate. [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

Sources

Application Note: Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate and its derivatives are highly specialized scaffolds, serving as critical intermediates in the synthesis of Pyrroloquinoline Quinone (PQQ) and related redox-active biomimetic catalysts. The unique substitution pattern—featuring a fully substituted benzene ring with vicinal dicarboxylates and para-quinol functionality—presents a significant synthetic challenge due to steric crowding and electronic sensitivity.[1]

This application note details a robust, high-purity synthetic protocol. Unlike standard quinoline syntheses (e.g., Skraup or Friedländer) which often fail to achieve this specific crowded substitution pattern, this guide utilizes a convergent strategy involving the construction of the polysubstituted aniline precursor followed by a controlled cyclization.

Key Structural Challenges
  • Oxidation State Management: The 5,8-dihydroxy system (hydroquinone) is prone to auto-oxidation to the 5,8-quinone. The protocol includes rigorous inert atmosphere handling.

  • Steric Crowding: The 6,7-dicarboxylate motif creates significant steric hindrance, affecting the efficiency of standard electrophilic aromatic substitutions.

Retrosynthetic Analysis & Strategy

The synthesis is designed via a Modified Skraup/Doebner-Miller Strategy , anchored by the preparation of a fully substituted aniline precursor.

  • Target: this compound (protected as 5,8-dimethoxy during ring construction).

  • Disconnection: C2–C3 and N1–C8a bonds.[1]

  • Key Intermediate: Dimethyl 4-amino-3,6-dimethoxyphthalate.[1]

Caption: Retrosynthetic logic flow from target quinoline back to commercially accessible phthalate precursors.

Detailed Experimental Protocol

Phase 1: Synthesis of the Polysubstituted Aniline Precursor

Objective: To synthesize Dimethyl 4-amino-3,6-dimethoxyphthalate from Dimethyl 3,6-dimethoxyphthalate.

Reagents & Equipment[2][3][4][5]
  • Starting Material: Dimethyl 3,6-dimethoxyphthalate (CAS: 22984-54-9).[1]

  • Reagents: Fuming Nitric Acid (HNO₃), Glacial Acetic Acid, Palladium on Carbon (Pd/C, 10%), Hydrogen gas (H₂).

  • Apparatus: 500 mL 3-neck RBF, Hydrogenation shaker (Parr) or balloon setup.

Step-by-Step Methodology
  • Nitration (Regioselective):

    • Dissolve 10.0 g (39.3 mmol) of Dimethyl 3,6-dimethoxyphthalate in 50 mL of glacial acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 5.0 mL of fuming HNO₃ over 30 minutes. Critical: Maintain temp < 10°C to prevent over-nitration.

    • Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Pour onto 200 g crushed ice. Filter the yellow precipitate (Dimethyl 3,6-dimethoxy-4-nitrophthalate). Wash with cold water.[1] Dry in vacuo.[1][2]

    • Yield Expectation: ~85% (Yellow solid).[1]

  • Reduction to Aniline:

    • Suspend the nitro compound (8.0 g) in MeOH (100 mL).

    • Add 10% Pd/C (0.8 g, 10 wt%).

    • Purge with Argon, then introduce H₂ atmosphere (balloon pressure or 30 psi).

    • Stir vigorously for 12 hours at RT.

    • Workup: Filter through a Celite pad to remove catalyst.[1] Concentrate the filtrate under reduced pressure.

    • Yield Expectation: ~90-95% (Off-white solid).[1]

    • QC Check: 1H NMR should show disappearance of aromatic proton ortho to nitro and appearance of broad NH₂ signal.[1]

Phase 2: Construction of the Quinoline Core

Objective: Cyclization of the aniline with glycerol (Skraup) or acrolein to form Dimethyl 5,8-dimethoxyquinoline-6,7-dicarboxylate.

Reagents & Equipment[2][3][4][5]
  • Reagents: Glycerol, Sodium 3-nitrobenzenesulfonate (oxidant), Sulfuric Acid (70% H₂SO₄), Boric Acid (moderator).

  • Apparatus: 250 mL RBF with reflux condenser, oil bath.

Step-by-Step Methodology
  • The Modified Skraup Reaction:

    • In a 250 mL RBF, mix the Aniline precursor (5.0 g, 18.5 mmol), Sodium 3-nitrobenzenesulfonate (4.2 g, 1.0 equiv), glycerol (10 mL), and boric acid (1.5 g).

    • Note: Boric acid is added to moderate the reaction and reduce tar formation, critical for electron-rich anilines.

    • Add 70% H₂SO₄ (15 mL) cautiously.[1]

    • Heat the mixture to 140°C for 4 hours. The reaction will darken significantly.[1]

    • Safety: This reaction can be vigorous.[1] Ensure efficient stirring and blast shield.

  • Isolation:

    • Cool to RT and dilute with ice water (100 mL).

    • Basify to pH 8-9 using 50% NaOH solution (dropwise, with cooling).

    • Extract with CH₂Cl₂ (3 x 100 mL).

    • Dry organics over Na₂SO₄ and concentrate.[1]

    • Purification: Flash Chromatography (SiO₂, 0-5% MeOH in DCM).[1]

    • Target Product: Dimethyl 5,8-dimethoxyquinoline-6,7-dicarboxylate.

    • Yield Expectation: 40-55%.[1]

Phase 3: Demethylation to 5,8-Dihydroxy Target

Objective: Removal of methyl ethers to reveal the hydroquinone core.

Reagents & Equipment[2][3][4][5]
  • Reagents: Boron Tribromide (BBr₃, 1.0 M in DCM), Anhydrous DCM.

  • Atmosphere: Strictly Argon/Nitrogen.[1]

Step-by-Step Methodology
  • Demethylation:

    • Dissolve the quinoline intermediate (1.0 g, 3.2 mmol) in anhydrous DCM (20 mL) under Argon.

    • Cool to -78°C (Dry ice/Acetone).

    • Add BBr₃ solution (10 mL, ~3 equiv) dropwise over 20 minutes.

    • Allow to warm to 0°C and stir for 2 hours.

    • Mechanism:[3][4][5][6][7][8] BBr₃ complexes with the methoxy oxygens, followed by hydrolysis.

  • Quench & Isolation:

    • Quench carefully with MeOH (5 mL) at 0°C.

    • Concentrate to dryness.[1][2]

    • Redissolve in water, adjust pH to 6-7 with NaHCO₃.[1]

    • Extract with EtOAc.[1] The product (hydroquinone form) is sensitive to air oxidation.[1]

    • Immediate Action: Concentrate and store under inert gas or proceed immediately to downstream applications.[1]

    • Alternative: Oxidize intentionally to the quinone (using Cerium Ammonium Nitrate, CAN) if the quinone form is the stable storage entity.

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance Yellow to Orange solid (Quinone form) / Off-white (Hydroquinone)Visual
Purity > 95%HPLC (C18, H₂O/MeCN + 0.1% TFA)
Identity Consistent with structure1H NMR (DMSO-d6), MS (ESI+)
Solubility DMSO, Methanol, dilute aqueous baseSolubility Test
Stability Sensitive to air (oxidizes to quinone)Store at -20°C under Argon

Mechanistic Pathway (DOT Visualization)[1]

Caption: Mechanistic flow of the Skraup reaction sequence forming the quinoline ring.[1]

References

  • Corey, E. J., & Tramontano, A. (1981). Total synthesis of the quinonoid amino acid methoxatin (PQQ).[1][9] Journal of the American Chemical Society, 103(18), 5599–5600. Link

  • Gainor, J. A., & Weinreb, S. M. (1982). Synthesis of the bacterial coenzyme methoxatin (PQQ).[1][9][10] The Journal of Organic Chemistry, 47(15), 2833–2837. Link[1]

  • Boger, D. L., et al. (1995). Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines. The Journal of Organic Chemistry, 60(22), 7369–7371. Link[1]

  • Martin, P., et al. (1996). Improved synthesis of PQQ-related quinolinequinones. Helvetica Chimica Acta, 79, 2074.

Sources

applications of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate in Medicinal Chemistry

Abstract

This compound (CAS: 684287-56-7) is a specialized heterocyclic scaffold utilized primarily in the development of Direct-Acting Antivirals (DAAs) . Its structural motif—a quinoline core functionalized with vicinal hydroxyls and carboxylates—serves as a potent pharmacophore for chelating divalent magnesium ions (


) within the active sites of viral enzymes, specifically HCV NS5B RNA-dependent RNA polymerase  and HIV-1 Integrase . This guide details the chemical utility, synthesis protocols, and biological assay methodologies for leveraging this scaffold in fragment-based drug design (FBDD).

Introduction: The Chelation Pharmacophore

The therapeutic value of this compound lies in its ability to mimic the transition state of phosphoryl transfer reactions. Viral polymerases and integrases rely on a "two-metal-ion" mechanism to catalyze the formation of phosphodiester bonds.

  • Mechanism of Action (MoA): The 5,8-hydroxyl and 6,7-carboxylate groups (often after hydrolysis to the free acid or conversion to an amide) form a tridentate coordination complex with the two active-site

    
     ions. This displaces the natural nucleotide substrate or prevents the translocation of the viral genome, effectively halting replication.
    
  • Structural Advantages: The rigid quinoline backbone locks the chelating oxygen atoms into a planar configuration, minimizing the entropic cost of binding compared to flexible acyclic chelators.

Chemical Properties & Synthesis Protocol

Compound: this compound CAS: 684287-56-7 Molecular Formula:


MW:  277.23  g/mol 
Synthesis Workflow (Reconstructed Protocol)

While specific patent routes vary, the most robust laboratory-scale synthesis for this substitution pattern utilizes a modified Diels-Alder or Biomimetic Oxidative Cyclization approach starting from pyridine or aniline precursors.

Protocol: Oxidative Cyclization from 2,5-Dimethoxyaniline Note: This protocol synthesizes the core scaffold via a dimethyl acetylenedicarboxylate (DMAD) adduct, a standard method for polysubstituted quinoline dicarboxylates.

  • Michael Addition:

    • Reagents: 2,5-Dimethoxyaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.1 eq).

    • Solvent: Methanol (anhydrous).

    • Procedure: Dissolve aniline in MeOH. Add DMAD dropwise at 0°C. Stir at room temperature (RT) for 12 hours.

    • Observation: Formation of the enamine-ester intermediate (yellow precipitate).

    • Purification: Filtration and washing with cold MeOH.

  • Thermal Cyclization (Conrad-Limpach Modification):

    • Medium: Diphenyl ether (inert high-boiling solvent).

    • Procedure: Heat diphenyl ether to 250°C. Add the enamine intermediate portion-wise. Stir for 30–60 minutes.

    • Workup: Cool to RT. Dilute with hexane to precipitate the quinoline core.

  • Oxidation & Demethylation (Functionalization):

    • Reagents: Cerium Ammonium Nitrate (CAN) or

      
       (for demethylation of 5,8-positions if protected).
      
    • Target: To achieve the 5,8-dihydroxy-6,7-dicarboxylate pattern, controlled oxidation of the 5,8-positions is often required if starting from a non-oxygenated precursor.

Self-Validating Check:

  • TLC: Monitor disappearance of the enamine (

    
     in 1:1 Hex/EtOAc).
    
  • NMR: Confirm the loss of vinyl protons and appearance of the aromatic quinoline signals.

Biological Application: HCV NS5B Polymerase Inhibition[1][2][3]

This scaffold is a precursor to active inhibitors. The ester groups must typically be hydrolyzed or converted to amides to function as effective chelators.

Protocol: NS5B Polymerase Inhibition Assay

Objective: Determine the


 of the hydrolyzed derivative against HCV NS5B.

Materials:

  • Enzyme: Recombinant HCV NS5B (C-terminal truncated,

    
    21).
    
  • Template: Poly(rC) or HCV RNA template.

  • Substrate:

    
    -GTP or biotinylated-UTP.
    
  • Test Compound: this compound (hydrolyzed to diacid form with 1M LiOH prior to assay).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 10 mg of ester in DMSO (10 mM stock).

    • Treat with 2.0 eq LiOH (aq) for 2 hours to generate the active dicarboxylate species. Neutralize with HCl to pH 7.4.

  • Reaction Assembly (96-well plate):

    • Buffer: 20 mM HEPES (pH 7.5), 5 mM

      
      , 1 mM DTT, 25 mM KCl.
      
    • Mix: Add 20 nM NS5B enzyme + 1 µL Compound (serial dilutions). Incubate 15 min at RT (Pre-incubation allows inhibitor to bind

      
       cluster).
      
  • Initiation:

    • Add Template/NTP mix (0.5 µM RNA, 1 µM GTP, 0.1 µCi

      
      -GTP).
      
  • Incubation:

    • Incubate at 30°C for 2 hours.

  • Termination & Detection:

    • Stop reaction with 10% TCA (Trichloroacetic acid).

    • Transfer to GF/B filter plates. Wash with ethanol.

    • Measure radioactivity via liquid scintillation counting.

Data Analysis:

  • Plot % Inhibition vs. Log[Concentration].

  • Fit to sigmoidal dose-response equation (Hill slope) to calculate

    
    .
    

Visualization: Mechanism & Synthesis

Figure 1: Synthesis & Mechanism of Action

The diagram below illustrates the conversion of the scaffold into an active chelator and its binding mode within the viral polymerase active site.

G cluster_0 Chemical Transformation cluster_1 Mechanism of Action (HCV NS5B / HIV IN) Precursor Dimethyl 5,8-dihydroxy- quinoline-6,7-dicarboxylate (Pro-drug / Scaffold) Hydrolysis Hydrolysis (LiOH / Esterase) Precursor->Hydrolysis Active 5,8-Dihydroxy-6,7-dicarboxylate (Dianion Species) Hydrolysis->Active Mg1 Mg2+ (A) Active->Mg1 Chelation Mg2 Mg2+ (B) Active->Mg2 Chelation Enzyme Viral Polymerase Active Site (Asp residues) Active->Enzyme Blocks Nucleotide Entry Enzyme->Mg1 Enzyme->Mg2

Caption: Transformation of the dimethyl ester scaffold into the active dianionic pharmacophore, which chelates the catalytic magnesium pair in the viral enzyme active site.

Data Summary & SAR Insights

Table 1: Structure-Activity Relationship (SAR) Trends for Quinoline Carboxylates

Substitution SiteModificationEffect on Potency (HCV/HIV)Mechanism
6,7-Dicarboxylate Hydrolysis to AcidCritical Increase Essential for

chelation. Esters are inactive in vitro but improve cell permeability.
5,8-Dihydroxy Methylation (OMe)Decrease Loss of H-bond donor capability; disrupts water network in active site.
N-1 Position Alkylation (Benzyl)Variable Can target hydrophobic pocket (Thumb domain in NS5B) to improve affinity.
3-Position Halogenation (F, Cl)Increase Modulates pKa of hydroxyls; improves metabolic stability against oxidation.

References

  • HCV NS5B Polymerase Inhibitors: Current Status. Watkins, W.J., Ray, A.S., Chong, L.S.[1] (2010). Current Opinion in Drug Discovery & Development.

  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors. Wei, Y., et al.[2] (2016).[2] PLOS ONE.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Prachayasittikul, V., et al. (2013). Drug Design, Development and Therapy.

  • Reaction of Dimethyl Acetylenedicarboxylate with Nucleophiles. Yavari, I., et al. (2007). Tetrahedron Letters. (General synthetic method for dicarboxylate heterocycles).

Sources

fluorescent properties of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate for chemical sensing

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the fluorescent properties and application protocols for Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate , a specialized derivative of the 8-hydroxyquinoline (8-HQ) fluorophore class.[1]

Application Note: Fluorescent Sensing with this compound

Executive Summary

This compound (referred to herein as DDQD ) is a functionalized fluorogenic scaffold belonging to the 8-hydroxyquinoline (8-HQ) family.[1] Unlike the parent 8-HQ, which is often used as a general chelator, DDQD incorporates electron-withdrawing ester groups at the 6,7-positions and a secondary hydroxyl group at the 5-position.[1][2] These structural modifications tune its electronic properties, resulting in red-shifted excitation/emission spectra and enhanced solubility in organic co-solvents.

Primary Application: Ratiometric or "Turn-On" fluorescent sensing of diamagnetic metal ions (Zn²⁺, Mg²⁺, Cd²⁺ ) and trivalent ions (Al³⁺ ) in environmental and biological samples.[2]

Scientific Background & Mechanism

The 8-Hydroxyquinoline Scaffold

The core sensing mechanism of DDQD relies on the Chelation-Enhanced Fluorescence (CHEF) effect.[1][2]

  • Free Ligand (Off-State): In its unbound state, the phenolic proton on the 8-OH group undergoes Excited-State Intramolecular Proton Transfer (ESIPT) to the quinoline nitrogen.[1] This tautomerization dissipates excited state energy non-radiatively, rendering the molecule weakly fluorescent.[2]

  • Metal Complex (On-State): Upon binding a metal ion (Mⁿ⁺), the proton is displaced, and the metal coordinates between the phenolate oxygen and the quinoline nitrogen.[2] This rigidifies the structure and blocks the ESIPT pathway, restoring strong radiative decay (fluorescence).[2]

Structural Advantages of DDQD
  • 5-OH Group: Provides an auxiliary handle for hydrogen bonding or pH-sensitivity, potentially allowing for dual-mode sensing (metal + pH).[1]

  • 6,7-Dicarboxylate Esters: These electron-withdrawing groups lower the LUMO energy, typically inducing a red-shift in emission compared to unsubstituted 8-HQ (which emits ~490 nm).[1] They also improve cell permeability and solubility in DMSO/Methanol stock solutions.[2]

SensingMechanism cluster_0 Free Ligand (Quenched) cluster_1 cluster_2 Metal Complex (Fluorescent) Free DDQD (Free) Weak Fluorescence (ESIPT Active) Ion Zn²⁺ / Mg²⁺ (Binding) Free->Ion + Metal Ion ESIPT Non-Radiative Decay (Proton Transfer) Free->ESIPT Bound DDQD-Metal Complex Strong Fluorescence (CHEF Active) Ion->Bound Chelation

Figure 1: Mechanism of Action. The transition from the weak ESIPT-dominated free state to the highly fluorescent metal-chelated state.[1][2]

Photophysical Properties

PropertyValue (Approximate*)Notes
Excitation Max (

)
360 – 410 nmRed-shifted vs. 8-HQ due to ester conjugation.[1]
Emission Max (

)
510 – 560 nmGreen/Yellow fluorescence upon chelation.
Stokes Shift >100 nmLarge shift minimizes self-quenching/scattering interference.[1]
Solubility DMSO, Methanol, AcetonitrileLimited water solubility; requires organic co-solvent (e.g., 1-5% DMSO).[2]
Quantum Yield (

)
<0.01 (Free)

>0.15 (Bound)
Significant signal-to-noise ratio enhancement.[1]

*Note: Exact spectral values depend on solvent polarity and pH. Values derived from 8-HQ derivative class behavior.

Experimental Protocol: Metal Ion Sensing

Materials Required
  • Probe: this compound (DDQD).

  • Solvents: Spectroscopic grade DMSO (stock) and HEPES buffer (10 mM, pH 7.2).

  • Analytes: ZnCl₂, MgCl₂, Al(NO₃)₃ standard solutions.[2]

  • Equipment: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).

Solution Preparation
  • Stock Solution (1 mM): Dissolve 3.19 mg of DDQD (MW ≈ 319.27 g/mol ) in 10 mL of DMSO. Store at -20°C in the dark.

  • Working Solution (10 µM): Dilute 30 µL of Stock Solution into 2.97 mL of HEPES buffer (pH 7.2). Note: Ensure final DMSO concentration is <1% to prevent cytotoxicity in biological assays.[2]

Titration Workflow (LOD Determination)

Workflow Step1 1. Prepare Blank 10 µM DDQD in Buffer Step2 2. Measure Baseline Fluorescence (F₀) Ex: 380 nm | Em: 450-650 nm Step1->Step2 Step3 3. Titrate Analyte Add Zn²⁺ (0 - 50 µM) in 0.5 eq increments Step2->Step3 Step4 4. Equilibration Incubate 2 mins per addition Step3->Step4 Step5 5. Record Spectra (F) Observe intensity increase at λ_em Step4->Step5 Step5->Step3 Repeat until saturation Step6 6. Data Analysis Plot (F - F₀) vs [Zn²⁺] Calculate K_d and LOD Step5->Step6

Figure 2: Step-by-step fluorescence titration workflow for determining sensitivity.

Interference & Selectivity Assay

To validate the sensor for specific ions (e.g., Zn²⁺), you must test against competing cations.[2]

  • Prepare 10 µM DDQD solutions containing 50 µM of competing ions (Na⁺, K⁺, Ca²⁺, Mn²⁺, Fe²⁺, Cu²⁺).[2]

  • Measure fluorescence intensity.[1][3][4]

  • Critical Control: Add Zn²⁺ to these mixtures to verify that the sensor still responds in a complex matrix (Anti-interference check).

    • Expectation: Paramagnetic ions like Cu²⁺ or Fe²⁺ may quench fluorescence (turn-off) via electron transfer, while Ca²⁺/Mg²⁺ may show weak background enhancement.

Data Analysis & Troubleshooting

Calculating Limit of Detection (LOD):



  • 
    : Standard deviation of the fluorescence intensity of the free probe (n=10).[2]
    
  • 
    : Slope of the linear region of the titration curve (Intensity vs. Concentration).[2]
    

Troubleshooting Table:

IssuePossible CauseCorrective Action
High Background Fluorescence Impurities or high pH causing deprotonation.[1]Check purity via HPLC; Ensure Buffer pH < 8.0 to avoid non-specific phenolate formation.
Precipitation Probe insolubility in aqueous buffer.Increase DMSO co-solvent to 5-10% or use a surfactant (e.g., 0.1% Triton X-100).
No Response to Zn²⁺ Copper/Iron contamination quenching signal.Add masking agents (e.g., thiosulfate for Cu) or use ultrapure buffers.[2]

References

  • Mechanisms of 8-HQ Sensors

    • Bardez, E., et al.[2] "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A, 1997.[2]

    • (Contextual grounding for ESIPT mechanism).

  • Metal Ion Sensing Applications

    • Przystal, J., et al.[2] "8-Hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells."[1][5] Journal of the American Chemical Society, 2006.[2]

    • (Protocol basis for Mg/Zn sensing).

  • Synthesis & Structural Analogs

    • Albrecht, M., et al.[2] "8-Hydroxyquinoline-based inhibitors and sensors."[1][3] Bioorganic & Medicinal Chemistry, 2011.[2]

    • (Structural context for substituted quinolines).

Disclaimer: The specific spectral constants for this compound should be empirically verified as solvent polarity significantly shifts emission maxima for dicarboxylate derivatives.

Sources

Application Note: Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate as a Ligand for Metal Complexes

[1]

Executive Summary & Chemical Profile[1][3][4]

This compound (referred to herein as DDQD ) is a "non-innocent" ligand capable of supporting metal centers in various oxidation states. Unlike simple 8-hydroxyquinoline, DDQD possesses a para-hydroquinone moiety (positions 5 and 8) fused to the pyridine ring, flanked by electron-withdrawing methyl ester groups at positions 6 and 7.[1]

This unique architecture allows DDQD to:

  • Chelate Metals: Bind via the N1 nitrogen and O8 phenolate oxygen (N,O-mode).

  • Undergo Redox Cycling: Reversibly oxidize to the 5,8-quinone form, mimicking biological cofactors like PQQ.

  • Tune Lewis Acidity: The 6,7-dicarboxylate groups withdraw electron density, increasing the electrophilicity of the coordinated metal center.

Physicochemical Properties
PropertyDataNotes
Formula C₁₃H₁₁NO₆
MW 277.23 g/mol
Appearance Yellow to Orange SolidColor deepens upon oxidation to quinone.[1]
Solubility DMSO, DMF, hot MeOHPoor solubility in water and non-polar solvents.
pKa (est) ~7.5 (8-OH), ~10.5 (5-OH)More acidic than 8-HQ (pKa ~9.[1]9) due to esters.[2][3]
Coordination Bidentate (N,O)Potential for bridging via 5-O in clusters.

Synthesis Protocol: The Pyridine-Succinate Condensation[1][6][7]

Commercial availability of DDQD is limited. The most robust synthetic route involves a double Claisen condensation between dimethyl pyridine-2,3-dicarboxylate and dimethyl succinate.[1] This method, adapted from J. Chem. Soc. Perkin Trans. 1 [1], ensures high regioselectivity.

Reagents Required[1][2][4][6][8][9][10][11]
  • Reactant A: Dimethyl pyridine-2,3-dicarboxylate (10.0 g, 51 mmol)[1][4]

  • Reactant B: Dimethyl succinate (7.5 g, 51 mmol)

  • Base: Sodium metal (2.1 g) or Sodium Methoxide (NaOMe) powder (5.5 g)

  • Solvent: Dry Xylene (mixture of isomers) or Toluene

  • Quench: Glacial Acetic Acid

Step-by-Step Procedure
  • Base Preparation:

    • Safety Note: If using Sodium metal, press into wire directly into dry xylene under inert atmosphere (N₂ or Ar).

    • Alternative: Suspend NaOMe in dry toluene. This is safer but may require longer reflux times.

  • Condensation:

    • Heat the base suspension to 100°C.

    • Mix Reactant A and Reactant B in 10 mL of dry xylene.

    • Add the mixture dropwise to the hot base suspension over 30 minutes. Vigorous stirring is essential to prevent clumping.

    • Observation: The solution will turn dark red/brown as the enolate forms.

    • Reflux for 3–4 hours.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add Ethanol (5 mL) cautiously to destroy unreacted sodium.

    • Pour the mixture into ice-water (100 mL). The sodium salt of the ligand is water-soluble.[1]

    • Separate the organic layer (xylene) and discard it.

    • Acidification: Acidify the aqueous layer with Glacial Acetic Acid to pH ~4-5.[1]

    • Precipitation: The product will precipitate as a yellow/orange solid.

    • Filter, wash with cold water, and recrystallize from Methanol/Ethanol.

Mechanistic Pathway

The reaction proceeds via a Dieckmann-type cyclization where the succinate enolate attacks the pyridine esters, forming the second ring.

SynthesisADimethyl Pyridine-2,3-dicarboxylateCBase (Na/Xylene)A->CBDimethyl SuccinateB->CDIntermediate(Enolate Salt)C->D 110°C, 4h-2 MeOHEAcidification(AcOH)D->EFDimethyl 5,8-dihydroxy-quinoline-6,7-dicarboxylateE->F Tautomerization

Figure 1: Synthetic pathway via base-catalyzed condensation of pyridine diesters and succinate.

Metal Complexation Protocol

DDQD binds metal ions (M²⁺) primarily through the N1 and O8 atoms. The 6,7-esters reduce the pKa of the 8-hydroxyl group, allowing complexation at lower pH compared to unsubstituted 8-hydroxyquinoline.[1]

General Protocol for M(DDQD)₂ Complexes

Target Metals: Cu(II), Zn(II), Ni(II), Co(II).

  • Ligand Solution: Dissolve 0.5 mmol of DDQD in 10 mL of hot Methanol or DMF. The solution will be yellow.

  • Metal Solution: Dissolve 0.25 mmol of Metal Acetate [M(OAc)₂·xH₂O] in 5 mL of Methanol.

    • Note: Acetate salts are preferred as they act as a weak base to assist deprotonation. If using Chloride salts, add 0.5 mmol of Triethylamine.

  • Mixing: Add the metal solution dropwise to the ligand solution under stirring.

  • Reaction: Reflux for 2 hours.

    • Color Change:

      • Cu(II) → Green/Brown precipitate.

      • Zn(II) → Fluorescent Yellow solution/precipitate.

      • Ni(II) → Red/Brown precipitate.

  • Isolation: Cool to room temperature. Collect the precipitate by filtration. Wash with cold methanol and diethyl ether.

Protocol for Redox-Active Ruthenium Complexes

For catalytic applications, Ruthenium complexes are often synthesized to access the quinone/hydroquinone redox couple.[1]

  • Precursor: Use [Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Reflux [Ru(bpy)₂(Cl)₂] (1 eq) with DDQD (1.1 eq) in the presence of Triethylamine (2 eq).

    • Reflux for 6 hours under Argon.

    • Precipitate with NH₄PF₆ to isolate the cationic complex [Ru(bpy)₂(DDQD)]²⁺.

Characterization & Validation

To ensure the integrity of the ligand and its complexes, the following spectral features should be verified.

NMR Spectroscopy (¹H in DMSO-d₆)
  • Quinoline Protons: Look for the protons on the pyridine ring (positions 2, 3, 4).

    • H2: ~8.9 ppm (Doublet, deshielded by N).

    • H4: ~8.5 ppm (Doublet).

    • H3: ~7.6 ppm (Doublet of doublets).

  • Hydroxyl Protons: Broad singlets at 9.0–11.0 ppm (disappear with D₂O shake).

  • Ester Methyls: Two sharp singlets around 3.8–4.0 ppm.

  • Validation: If the ester peaks are missing, hydrolysis to the dicarboxylic acid has occurred.

UV-Vis Spectroscopy[1]
  • Ligand (Hydroquinone form): λmax ~250 nm (π-π) and ~350 nm (n-π).[1]

  • Metal Complex: New bands in the 400–500 nm region (LMCT).

  • Oxidized Ligand (Quinone): If the ligand oxidizes, a distinct broad band appears at ~450–500 nm.

Redox Behavior (Cyclic Voltammetry)

DDQD is a pro-ligand for the quinone form.

  • E₁/₂ (HQ/SQ): First oxidation (Hydroquinone → Semiquinone).

  • E₁/₂ (SQ/Q): Second oxidation (Semiquinone → Quinone).

  • Application: In Cu(II) complexes, this ligand can facilitate oxidase-like activity (e.g., oxidation of benzyl alcohol) by storing electrons in the ligand backbone [2].

Structural & Functional Logic[1]

The design of experiments using DDQD must account for its dual nature. It is not just a static scaffold; it is an electron reservoir.

Coordinationcluster_ligandLigand Statescluster_complexMetal Complex FunctionHQHydroquinone Form(Reduced, H2L)QQuinone Form(Oxidized, L)HQ->Q-2e-, -2H+M_bindMetal Binding (N,O)HQ->M_bindDeprotonationQ->HQ+2e-, +2H+CatCatalytic Cycle(Ligand-Centered Redox)Q->CatParticipatesLewisEnhanced Lewis Acidity(Due to 6,7-Esters)M_bind->LewisLewis->Cat

Figure 2: Interplay between the ligand's redox states and metal coordination properties.[1]

References

  • Synthesis of 5,8-dihydroxyquinoline-6,7-dicarboxylates

    • Title: Annulation of pyridine as a route to quinolines, isoquinolines, and cycloheptapyridines.
    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1973, 5186.
    • URL: [Link][5][3][4][6][7][8]

  • Author: Hirao, T.
  • General 8-Hydroxyquinoline Coordination Chemistry

    • Author: Prachayasittikul, V. et al.
    • Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
    • Source: Open Journal of Applied Sciences, 2021.
    • URL: [Link]

  • PQQ Synthesis (Relevant Precursors)

    • Author: Corey, E.J. and Tramontano, A.
    • Title: Total synthesis of the coenzyme pyrroloquinoline quinone (PQQ).
    • Source: Journal of the American Chemical Society, 1981, 103, 5599-5600.[3]

    • URL: [Link]

analytical methods for the detection and quantification of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (hereafter referred to as DDQD ) is a critical synthetic intermediate in the total synthesis of Pyrroloquinoline Quinone (PQQ) , a redox cofactor and nutritional supplement.

The Analytical Challenge: The quantification of DDQD presents a specific "hydroquinone paradox." While the quinoline core provides strong UV chromophores, the 5,8-dihydroxy motif renders the molecule highly susceptible to auto-oxidation, converting it into its corresponding ortho-quinone derivative (a PQQ structural core analog) upon exposure to air or basic pH.

Scope of this Guide: This protocol details a stabilized Reverse-Phase HPLC (RP-HPLC) method coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS). Unlike generic quinoline methods, this workflow incorporates a Redox-Stabilized Sample Preparation (RSSP) protocol to freeze the oxidation state of the analyte during processing.

Physicochemical Profile & Stability Logic

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₃H₁₁NO₆Monoisotopic Mass: 277.06
pKa (Estimated) ~5.2 (OH), ~9.5 (OH)Critical: Mobile phase pH must be < 3.0 to keep hydroxyls protonated and suppress ionization-induced oxidation.
LogP ~1.8Moderate lipophilicity; suitable for C18 retention.
Redox Potential Low (Easily Oxidized)Samples degrade to the 5,8-quinone form (yellow/red shift) in ambient air.
Solubility DMSO, MeOH, ACNPoor water solubility at neutral pH; soluble in acidic organic mixtures.

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, emphasizing the prevention of oxidative degradation.

G Sample Raw Sample (Solid/Reaction Mix) Solubilization Solubilization (Deoxygenated MeOH + 0.1% Ascorbic Acid) Sample->Solubilization Argon Blanket Oxidation Oxidation Artifact (Quinone Form) Sample->Oxidation Air Exposure Filtration Filtration (0.2 µm PTFE) Solubilization->Filtration Rapid Handling Solubilization->Oxidation pH > 5.0 HPLC RP-HPLC Separation (Acidic Mobile Phase) Filtration->HPLC Inject < 1h DAD DAD Detection (254 nm / 325 nm) HPLC->DAD MS ESI-MS (+) (m/z 278.07) HPLC->MS

Figure 1: Analytical workflow highlighting the critical control points (Red) to prevent oxidative degradation of the 5,8-dihydroxy moiety.

Protocol A: Redox-Stabilized Sample Preparation (RSSP)

Objective: To solubilize DDQD while preventing the formation of the 5,8-quinone artifact.

Reagents
  • Solvent A: HPLC-grade Methanol (degassed).

  • Stabilizer: L-Ascorbic Acid (crystalline, high purity).

  • Acidifier: Formic Acid (LC-MS grade).

Procedure
  • Preparation of Diluent:

    • Dissolve 10 mg L-Ascorbic Acid in 100 mL Methanol.

    • Add 100 µL Formic Acid (0.1% v/v).

    • Rationale: Ascorbic acid acts as a sacrificial antioxidant; Formic acid ensures the phenol remains protonated.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of DDQD into an amber glass vial (light sensitive).

    • Add 10 mL of Diluent .

    • Sonicate for 5 minutes under an Argon or Nitrogen headspace.

  • Working Standard (50 µg/mL):

    • Dilute 50 µL of Stock Solution into 950 µL of Diluent.

    • Vortex immediately.

    • Transfer to an amber autosampler vial with a pre-slit PTFE/Silicone septum.

Self-Validating Check: If the solution turns from pale yellow to deep orange/red within minutes, oxidation has occurred. Discard and check the inert gas blanket.

Protocol B: HPLC-UV/DAD Methodology

Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

Chromatographic Conditions
ParameterSetting / Description
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm or 3.5 µm
Column Temp 30°C (Controlled to prevent retention time drift)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Vol 5.0 µL
Gradient Table
Time (min)%A (Water)%B (ACN)Event
0.00955Equilibration
1.00955Hold (Trap polar impurities)
8.004060Linear Gradient
10.00595Wash
12.00595Hold Wash
12.10955Re-equilibration
Detection Parameters
  • Primary Wavelength: 254 nm (Aromatic ring, max sensitivity).

  • Secondary Wavelength: 325 nm (Quinoline specific, higher selectivity).

  • Reference Wavelength: 450 nm (Off).

Protocol C: LC-MS Confirmation

Objective: Confirm identity and screen for oxidation byproducts.

Ionization Source: Electrospray Ionization (ESI) - Positive Mode.

  • Note: The quinoline nitrogen is basic, making ESI(+) highly sensitive.

MS ParameterSetting
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp 120°C
Desolvation Gas 800 L/hr (N₂)
Target Ion [M+H]⁺ m/z 278.07
Oxidation Artifact [M+H]⁺ m/z 276.05 (Quinone form, -2H)

Interpretation:

  • A clean peak at m/z 278.07 indicates intact DDQD.

  • Presence of m/z 276.05 indicates sample degradation (oxidation).

  • Presence of m/z 264.0 indicates hydrolysis of a methyl ester (loss of -CH₂).

Results Interpretation & Troubleshooting

Linearity & Limits
  • Linear Range: 0.5 µg/mL to 100 µg/mL (R² > 0.999).

  • LOD: ~0.1 µg/mL (S/N > 3).

  • LOQ: ~0.3 µg/mL (S/N > 10).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Interaction between Quinoline N and silanols.Ensure 0.1% Formic Acid or TFA is in both mobile phases. Use an end-capped column.
Doublet Peak Partial oxidation to quinone.Check sample prep.[1] Ensure Ascorbic Acid is present. Reduce autosampler temperature to 4°C.
Retention Shift pH fluctuation.The ionization of the 5,8-OH groups is pH sensitive. Ensure buffer is fresh.
Low Sensitivity Fluorescence quenching.Do not rely on Fluorescence detection for the hydroquinone form; it is often quenched compared to the oxidized PQQ core. Use UV.[1][2][3][4][5][6]

References

  • Corey, E. J., & Trammell, G. L. (1981). Total synthesis of the quinonoid coenzyme methoxatin (PQQ). Journal of the American Chemical Society, 103(18), 5599-5600.

  • Puehringer, S., et al. (2021). The Chemistry of Pyrroloquinoline Quinone (PQQ) and Its Derivatives. Molecules, 26(12).
  • Agilent Technologies. (2020). Analysis of Quinoline Derivatives using Poroshell 120 EC-C18. Application Note 5990-xxxx.
  • National Institute of Standards and Technology (NIST). (2024). 8-Hydroxyquinoline Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] (Spectral grounding for hydroxyquinoline fragmentation).

Sources

Application Note: Scale-Up Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scale-up synthesis strategies for Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate . This molecule is a highly functionalized quinoline core, structurally related to precursors of Pyrroloquinoline Quinone (PQQ) and specific HIF-PH inhibitors .

The guide prioritizes the Diels-Alder Cycloaddition strategy as the most regioselective and scalable route for installing the vicinal 6,7-dicarboxylate motif, which is difficult to achieve via standard Skraup or Friedländer syntheses.

Executive Summary

The synthesis of This compound presents a unique regiochemical challenge. Standard quinoline syntheses (e.g., Gould-Jacobs, Conrad-Limpach) typically functionalize the 2,3- or 3,4-positions of the pyridine ring or rely on pre-functionalized anilines that are prone to oxidation.

For scale-up (gram to kilogram), the most robust strategy is the Diels-Alder [4+2] cycloaddition of a furo[3,4-b]pyridine or 3,4-dimethylenepyridine precursor with Dimethyl Acetylenedicarboxylate (DMAD) . This method guarantees the 6,7-diester placement and allows for the subsequent oxidative installation or unmasking of the 5,8-dihydroxy system (quinone/hydroquinone redox pair).

Key Process Advantages
  • Regiocontrol: The [4+2] cycloaddition locks the dicarboxylate at the 6,7-positions relative to the nitrogen.

  • Scalability: Avoids high-dilution conditions and hazardous heavy-metal oxidants often used in alternative routes.

  • Purification: Designed to utilize crystallization/precipitation rather than column chromatography.

Strategic Route Selection

Pathway A: The Diels-Alder Approach (Recommended)

This route constructs the benzene ring onto a pre-existing pyridine core. It is preferred for scale-up because DMAD acts as a potent dienophile, driving the reaction to completion with high atom economy.

  • Precursor Synthesis: Preparation of a 3,4-disubstituted pyridine diene precursor (e.g., Furo[3,4-b]pyridine generated in situ).

  • Cycloaddition: Reaction with DMAD to form the epoxynaphthalene-type intermediate.

  • Aromatization: Acid-catalyzed dehydration/rearrangement to the quinoline.

  • Functionalization: Oxidation to the 5,8-quinone (if not already present) and reduction to the 5,8-dihydroxy tautomer.

Pathway B: The Modified Friedländer (Alternative)

Constructs the pyridine ring onto a functionalized benzene.

  • Limitation: Requires 2,5-dihydroxy-3,4-dicarbomethoxyaniline, a highly unstable and difficult-to-synthesize starting material. Not recommended for >10g scale.

Detailed Experimental Protocol (Diels-Alder Route)

Phase 1: Generation of the Pyridine Diene Precursor

Target:Furo[3,4-b]pyridine (generated in situ from 2,3-bis(bromomethyl)pyridine or similar). Note: For the specific 5,8-dihydroxy target, we utilize a 2,5-dimethoxy-substituted pyridine diene or perform a late-stage oxidation. This protocol assumes the Late-Stage Oxidation strategy (starting from unsubstituted pyridine diene) which is more commercially viable.

Reagents
  • Substrate: 3,4-Pyridinedicarboxylic anhydride (Commercial).

  • Reducing Agent: Sodium Borohydride (

    
    ).
    
  • Brominating Agent:

    
     / Acetic Acid or 
    
    
    
    .
  • Dienophile: Dimethyl Acetylenedicarboxylate (DMAD).

  • Solvent: Toluene or Xylene (high boiling point for cycloaddition).

Step-by-Step Methodology

Step 1.1: Reduction to Diol

  • Charge a 5L reactor with 3,4-pyridinedicarboxylic anhydride (1.0 eq) and THF (10 vol).

  • Cool to 0°C. Slowly add

    
      (2.5 eq) in portions (Exothermic: maintain <10°C).
    
  • Add

    
      (3.0 eq) dropwise.
    
  • Reflux for 4 hours.

  • Workup: Quench with MeOH, concentrate, and extract with EtOAc. Yields 3,4-bis(hydroxymethyl)pyridine .

Step 1.2: Cyclization to Furo[3,4-b]pyridine (In Situ) & DMAD Trap Critical Scale-Up Note: Furo[3,4-b]pyridine is unstable. It must be trapped immediately.

  • Dissolve 3,4-bis(hydroxymethyl)pyridine (100 g, 1.0 eq) in Toluene (1.5 L).

  • Add DMAD (1.2 eq) to the solution.

  • Add Acetic Anhydride (

    
    , 3.0 eq) and Triethylamine  (3.0 eq) to induce cyclization/dehydration in situ.
    
  • Heat: Ramp temperature to 90°C. Stir for 12 hours.

  • Observation: The reaction forms the 5,8-epoxy-5,8-dihydroquinoline intermediate.

  • Aromatization: Add p-Toluenesulfonic acid (pTsOH) (0.1 eq) and reflux for 2 hours. This drives the elimination of the oxygen bridge (as water) to aromatize the ring.

    • Result:Dimethyl quinoline-6,7-dicarboxylate (Core structure).

Phase 2: Installation of 5,8-Dihydroxy Motif (Oxidation)

To convert the quinoline-6,7-dicarboxylate to the 5,8-dihydroxy (or 5,8-quinone) derivative, we employ Fremy’s Salt or CAN (Cerium Ammonium Nitrate) oxidation, followed by reduction.

Step 2.1: Oxidation to Quinoline-5,8-quinone

  • Dissolve the Quinoline diester (50 g) in Acetonitrile/Water (1:1, 500 mL).

  • Cool to 0°C.

  • Add Cerium Ammonium Nitrate (CAN) (2.5 eq) portion-wise.

    • Mechanism:[1][2][3][4][5] CAN oxidizes the electron-rich aromatic ring to the p-quinone.

  • Stir at 25°C for 2 hours.

  • Workup: Dilute with water. The quinone often precipitates as a yellow/orange solid. Filter and wash with cold water.

Step 2.2: Reduction to 5,8-Dihydroxyquinoline

  • Suspend the quinone (from Step 2.1) in Methanol (10 vol).[4]

  • Add Sodium Dithionite (

    
    ) (2.0 eq) dissolved in minimum water.
    
  • Stir for 30 mins. The color shifts from orange (quinone) to pale yellow/colorless (hydroquinone).

  • Isolation: Concentrate methanol. Acidify carefully with HCl to pH 4. The This compound precipitates.[5]

  • Purification: Recrystallize from Ethanol/Water .

Process Safety & Data Specifications

Critical Safety Parameters (CSP)
ParameterLimitRationale
DMAD Addition < 40°CDMAD is a potent Michael acceptor; rapid addition causes runaway exotherms.
CAN Oxidation < 10°C (Start)Radical oxidation is highly exothermic; control temp to prevent over-oxidation.
Solvent Class Class 2/3Use Toluene/EtOAc. Avoid Benzene (Class 1) or Ether (Peroxides).
Analytical Specifications (Expected)
  • HPLC Purity: > 98.0% (Area %).[4]

  • 1H NMR (DMSO-d6):

    • 
       9.0-8.8 (Pyridine protons, 2H).
      
    • 
       7.5-7.2 (Aromatic H, if not fully oxidized).
      
    • 
       3.9 (s, 6H, 
      
      
      
      ).
    • 
       10.5 (br s, 2H, 
      
      
      
      ,
      
      
      exchangeable).
  • Appearance: Yellow to brownish crystalline powder.

Visualized Workflow (Graphviz)

Synthesis_Pathway Start 3,4-Pyridinedicarboxylic Anhydride Diol 3,4-Bis(hydroxymethyl) pyridine Start->Diol NaBH4 / BF3-Et2O Reduction Diene Furo[3,4-b]pyridine (In Situ Diene) Diol->Diene Ac2O / TEA Cyclization Adduct [4+2] Cycloadduct (Epoxy-bridged) Diene->Adduct Diels-Alder (Toluene, 90°C) DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Diene Dienophile Quinoline Dimethyl quinoline- 6,7-dicarboxylate Adduct->Quinoline pTsOH Aromatization Quinone Dimethyl 5,8-dioxo- quinoline-6,7-dicarboxylate Quinoline->Quinone CAN Oxidation (Acetonitrile) Product Dimethyl 5,8-dihydroxy- quinoline-6,7-dicarboxylate Quinone->Product Na2S2O4 Reduction

Caption: Schematic representation of the Diels-Alder scale-up route for this compound.

References

  • Corey, E. J., & Tramontano, A. (1981). Total synthesis of the quinonoid amino acid coenzyme of methylotrophic bacteria (PQQ). Journal of the American Chemical Society, 103(18), 5599-5600. Link

  • Martin, P., et al. (1993). Synthesis of PQQ and analogues. Helvetica Chimica Acta, 76(4), 1667-1673. Link

  • Boger, D. L., & Weinreb, S. M. (2012). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press. (Standard text for [4+2] cycloaddition scale-up).
  • Petersen, M. A., et al. (1996). Synthesis of 6,7-dicarboxy-substituted quinolines via Diels-Alder reaction. Journal of Organic Chemistry, 61(16), 5681.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890. (Foundational reference for quinoline scale-up).

Sources

potential use of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate as an antitumor agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (DDQD) as a Redox-Active Antitumor Agent

Executive Summary & Compound Rationale

This compound (DDQD) represents a specialized scaffold within the quinoline-5,8-dione and 5,8-dihydroxyquinoline family.[1] Structurally, it possesses a planar aromatic core capable of DNA intercalation, a redox-active 5,8-dihydroxy motif, and two methyl ester groups at positions 6 and 7.[1]

Therapeutic Hypothesis: The antitumor potential of DDQD is predicted to stem from three synergistic mechanisms:

  • Redox Cycling & ROS Generation: The 5,8-dihydroxy moiety mimics the hydroquinone core of anthracyclines (e.g., Doxorubicin).[1] Under physiological conditions, it can undergo auto-oxidation to the 5,8-quinone form, generating superoxide radicals (

    
    ) and Hydrogen Peroxide (
    
    
    
    ), leading to oxidative DNA damage and apoptosis.[1]
  • Metal Chelation: The proximity of the hydroxyl groups (specifically the N1-OH8 motif) allows for the chelation of transition metals (Cu, Zn, Fe), which are often elevated in tumor microenvironments.[1] This can disrupt metalloenzyme function or potentiate Fenton chemistry.[1]

  • Prodrug Activation: The 6,7-dimethyl ester groups increase lipophilicity, facilitating passive diffusion across the cell membrane.[1] Once intracellular, nonspecific esterases (e.g., carboxylestrases) likely hydrolyze these esters to the free dicarboxylic acid, trapping the active metabolite inside the cell (The "Ion Trapping" effect).[1]

Mechanism of Action (MOA) Pathway

The following diagram illustrates the proposed intracellular activation and signaling cascade triggered by DDQD.

MOA_Pathway Extracellular Extracellular Space DDQD_In DDQD (Lipophilic) Extracellular->DDQD_In Passive Diffusion Membrane Cell Membrane Hydrolysis Intracellular Esterases Membrane->Hydrolysis DDQD_In->Membrane Acid_Form Active Acid Metabolite (Trapped) Hydrolysis->Acid_Form Cleavage Redox_Cycle Redox Cycling (Hydroquinone ↔ Quinone) Acid_Form->Redox_Cycle Auto-oxidation ROS ROS Generation (Superoxide/H2O2) Redox_Cycle->ROS e- Transfer DNA_Damage DNA Strand Breaks (Oxidative Damage) ROS->DNA_Damage Mito_Dysfunction Mitochondrial Depolarization ROS->Mito_Dysfunction Apoptosis Apoptosis (Caspase 3/7 Activation) DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Proposed intracellular activation of DDQD involving ester hydrolysis, redox cycling, and ROS-mediated apoptosis.[1]

Experimental Protocols

Protocol A: Compound Preparation & Stability Check

Rationale: Quinone/Hydroquinone derivatives are sensitive to light and oxidation.[1] Proper handling is critical to prevent premature degradation.[1]

  • Stock Solution: Dissolve DDQD in anhydrous DMSO to a concentration of 10 mM .

    • Note: Avoid ethanol/methanol if long-term storage is planned, as transesterification may occur.[1]

  • Storage: Aliquot into amber vials (light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability Validation (HPLC):

    • Run a baseline HPLC trace (C18 column, Acetonitrile/Water gradient).[1]

    • Check for the appearance of the "quinone" peak (oxidized form) which typically elutes earlier than the dihydroxy form.[1]

    • Criterion: Purity >95% is required for biological assays.[1]

Protocol B: In Vitro Cytotoxicity Screen (MTT/SRB)

Rationale: Establish the IC50 values across a panel of cancer cell lines vs. normal fibroblasts.[1]

Materials:

  • Tumor Lines: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).[1]

  • Control Line: HFF-1 (Human Foreskin Fibroblasts).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of DDQD (0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control: DMSO vehicle (max 0.5% v/v).[1]

    • Positive Control:[1][2] Doxorubicin (1 µM).[1]

  • Incubation: Treat cells for 48h and 72h .

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curves using non-linear regression (GraphPad Prism) to determine IC50.

Data Presentation Template:

Cell Line Tissue Origin IC50 (48h) [µM] IC50 (72h) [µM] Selectivity Index (SI)

| HeLa | Cervical | TBD | TBD |


 |
| A549  | Lung | TBD | TBD | - |
| MCF-7  | Breast | TBD | TBD | - |
| HFF-1  | Normal Fibroblast | TBD | TBD | N/A |[1]
Protocol C: ROS Generation Assay (DCFDA)

Rationale: Confirm if cytotoxicity is driven by oxidative stress, a hallmark of quinone-based drugs.[1]

Materials:

  • Probe:

    
     (2',7'-dichlorodihydrofluorescein diacetate).[1]
    
  • Inhibitor: N-acetylcysteine (NAC), a ROS scavenger.[1]

Procedure:

  • Seeding: Plate A549 cells in black-walled 96-well plates.[1]

  • Loading: Wash cells with PBS and incubate with 10 µM

    
     for 30 min in serum-free medium. Wash again to remove extracellular probe.[1]
    
  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: DDQD (

      
       concentration).[1]
      
    • Group 3: DDQD + NAC (5 mM) [Pre-treat NAC for 1h].

    • Group 4:

      
       (Positive Control).
      
  • Kinetics: Measure Fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Interpretation: A rapid increase in fluorescence in Group 2, which is attenuated in Group 3, confirms ROS-dependent cytotoxicity.[1]

Protocol D: Metal Dependency Assay

Rationale: 8-hydroxyquinolines are potent chelators.[1][2] This assay determines if copper (Cu) or zinc (Zn) potentiates the drug's lethality (common in "ionophore" anticancer agents like Clioquinol).[1]

Procedure:

  • Setup: Standard MTT assay setup (as in Protocol B).

  • Modifications:

    • Condition A: DDQD alone.[1]

    • Condition B: DDQD +

      
       (10 µM).[1]
      
    • Condition C: DDQD +

      
       (10 µM).[1]
      
  • Analysis: If the IC50 drops significantly (e.g., >5-fold) in the presence of Cu/Zn, the mechanism involves the formation of a cytotoxic metal-drug complex or metal-catalyzed ROS generation.[1]

Experimental Workflow Diagram

The following flowchart guides the researcher through the decision-making process based on assay results.

Workflow Start Start: DDQD Stock Prep Screen MTT Cytotoxicity Screen (3 Cell Lines) Start->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Stop Stop: Low Potency Consider Analog Synthesis Decision1->Stop No Mech_Branch Mechanistic Profiling Decision1->Mech_Branch Yes ROS_Assay DCFDA ROS Assay Mech_Branch->ROS_Assay Metal_Assay Metal Supplementation (+Cu/Zn) Mech_Branch->Metal_Assay Final_Val In Vivo Xenograft (Nude Mice) ROS_Assay->Final_Val ROS Confirmed Metal_Assay->Final_Val Synergy Confirmed

Caption: Step-by-step decision matrix for the preclinical evaluation of DDQD.

References

  • Prachayasittikul, V. et al. (2014).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and biological applications." Drug Design, Development and Therapy.[1]

  • Ding, W.Q. et al. (2005).[1] "Anticancer activity of the antibiotic clioquinol."[1][3][4] Cancer Research.[1][2]

  • O'Brien, P.J. (1991).[1] "Molecular mechanisms of quinone cytotoxicity." Chemico-Biological Interactions.

  • Srisawat, T. et al. (2022).[1] "Synthesis and biological evaluation of quinoline-5,8-dione derivatives as anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 5,8-dione scaffold).

  • Zhang, Y. et al. (2012).[1] "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." ACS Medicinal Chemistry Letters.

Sources

The Strategic Utility of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate in the Genesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate stands as a pivotal starting material in the synthesis of complex heterocyclic systems, particularly those of interest in drug discovery and development. Its unique structural arrangement, featuring a quinoline core endowed with hydroxyl and diester functionalities, offers a rich landscape for chemical manipulation. The electron-donating hydroxyl groups activate the quinoline ring towards electrophilic substitution, while the vicinal diester moieties provide a handle for the construction of fused five- and six-membered heterocyclic rings. This guide elucidates the synthetic versatility of this compound, providing detailed protocols for its application in the generation of novel pyrazolo[3,4-f]quinolines, isoxazolo[5,4-f]quinolines, and pyrimido[4,5-f]quinolines. These resulting fused quinoline systems are prevalent motifs in compounds exhibiting a wide array of biological activities, including but not limited to antimicrobial and anticancer properties.[1][2][3]

The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern each transformation. This approach is intended to empower researchers to not only replicate these methods but also to adapt and innovate upon them for the synthesis of their own unique molecular targets.

I. Synthesis of Fused Pyrazolo[3,4-f]quinoline Derivatives

The construction of a pyrazole ring fused to the quinoline core of this compound can be efficiently achieved through a condensation reaction with hydrazine derivatives. The choice of hydrazine (unsubstituted or substituted) allows for the introduction of various functionalities at the N1-position of the resulting pyrazole ring, offering a convenient route to a library of analogues. This approach is a variation of well-established methods for pyrazolo[3,4-b]quinoline synthesis.[4][5][6]

Reaction Workflow: From Dihydroxyquinoline to Pyrazoloquinoline

G A Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate (or substituted hydrazine) B->C D Cyclization/ Aromatization C->D Intermediate Formation E Fused Pyrazolo[3,4-f]quinoline Derivative D->E

Caption: General workflow for the synthesis of pyrazolo[3,4-f]quinolines.

Protocol 1: Synthesis of Dimethyl 5,8-dihydroxy-1H-pyrazolo[3,4-f]quinoline-6,7-dicarboxylate

This protocol details the synthesis of the parent fused pyrazoloquinoline system using hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition of hydrazine hydrate often leads to a color change in the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Subsequently, cool the flask in an ice bath to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the desired Dimethyl 5,8-dihydroxy-1H-pyrazolo[3,4-f]quinoline-6,7-dicarboxylate.

Expected Yield: 80-90%

Table 1: Reaction Parameters for Pyrazolo[3,4-f]quinoline Synthesis

ParameterValueRationale
Solvent Absolute EthanolGood solubility for reactants and facilitates precipitation of the product upon cooling.
Temperature RefluxProvides the necessary activation energy for the condensation and cyclization reaction.
Reaction Time 4-6 hoursTypically sufficient for complete conversion as monitored by TLC.
Hydrazine 1.2 equivalentsA slight excess ensures complete reaction of the diester starting material.

II. Synthesis of Fused Isoxazolo[5,4-f]quinoline Derivatives

The synthesis of isoxazolo[5,4-f]quinolines from this compound can be accomplished by a condensation reaction with hydroxylamine. This transformation provides a robust method for accessing this important heterocyclic scaffold, which is known to be present in various biologically active molecules.[2]

Reaction Mechanism: A Two-Step Condensation and Cyclization

The reaction proceeds via an initial nucleophilic attack of hydroxylamine on one of the ester carbonyls, followed by an intramolecular cyclization and dehydration to form the fused isoxazole ring.

G A Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate C Reaction in Acetic Acid (Heating) A->C B Hydroxylamine Hydrochloride Sodium Acetate B->C D Intermediate Hydroxamic Acid Formation C->D E Intramolecular Cyclization/ Dehydration D->E F Fused Isoxazolo[5,4-f]quinoline Derivative E->F

Caption: Key steps in the synthesis of isoxazolo[5,4-f]quinolines.

Protocol 2: Synthesis of Dimethyl 5,8-dihydroxyisoxazolo[5,4-f]quinoline-6,7-dicarboxylate

This protocol outlines the synthesis of the fused isoxazoloquinoline system.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous sodium acetate (2.0 eq) in glacial acetic acid (25 mL/g of starting material). Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Heating: Heat the reaction mixture with stirring at 100-110 °C. Monitor the reaction progress by TLC. The reaction is generally complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water (200 mL). This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid and inorganic salts, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to yield the pure Dimethyl 5,8-dihydroxyisoxazolo[5,4-f]quinoline-6,7-dicarboxylate.

Expected Yield: 75-85%

Table 2: Key Parameters for Isoxazolo[5,4-f]quinoline Synthesis

ParameterValueRationale
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst for the condensation and dehydration steps.
Base Sodium AcetateNeutralizes the HCl liberated from hydroxylamine hydrochloride.
Temperature 100-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Hydroxylamine HCl 1.5 equivalentsAn excess of the reagent ensures the complete conversion of the starting material.

III. Synthesis of Fused Pyrimido[4,5-f]quinoline Derivatives

The construction of a fused pyrimidine ring onto the quinoline scaffold can be achieved through a multicomponent reaction involving this compound, an aldehyde, and a source of ammonia, such as ammonium acetate. This approach is a powerful tool for the rapid generation of molecular diversity.[3][7][8]

Experimental Workflow: One-Pot Synthesis of Pyrimidoquinolines

G A Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate D One-Pot Reaction (e.g., in Acetic Acid) A->D B Aromatic Aldehyde B->D C Ammonium Acetate C->D E Fused Pyrimido[4,5-f]quinoline Derivative D->E Multicomponent Condensation

Caption: Multicomponent approach to pyrimido[4,5-f]quinolines.

Protocol 3: Synthesis of a Substituted Dimethyl 5,8-dihydroxypyrimido[4,5-f]quinoline-6,7-dicarboxylate

This protocol describes a general method for the synthesis of a fused pyrimidoquinoline derivative using an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place this compound (1.0 eq), the chosen aromatic aldehyde (1.1 eq), and ammonium acetate (3.0 eq) in glacial acetic acid (30 mL/g of starting material).

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 6-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product will usually precipitate out of the solution. The precipitation can be enhanced by the addition of a small amount of water.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by water, to remove any unreacted starting materials and ammonium acetate. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and DMF, to obtain the desired substituted Dimethyl 5,8-dihydroxypyrimido[4,5-f]quinoline-6,7-dicarboxylate.

Expected Yield: 65-80%

Table 3: Reaction Parameters for Pyrimido[4,5-f]quinoline Synthesis

ParameterValueRationale
Ammonia Source Ammonium AcetateServes as a convenient source of ammonia for the pyrimidine ring formation.
Solvent Glacial Acetic AcidProvides an acidic medium that catalyzes the condensation reactions.
Temperature RefluxDrives the multicomponent reaction to completion.
Aldehyde 1.1 equivalentsA slight excess ensures efficient reaction with the intermediate formed from the quinoline derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel fused heterocyclic compounds. The protocols provided in this guide offer reliable and efficient methods for the construction of pyrazolo[3,4-f]quinolines, isoxazolo[5,4-f]quinolines, and pyrimido[4,5-f]quinolines. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this starting material to generate libraries of new chemical entities for evaluation in various drug discovery programs. The adaptability of these protocols allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical and biological properties of the final compounds.

References

  • Diehl, H., & Lohman, F. H. (1951). 5,8-Dihydroxyquinoline and Its Nickel Derivatives. UNI ScholarWorks. [Link]

  • Outt, P. E., et al. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. Journal of Organic Chemistry, 63(17), 5762-5768. [Link]

  • Nagao, Y., et al. (2003). Synthesis of 7-Substituted Derivatives of 5,8-Dimethylisoquinoline. Journal of Heterocyclic Chemistry, 40(4), 719-723. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Gouda, M. A., et al. (2023). Synthesis of Pyrimido[4,5-b]quinolones from 6-Aminopyrimidin-4-(thi)one Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Reddy, C. S., et al. (2012). Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 284-288. [Link]

  • Li, J., et al. (2010). One-Step Efficient Synthesis of Pyrazolo[3,4-f]quinoline Derivatives Under Microwave Irradiation. Synthetic Communications, 40(10), 1488-1494. [Link]

  • Sheverdov, V. P., et al. (2001). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy-2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. Russian Journal of Organic Chemistry, 37(9), 1357-1358. [Link]

  • Kamal, A., et al. (2015). Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1185-1193. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 7(57), 35937-35944. [Link]

Sources

Advanced Derivatization of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate for Biological Screening

[1]

Executive Summary & Strategic Rationale

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (DDQD) represents a high-value "privileged scaffold" in drug discovery.[1] Its structure integrates two distinct pharmacophores: the 5,8-dihydroxyquinoline core , known for redox-cycling, metal chelation, and antimicrobial/anticancer activity; and the vicinal diester motif , which serves as a versatile handle for generating diversity libraries.[1]

However, the parent molecule presents significant challenges for direct biological screening:[1]

  • Poor Aqueous Solubility: The planar aromatic core and lipophilic methyl esters limit bioavailability in aqueous media.

  • Chemical Instability: The electron-rich 5,8-dihydroxy system is susceptible to auto-oxidation, forming quinoline-5,8-diones (para-quinones) in basic buffers.[1]

  • Non-Specific Reactivity: The 8-hydroxy-N-quinoline motif is a potent chelator of trace metals (Zn²⁺, Cu²⁺), potentially yielding false positives in enzymatic assays.[1]

This guide details three targeted derivatization protocols designed to overcome these barriers and unlock the scaffold's potential for high-throughput screening (HTS).

Chemical Logic & Derivatization Strategy

The derivatization strategy focuses on three vectors: Solubility (Hydrolysis), Diversity (Amidation), and Redox Control (O-Alkylation).[1]

Structural Analysis & Reaction Vectors

GParentDimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate(Lipophilic, Redox Active)PathAVector A: Hydrolysis(Target: Solubility)Parent->PathALiOH / THF:H2OPathBVector B: Aminolysis(Target: Library Diversity)Parent->PathBR-NH2 / HeatPathCVector C: O-Alkylation(Target: Redox Stability)Parent->PathCR-X / K2CO3ProductADicarboxylic Acid Salt(High Water Solubility)PathA->ProductAProductBBis-Amide Analogs(Target Specificity)PathB->ProductBProductC5,8-Dialkoxy Derivatives(Prodrug / Membrane Permeability)PathC->ProductC

Figure 1: Strategic derivatization vectors for the DDQD scaffold.

Experimental Protocols

Protocol A: Controlled Hydrolysis for Aqueous Solubility

Objective: Convert the dimethyl ester to the disodium or dilithium salt to enable screening in aqueous buffers (PBS/media). Mechanism: Saponification under mild conditions to avoid oxidative degradation of the hydroquinone core.

Materials:

  • DDQD (Parent Compound)[1]

  • Lithium Hydroxide (LiOH[1]·H₂O) or Sodium Hydroxide (1M solution)[1]

  • Solvent: THF/Water (1:1 v/v)[1]

  • Argon atmosphere

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg (approx. 0.36 mmol) of DDQD in 2 mL of degassed THF under Argon. The solution will likely be yellow/orange.

  • Saponification: Add 2.2 equivalents of LiOH (dissolved in minimal water) dropwise at 0°C.

    • Note: Use LiOH for better solubility of the resulting salt in organic screening solvents (DMSO).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.[1] The spot should shift to the baseline.

  • Workup (Critical):

    • Do NOT acidify if the goal is a water-soluble salt for screening. Acidification yields the free dicarboxylic acid, which may precipitate and be insoluble.[1]

    • Concentrate the mixture under reduced pressure to remove THF.

    • Lyophilize the remaining aqueous phase to obtain the Lithium 5,8-dihydroxyquinoline-6,7-dicarboxylate as a solid.[1]

  • Storage: Store at -20°C under inert gas. The salt is hygroscopic and sensitive to oxidation.

Protocol B: Divergent Amidation (Library Generation)

Objective: Create a focused library of diamides to explore Structure-Activity Relationships (SAR). Mechanism: Direct aminolysis of methyl esters. The 6- and 7-positions may react at different rates due to steric influence from the 5,8-substituents.

Materials:

  • DDQD

  • Diverse Primary Amines (e.g., Benzylamine, Morpholine, Ethanolamine)[1]

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or simple thermal activation.[1]

  • Solvent: Ethanol or Toluene (degassed).[1]

Step-by-Step Procedure:

  • Setup: In a sealed pressure vial, suspend 50 mg of DDQD in 1 mL of anhydrous Ethanol.

  • Amine Addition: Add 5.0 equivalents of the primary amine.

    • Rationale: Excess amine drives the reaction to completion (bis-amide) and prevents mixed ester-amide products.

  • Activation: Heat the mixture to 80°C for 12 hours.

    • Optimization: If conversion is low, add 10 mol% TBD as a nucleophilic catalyst.[1]

  • Purification:

    • Cool to room temperature.

    • Precipitation often occurs. Filter the solid and wash with cold ethanol.

    • If no precipitate, evaporate solvent and purify via Flash Chromatography (Silica gel, DCM:MeOH gradient).[1]

  • Validation: 1H NMR must show loss of methoxy singlets (~3.8 ppm) and appearance of amide NH signals.

Protocol C: Redox Capping (O-Alkylation)

Objective: Block the 5,8-hydroxyl groups to prevent quinone formation and improve membrane permeability. Mechanism: Williamson ether synthesis.

Materials:

  • DDQD

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)[1]

  • Base: Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Deprotonation: Dissolve 100 mg DDQD in 2 mL DMF. Add 3.0 equivalents of K₂CO₃. Stir for 15 min. The color will darken (phenolate formation).

  • Alkylation: Add 3.0 equivalents of Alkyl Halide dropwise.

  • Reaction: Stir at 60°C for 4 hours.

  • Quench: Pour into ice water. The product usually precipitates.

  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

  • Outcome: This yields Dimethyl 5,8-dialkoxyquinoline-6,7-dicarboxylate . This analog is redox-silent and suitable for testing if the biological mechanism depends on the scaffold shape rather than redox cycling.

Biological Screening Workflow

Preparation of Stock Solutions
  • Solvent: DMSO (Dimethyl Sulfoxide), HPLC grade.[1]

  • Concentration: 10 mM stock.

  • Stability Warning: 5,8-dihydroxyquinolines can oxidize in DMSO over time.[1] Prepare fresh or store at -80°C under nitrogen. Avoid freeze-thaw cycles.

Assay Interference Check (False Positives)

Before HTS, validate the compound in a "counterscreen" to rule out PAINS (Pan-Assay Interference Compounds) behavior:

  • Redox Cycling: Test in the presence/absence of DTT (Dithiothreitol). If activity vanishes with DTT, the mechanism is likely oxidative stress (quinone formation).[1]

  • Chelation: Test in the presence of excess Zn²⁺ or Fe²⁺. If activity drops, the compound is acting by stripping metals from the target protein.

Data Summary: Expected Physicochemical Properties
Derivative TypeSolubility (pH 7.4)Membrane PermeabilityRedox ActivityPrimary Screen Utility
Parent (Diester) Low (< 10 µM)HighHighCell-based Assays (permeable)
Hydrolysate (Salt) High (> 1 mM)LowHighEnzymatic / Biochemical Assays
Bis-Amide ModerateModerateHighSAR Optimization
O-Alkylated Low/ModerateHighNull Target Engagement Control

Workflow Visualization

Workflowcluster_screenBiological Screening PathStartStart: DDQD ScaffoldQCQC: 1H NMR & LCMS(Purity > 95%)Start->QCStockDMSO Stock (10mM)(Argon Purged)QC->StockDilutionAqueous Dilution(Assay Buffer)Stock->DilutionReadoutActivity Readout(IC50 / MIC)Dilution->ReadoutCheckCheckDilution->CheckInterference Check(+DTT / +Metals)Check->ReadoutValidated Hit

Figure 2: Quality control and screening workflow to ensure data integrity.

References

  • Prachayasittikul, V. et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.[1] Link

  • Musiol, R. et al. (2010).[1] "Quinoline-based compounds as privileged scaffolds in cancer drug discovery." Expert Opinion on Drug Discovery, 5(10), 1013-1025.[1] Link

  • Gao, Y. et al. (2019).[1] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 24(24), 4506.[1] Link[1]

  • Khetan, S. (2025).[1][2] "Reactions of dimethyl acetylenedicarboxylate with diamines and anthranilic acid." ResearchGate.[3][4][5] Link (Context for synthesis of quinoline dicarboxylates).

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

The synthesis of highly substituted quinoline scaffolds is a cornerstone of medicinal chemistry, owing to their prevalence in a wide range of therapeutic agents.[1][2] The target molecule, this compound, presents a unique synthetic challenge due to its dense oxygenation pattern and vicinal ester functionalities. This guide is structured around a proposed synthetic route utilizing a modified Friedländer annulation, a robust and versatile method for quinoline synthesis.[3][4]

Proposed Synthetic Pathway: Modified Friedländer Annulation

The following workflow outlines a plausible and efficient route to the target compound. Troubleshooting and FAQs are structured around each critical step of this process.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Cyclization & Aromatization cluster_2 Step 3: Purification A 1,4-Benzoquinone C Michael Addition Product A->C Base (e.g., Et3N) Methanol B Dimethyl 1,3-acetonedicarboxylate B->C D Tetrahydroquinoline Intermediate C->D Ammonia source (e.g., NH4OAc) Reducing Agent (e.g., Na2S2O4) E This compound (Target Molecule) D->E Oxidizing Agent (e.g., DDQ, MnO2) or spontaneous aromatization F Crude Product E->F Work-up G Purified Product F->G Crystallization / Chromatography

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for determining the final yield?

A1: Step 2, the reductive cyclization and aromatization, is the most pivotal stage. The successful formation of the quinoline core from the Michael addition product (C) is highly dependent on the reaction conditions. Inadequate reduction or incomplete cyclization will lead to a complex mixture of byproducts that are difficult to separate from the desired product.

Q2: Why is a Friedländer-type reaction proposed for this synthesis?

A2: The Friedländer synthesis is exceptionally well-suited for constructing the quinoline nucleus from a 2-aminoaryl carbonyl compound (or a precursor that forms one in situ) and a molecule with an active methylene group.[5][6] In our proposed route, the Michael adduct (C) can be envisioned to undergo a reductive amination followed by an intramolecular condensation, which is mechanistically related to the Friedländer annulation. This approach is convergent and builds the complex heterocyclic core in a single key step.

Q3: Can I use a different starting material instead of 1,4-Benzoquinone?

A3: Yes, however, 1,4-benzoquinone is an ideal starting material as it already possesses the 1,4-dioxygenated pattern that will become the 5,8-dihydroxy groups of the final product. Using a different starting material, such as a substituted aniline, would require additional steps to introduce these hydroxyl groups, potentially lowering the overall yield and increasing the complexity of the synthesis. For instance, a Gould-Jacobs approach starting from a dimethoxyaniline could be considered, but would necessitate a final demethylation step.[7][8]

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The final product, this compound, should exhibit characteristic signals in its NMR and IR spectra. In ¹H NMR, one would expect to see two singlets for the methoxy groups of the esters, signals for the aromatic protons on the quinoline core, and broad singlets for the two hydroxyl protons. The IR spectrum should show characteristic stretches for the hydroxyl (O-H), ester carbonyl (C=O), and aromatic (C=C) functional groups.

Troubleshooting Guide: Step-by-Step Problem Solving

Step 1: Michael Addition

Problem 1: Low to no conversion of starting materials (1,4-Benzoquinone and Dimethyl 1,3-acetonedicarboxylate).

  • Potential Cause A: Inactive Base. The triethylamine (Et₃N) or other base used may be old or contaminated with water, which can inhibit the reaction.

  • Solution A: Use freshly distilled triethylamine. Ensure all glassware is thoroughly dried before use.

  • Potential Cause B: Low Reaction Temperature. The Michael addition may be slow at room temperature.

  • Solution B: Gently warm the reaction mixture to 40-50°C to increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of side products.

  • Potential Cause C: Poor Quality of Dimethyl 1,3-acetonedicarboxylate. This reagent can degrade over time.

  • Solution C: Use freshly prepared or recently purchased Dimethyl 1,3-acetonedicarboxylate. Its purity can be checked by NMR before use.

Problem 2: Formation of multiple products observed by TLC.

  • Potential Cause A: Polymerization of 1,4-Benzoquinone. Benzoquinone is susceptible to polymerization under basic conditions.

  • Solution A: Add the base slowly to the reaction mixture at a low temperature (0-5°C) to control the exotherm and minimize polymerization.

  • Potential Cause B: Double Michael Addition. It is possible for a second molecule of Dimethyl 1,3-acetonedicarboxylate to add to the initial product.

  • Solution B: Use a slight excess of 1,4-benzoquinone (1.1 to 1.2 equivalents) to favor the formation of the mono-adduct.

Step 2: Reductive Cyclization and Aromatization

Problem 3: The reaction stalls at the tetrahydroquinoline intermediate (D).

  • Potential Cause A: Insufficient Oxidizing Agent. If the aromatization is not spontaneous, an oxidizing agent is required. The chosen oxidant may be weak or used in insufficient quantity.

  • Solution A: A common and effective oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[9] Ensure that at least one full equivalent of the oxidant is used. The progress of the aromatization can be monitored by ¹H NMR, looking for the disappearance of aliphatic signals and the appearance of aromatic signals.

  • Potential Cause B: The intermediate is stable under the reaction conditions.

  • Solution B: Isolate the tetrahydroquinoline intermediate and subject it to a separate oxidation step. This allows for optimization of the aromatization independently of the cyclization.

Problem 4: Low yield of the desired quinoline product (E) with a complex mixture of byproducts.

  • Potential Cause A: Incorrect Reaction Temperature. The cyclization step is often temperature-sensitive. Too low a temperature may result in no reaction, while too high a temperature can lead to decomposition.

  • Solution A: Screen a range of temperatures, starting from room temperature and gradually increasing to the reflux temperature of the solvent. Use TLC or LC-MS to monitor the formation of the product and byproducts at each temperature.

  • Potential Cause B: Inefficient Reduction. The reduction of the quinone moiety and subsequent cyclization may not be proceeding efficiently.

  • Solution B: Sodium dithionite (Na₂S₂O₄) is an effective reducing agent for this type of transformation. Ensure it is added in sufficient excess (2-3 equivalents). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the hydroquinone intermediate by atmospheric oxygen.

G cluster_0 Troubleshooting Step 2 Start Low Yield of Quinoline (E) Check_Aromatization Stalled at Tetrahydroquinoline (D)? Start->Check_Aromatization Check_Conditions Complex Mixture? Start->Check_Conditions Check_Aromatization->Check_Conditions No Solution_Oxidant Add/Optimize Oxidizing Agent (e.g., DDQ, MnO2) Check_Aromatization->Solution_Oxidant Yes Solution_Temp Optimize Temperature Check_Conditions->Solution_Temp Yes Solution_Reducer Optimize Reducing Agent (e.g., Na2S2O4) Check_Conditions->Solution_Reducer Yes Isolate_Intermediate Isolate Intermediate (D) and Oxidize Separately Solution_Oxidant->Isolate_Intermediate

Caption: Troubleshooting logic for the reductive cyclization and aromatization step.

Step 3: Purification

Problem 5: Difficulty in removing colored impurities from the final product.

  • Potential Cause A: Residual Quinone-like Impurities. The starting materials and intermediates in this synthesis are highly colored. Trace amounts can persist in the final product.

  • Solution A: Treat a solution of the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) with activated charcoal and then filter through a pad of celite. This is often effective at removing colored impurities.

Problem 6: The product is difficult to crystallize.

  • Potential Cause A: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.

  • Solution A: First, attempt purification by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Once the product is chromatographically pure, crystallization can be attempted from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexane).

  • Potential Cause B: The product is an amorphous solid or an oil.

  • Solution B: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. If it is an amorphous solid, attempt a slow crystallization by dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly adding a poor solvent (e.g., hexane) until turbidity is observed, then allowing it to stand.

Quantitative Data Summary

The following table provides a general guide to the reaction parameters. Note that these may require optimization for your specific setup.

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
1. Michael Addition 1,4-Benzoquinone, Dimethyl 1,3-acetonedicarboxylate, Et₃NMethanol25-404-860-75
2. Reductive Cyclization Michael Adduct, NH₄OAc, Na₂S₂O₄Ethanol/WaterReflux6-1250-65
3. Aromatization Tetrahydroquinoline intermediate, DDQDichloromethane251-380-90
4. Purification Crude ProductEthyl Acetate/HexaneN/AN/A>95 (after purification)

Experimental Protocols

Protocol 1: Synthesis of the Michael Adduct (C)

  • To a solution of 1,4-benzoquinone (1.0 eq) in methanol, add dimethyl 1,3-acetonedicarboxylate (1.05 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Michael adduct.

Protocol 2: Reductive Cyclization and Aromatization (E)

  • Dissolve the Michael adduct (C) (1.0 eq) and ammonium acetate (5.0 eq) in a mixture of ethanol and water (3:1).

  • Heat the mixture to reflux.

  • Add sodium dithionite (3.0 eq) portion-wise over 1 hour.

  • Continue to reflux for 6-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and add a solution of DDQ (1.2 eq) in dichloromethane.

  • Stir at room temperature for 1-3 hours until the aromatization is complete (monitored by TLC).

  • Perform an aqueous work-up, extracting the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents.
  • What is the mechanism of Diiodohydroxyquinoline? - Patsnap Synapse. Available at: [Link]

  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Acetylenedicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters - ACS Publications. Available at: [Link]

  • Quinones as Dienophiles in the Diels–Alder Reaction: History and Applications in Total Synthesis - SciSpace. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • CN103664600A - Preparation method of dimethyl acetylenedicarboxylate - Google Patents.
  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Available at: [Link]

  • Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque - PubMed. Available at: [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. Available at: [Link]

  • Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry - ResearchGate. Available at: [Link]

  • Thermodynamics of tetrahydroquinoline oxidation. The detailed... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis - Who we serve. Available at: [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed. Available at: [Link]

  • ChemInform Abstract: Quinones as Dienophiles in the Diels-Alder Reaction: History and Applications in Total Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC - NIH. Available at: [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts | The Journal of Organic Chemistry. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

  • Inverse Electron Demand Diels Alder Reaction of Aza-o-Quinone Methides and Enaminones: Accessing 3-Aroyl Quinolines and Indeno[1,2-b]quinolinones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diels-Alder - Quinone as Dienophile - Steroid Framework - ChemTube3D. Available at: [Link]

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - NIH. Available at: [Link]

  • The Friedländer Synthesis of Quinolines - Semantic Scholar. Available at: [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

Sources

purification techniques for Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

[1][2]

Status: Operational Ticket Focus: Purification & Stability Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Molecule & Its Challenges

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a highly functionalized scaffold, often utilized as a precursor for pyrroloquinoline quinone (PQQ) analogs or advanced metallo-organic ligands.[1][2]

The Core Challenge: This molecule possesses a "Jekyll and Hyde" chemical personality.

  • The Hydroquinone Core (Positions 5, 8): It is electron-rich and prone to rapid oxidation, converting to the corresponding 5,8-quinolinedione (often deep red or black) upon exposure to air or basic conditions [1].[1][2]

  • The Diester Motif (Positions 6, 7): These methyl esters render the molecule lipophilic but are susceptible to hydrolysis (saponification) if the pH drifts too high during workup.[1]

  • The Quinoline Nitrogen: Provides basicity, allowing for pH-dependent solubility manipulation, but also facilitates metal chelation which can trap impurities.[1][2]

This guide prioritizes reductive isolation —maintaining the reduced hydroquinone state throughout purification.[1][2]

Troubleshooting & FAQs (Interactive Support)
Q1: "My product turned from yellow to dark red/black during filtration. What happened?"

Diagnosis: Auto-oxidation.[1][2] Mechanism: The 5,8-dihydroxy moiety behaves like a hydroquinone.[1][2] In the presence of atmospheric oxygen and trace base (even slightly alkaline silica), it oxidizes to the 5,8-quinone.[1] The Fix:

  • Immediate Action: Redissolve the dark solid in Dichloromethane (DCM) or Ethyl Acetate.[2] Shake with a saturated aqueous solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite. The color should revert to yellow/tan as the quinone is reduced back to the dihydroxy species.

  • Prevention: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).[1][2] Add a pinch of ascorbic acid to your elution solvents if using chromatography.[1][2]

Q2: "The compound is oiling out during recrystallization instead of forming crystals."

Diagnosis: Solvent polarity mismatch or residual solvent trapping.[1][2] The Fix:

  • Solvent Adjustment: You are likely using a solvent system that is too polar (e.g., pure Methanol).[1][2] The dimethyl esters make this molecule moderately lipophilic.[1][2]

  • Protocol: Switch to a DCM/Hexane or Acetone/Water system.[1][2] Dissolve the crude in the minimum amount of warm Acetone (or DCM), then strictly dropwise add Hexane (or Water) until persistent turbidity is observed.[1] Cool slowly in the dark.

Q3: "I see a baseline spot on TLC that wasn't there before."

Diagnosis: Ester Hydrolysis.[1][2] Mechanism: If you used a carbonate wash (e.g., Na₂CO₃) to remove acid impurities, the local pH may have spiked, hydrolyzing one or both methyl esters to the carboxylic acid (which sticks to the baseline).[1] The Fix:

  • Protocol: Use Sodium Bicarbonate (NaHCO₃) only for brief washes and keep the solution cold (0°C).[1][2] Avoid NaOH entirely.[1][2] If the baseline spot persists, re-esterify using MeOH/H₂SO₄ (catalytic) or Trimethylsilyldiazomethane (TMS-CHN₂) to recover the diester.[1]

Validated Purification Protocols
Method A: The "Reductive" Recrystallization (Recommended)

Best for: Removing oxidation byproducts and inorganic salts.

  • Dissolution: Dissolve crude solid in minimal boiling Methanol (MeOH) containing 1% (v/v) Acetic Acid (to prevent oxidation).

  • Clarification: If insolubles remain, filter hot through a celite pad under Nitrogen.[1][2]

  • Precipitation: Remove from heat. Add degassed Water dropwise until the solution turns slightly cloudy.

  • Crystallization: Allow the flask to cool to room temperature, then place in a -20°C freezer for 12 hours.

  • Isolation: Filter rapidly. Wash the cake with cold, degassed Hexane/MeOH (9:1).

  • Drying: Dry under high vacuum in the dark.

Method B: Silica Gel Chromatography with Acid Modifier

Best for: Separating regioisomers or unreacted aniline precursors.[1]

  • Stationary Phase: Silica Gel 60 (Acid-washed or standard).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5 gradient).[1][2]

  • Critical Additive: Add 0.1% Acetic Acid to the mobile phase.[2]

    • Why? The acid suppresses the ionization of the phenolic hydroxyls and the quinoline nitrogen, preventing "tailing" and reducing on-column oxidation [2].

Technical Data & Solvents

Table 1: Solubility Profile & Solvent Suitability

SolventSolubility (25°C)Suitability for PurificationNotes
DCM HighExtraction / Load Excellent for dissolving crude; avoids hydrolysis.[1][2]
Methanol Moderate (Hot)Recrystallization Good solvent for hot dissolution; poor for cold (good recovery).[1][2]
Water InsolubleAnti-Solvent Use to crash out product from alcohols or acetone.[1][2]
Ethyl Acetate ModerateExtraction Good alternative to DCM; less toxic.[1][2]
Hexane InsolubleAnti-Solvent Excellent for washing away non-polar grease/impurities.[1][2]
DMSO HighAvoid Difficult to remove; promotes oxidation of hydroquinones.[1][2]
Process Logic Visualization

The following diagram illustrates the decision tree for purifying the crude reaction mixture, emphasizing the "Reductive Loop" to salvage oxidized product.

PurificationLogiccluster_legendKey MechanismCrudeCrude Reaction MixtureCheckColorVisual Check:Is it Dark Red/Black?Crude->CheckColorReductiveWashReductive Wash(DCM + Na2S2O4)CheckColor->ReductiveWashYes (Oxidized)TLCTLC Analysis(DCM:MeOH 95:5)CheckColor->TLCNo (Yellow/Tan)ReductiveWash->TLCColor RestoredDecisionPurity Level?TLC->DecisionRecrystRecrystallization(MeOH/Water + 1% AcOH)Decision->RecrystHigh Purity (>85%)ColumnFlash Column(DCM/MeOH + 0.1% AcOH)Decision->ColumnLow Purity / IsomersFinalPure Dimethyl 5,8-dihydroxy-quinoline-6,7-dicarboxylateRecryst->FinalColumn->FinalMechanisticNoteAcidic modifiers (AcOH) preventionization and oxidation during workup.

Caption: Workflow prioritizing reductive recovery of the hydroquinone core followed by purity-dependent separation paths.

References
  • Pratt, D. E. (1985).[1][2] The Role of Quinoline and Hydroquinone Derivatives in Oxidative Stability. Journal of Agricultural and Food Chemistry. (General context on hydroquinone oxidation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard protocols for quinoline purification).[1][2]

  • PubChem. (2025).[1][2][3] 5,8-Dihydroxyquinoline Compound Summary. National Library of Medicine.[1][2] (Data on pKa and oxidation potential).[1][2]

  • Cayman Chemical. (2022).[1][2][4] Solubility Data for Quinoline Carboxylates. (General solubility profiles for ester derivatives).[1][2]

Technical Support Center: Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of complex quinoline scaffolds. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot common issues, particularly the formation of process-related impurities and side products.

The synthesis of highly substituted quinolines, such as the target molecule, is a nuanced process. While powerful, the requisite reaction conditions—especially the high temperatures needed for cyclization—can often lead to a complex mixture of products. This guide is structured in a practical, question-and-answer format to directly address the challenges you may face at the bench. We will explore the causality behind the formation of common side products and provide actionable strategies for their mitigation and removal.

Diagram of Synthetic Pathway and Side Reactions

Below is a schematic overview of the plausible synthetic route to this compound, based on the Gould-Jacobs reaction, and the key side products that can arise.[1][2]

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Starting Materials (Aminophenol Derivative + Dimethyl Acetylenedicarboxylate) B Intermediate (Uncyclized Enamine) A->B Condensation C Target Product (Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate) B->C Thermal Cyclization (e.g., >250 °C in Dowtherm A) B->C SP1 Side Product 1 (Mono-Ester / Mono-Acid) (Hydrolysis) C->SP1 Moisture / Aqueous Workup SP3 Side Product 3 (Mono-Decarboxylation Product) C->SP3 Excessive Heat / Prolonged Reaction Time SP2 Side Product 2 (Di-Acid) (Complete Hydrolysis) SP1->SP2 Harsh pH / Extended Workup SP4 Side Product 4 (Di-Decarboxylation Product) SP3->SP4 Excessive Heat / Prolonged Reaction Time

Caption: Main vs. Side Reaction Pathways

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing quinoline-dicarboxylates like this one?

A1: The most analogous and well-established method is the Gould-Jacobs reaction .[1][2] This synthetic route involves two key stages:

  • Condensation: An aniline derivative (in this case, a substituted 3,4-diaminophenol derivative) is reacted with an activated acetylene or malonate derivative, such as dimethyl acetylenedicarboxylate (DMAD) or a related malonic ester. This forms a stable enamine intermediate.

  • Thermal Cyclization: The enamine intermediate is heated to high temperatures (often >250 °C) in a high-boiling point solvent like Dowtherm A or diphenyl ether.[3] This step induces a 6-electron electrocyclization to form the quinoline ring system.[4][5]

The choice of a highly substituted aniline is critical, and the electron-donating nature of the hydroxyl groups generally favors the cyclization process.

Q2: Why are such high temperatures required for the cyclization step?

A2: The thermal cyclization step is an intramolecular electrocyclic reaction that has a significant activation energy barrier.[3] This is because the reaction involves the formation of a high-energy intermediate where the aromaticity of the initial aniline ring is temporarily disrupted to form the new heterocyclic ring.[6] Overcoming this energy barrier requires substantial thermal energy to achieve the necessary molecular conformations and orbital overlap for ring closure.[7] While modern techniques like microwave-assisted synthesis can sometimes reduce reaction times, high temperatures remain a fundamental requirement for this class of reaction.[3]

Troubleshooting Guide: Common Side Products & Solutions

Issue 1: Incomplete Cyclization - Isolation of the Enamine Intermediate

Q3: My reaction yields a significant amount of a non-polar, soluble material that isn't my target product. What is it and why did it form?

A3: You are likely isolating the uncyclized enamine intermediate (Product B in the diagram). This occurs when the thermal cyclization step is incomplete.

  • Causality: The most common reason for incomplete cyclization is insufficient thermal energy. The reaction temperature may not have been high enough, or the reaction time was too short to drive the equilibrium toward the cyclized product. The use of solvents with boiling points below the required reaction temperature (e.g., <250 °C) is a frequent cause.[6]

  • Troubleshooting & Mitigation:

    • Verify Temperature: Ensure your high-boiling point solvent reaches and maintains the target temperature (typically 250-260 °C). Use a high-temperature thermometer directly in the reaction mixture.

    • Solvent Choice: Use an appropriate high-boiling solvent such as Dowtherm A or diphenyl ether.

    • Increase Reaction Time: If the temperature is correct, consider extending the reaction time. Monitor the reaction progress by taking small aliquots (if possible) and analyzing by TLC or LC-MS to determine the point of maximum conversion.

    • Purification: The uncyclized intermediate is typically much more soluble in common organic solvents than the final dihydroxyquinoline product. It can often be removed by triturating the crude solid with a solvent like ethyl acetate or dichloromethane, in which the desired product is sparingly soluble.

Issue 2: Hydrolysis of Ester Groups

Q4: My mass spectrometry data shows peaks corresponding to the loss of one or two methyl groups (M-14 and M-28). What are these impurities?

A4: These signals strongly suggest the presence of the mono-hydrolyzed carboxylic acid/mono-ester (Side Product SP1 ) and the fully hydrolyzed di-carboxylic acid (Side Product SP2 ).

  • Causality: Ester hydrolysis is typically introduced during the reaction workup or purification stages.

    • Aqueous Workup: Washing the reaction mixture with aqueous solutions, especially if they are basic or acidic, can catalyze the hydrolysis of the methyl ester groups.

    • Silica Gel Chromatography: Using protic solvents (like methanol) with silica gel can create a localized acidic environment, promoting on-column hydrolysis, particularly if the product is retained on the column for an extended period.

  • Troubleshooting & Mitigation:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. Precipitate the product by cooling the reaction mixture and adding a non-polar solvent like hexanes. Collect the solid by filtration.

    • Control pH: If an aqueous wash is necessary, use neutral pH water or a buffered solution (e.g., phosphate buffer at pH 7) and minimize contact time. Avoid strong acids or bases.

    • Purification Strategy:

      • Crystallization: Recrystallization is often the best method to remove hydrolysis products. The desired diester will have significantly different solubility properties than its corresponding carboxylic acids.

      • Chromatography: If chromatography is unavoidable, use a neutral stationary phase like alumina or a deactivated silica gel. Employ an eluent system with minimal protic solvents, or add a small amount of a neutral amine (like triethylamine) to the eluent to prevent on-column acid-catalyzed hydrolysis.

Issue 3: Decarboxylation of the Dicarboxylate Product

Q5: I'm observing product masses corresponding to the loss of one or two CO2Me groups (M-59 and M-118). What is causing this?

A5: These are decarboxylation products (Side Products SP3 and SP4 ). The high temperatures required for the Gould-Jacobs cyclization can also be sufficient to induce the elimination of the ester groups, especially if any hydrolysis to the carboxylic acid has occurred.

  • Causality: Thermal decarboxylation of quinoline carboxylic acids is a known side reaction.[8] While esters are more stable than the free acids, at temperatures exceeding 250 °C, direct or trace-acid/base catalyzed decarboxylation can occur. The reaction is often autocatalytic if small amounts of the carboxylic acid hydrolysis products are present.

  • Troubleshooting & Mitigation:

    • Precise Temperature Control: Do not exceed the minimum temperature required for cyclization. A difference of 10-20 °C can significantly increase the rate of decarboxylation.

    • Minimize Reaction Time: Once the formation of the cyclized product is complete (as determined by monitoring), cool the reaction promptly. Prolonged heating at high temperatures will inevitably lead to increased levels of decarboxylated byproducts.

    • Purification: Separating the decarboxylated products from the desired diester can be challenging due to their similar polarities.

      • Fractional Crystallization: This may be effective if there are sufficient differences in solubility and crystal packing.

      • Preparative HPLC: Reverse-phase preparative HPLC is often the most effective, albeit resource-intensive, method for separating these closely related compounds.

Quantitative Data Summary Table

Impurity TypeCommon Side ProductCausative ConditionMitigation StrategyRecommended Purification
Incomplete Reaction Uncyclized Enamine IntermediateInsufficient heat/timeIncrease temperature to 250-260 °C; use high-boiling solventTrituration/Washing with organic solvent
Hydrolysis Mono/Di-Carboxylic AcidAqueous/acidic/basic workupAnhydrous workup; control pHRecrystallization; Neutral Chromatography
Decarboxylation Mono/Di-Decarboxylated ProductExcessive heat (>260 °C); prolonged reaction timeStrict temperature control; minimize heating timeFractional Crystallization; Preparative HPLC

Experimental Protocols

Protocol 1: General Procedure for Synthesis

(This is a representative protocol based on the Gould-Jacobs reaction and should be adapted and optimized for the specific starting materials.)

  • Condensation: In a round-bottom flask, dissolve the substituted aminophenol (1.0 eq) in anhydrous methanol. Add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Solvent Removal: Remove the methanol under reduced pressure to yield the crude enamine intermediate.

  • Thermal Cyclization: To a separate flask containing a high-boiling point solvent (e.g., Dowtherm A), pre-heated to 250-255 °C, add the crude enamine intermediate in portions.

  • Reaction Monitoring: Maintain the temperature and stir for 1-3 hours. Monitor the disappearance of the enamine intermediate by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to approximately 80-100 °C. Add hexanes or another non-polar solvent to precipitate the crude product.

  • Isolation: Cool the suspension to room temperature, collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common systems include DMF/water, DMSO/methanol, or acetic acid.

  • Dissolution: Suspend the crude product in a minimal amount of the chosen solvent and heat with stirring until fully dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Retrieved from [Link]

  • National Institutes of Health. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 29.3: Stereochemistry of Thermal Electrocyclic Reactions. Retrieved from [Link]

  • Pearson. (n.d.). Thermal Cycloaddition Reactions. Retrieved from [Link]

Sources

Technical Support Center: Quinoline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Specialist: Senior Application Scientist Topic: Troubleshooting Reaction Conditions for Quinoline Scaffolds

Introduction: Beyond the Recipe

Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because your reaction flask contains a black, intractable tar instead of a crystalline solid, or your LC-MS shows a frustrating mixture of regioisomers.

Quinoline synthesis is deceptively simple on paper but notoriously temperamental in the hood. The classical methods (Skraup, Doebner-von Miller) rely on a delicate balance between cyclization (desired) and polymerization (undesired). Modern metal-catalyzed routes (Larock, Friedländer) face their own demons: catalyst poisoning and atom economy.

This guide treats your synthesis as a system to be debugged. We move beyond "add X to Y" and focus on the why—the mechanistic levers you can pull to rescue a failing reaction.

Ticket #01: The "Black Tar" Effect (Skraup & Doebner-von Miller)[1]

User Complaint: "My Skraup reaction exothermed violently and solidified into a black, insoluble mass. I cannot isolate any product."

Root Cause Analysis: The "tar" is a polymer of acrolein (in Skraup) or


-unsaturated ketones (in Doebner-von Miller).[1] These intermediates are generated in situ. If the concentration of the free enone is too high, or if the local temperature spikes, radical or acid-catalyzed polymerization outcompetes the desired Michael addition of the aniline.
Troubleshooting Protocol: The Moderated Skraup

To fix this, we must throttle the supply of the reactive intermediate and dampen the radical polymerization.

The Fix: Ferrous Sulfate Moderation Ferrous sulfate (


) acts as a radical scavenger and an oxygen carrier, moderating the violence of the oxidation step.
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Oxidant Nitrobenzene (often solvent)Iodine (

) or mild Nitrobenzene w/

Acid Addition All at onceDropwise to control acrolein generation
Temperature Rapid refluxRamp:

(1h)

Reflux
Additives None

(0.1 - 0.5 eq)
Step-by-Step: The "Sulfo-Mix" Protocol

Use this for substituted anilines prone to tars.

  • Premix: In a round-bottom flask, combine the aniline (50 mmol), glycerol (150 mmol), and ferrous sulfate heptahydrate (2 g) .

  • Acidification: Add nitrobenzene (30 mL) followed by the slow addition of conc.

    
     (25 mL). Caution:  Acrolein is toxic; work in a fume hood.
    
  • The Ramp: Heat gently to

    
    . Hold until the initial exotherm subsides (the "induction period").
    
  • Reflux: Once stable, reflux for 3–4 hours.

  • Workup: Steam distillation is mandatory here to remove unreacted nitrobenzene before basification.

Logic Visualization: Skraup Failure vs. Success

SkraupLogic Glycerol Glycerol + H2SO4 Acrolein Acrolein (In Situ) Glycerol->Acrolein Dehydration Michael Michael Addition (Desired Path) Acrolein->Michael + Aniline Polymer Polymerization (Black Tar) Acrolein->Polymer High Conc. / Heat Aniline Aniline Aniline->Michael Quinoline Quinoline Product Michael->Quinoline Cyclization & Oxidation FeSO4 FeSO4 (Moderator) FeSO4->Michael Promotes Selectivity FeSO4->Polymer Inhibits

Figure 1: The bifurcation point in Skraup synthesis.


 inhibits the polymerization pathway, favoring the Michael addition.

Ticket #02: Regioselectivity Roulette (Combes Synthesis)

User Complaint: "I reacted m-anisidine with acetylacetone. I expected the 7-methoxy isomer, but I got a mixture of 5-methoxy and 7-methoxy quinolines. How do I control this?"

Root Cause Analysis: The Combes synthesis proceeds via an acid-catalyzed cyclization of a Schiff base (enamine). The direction of cyclization depends on the electronic activation of the ring carbon attacking the carbonyl.

  • Meta-substituents possess two ortho sites (C2 and C6).

  • Electron-Donating Groups (EDGs) (e.g., -OMe) activate the para position relative to themselves (leading to the 7-isomer) but steric hindrance can force cyclization to the ortho position (leading to the 5-isomer).

Troubleshooting Protocol: Acid Tuning

The ratio of isomers is heavily dependent on the size of the electrophile and the acidity of the medium.

VariableEffect on RegioselectivityRecommendation for 7-Isomer
Acid Type Strong acids (

) favor kinetic control (sterics dominate).
Use Polyphosphoric Acid (PPA) .
Temperature Higher temps favor thermodynamic products.Run at controlled

in PPA.
Leaving Group Alcohol elimination is the driving force.Ensure anhydrous conditions.[2]

The "PPA" Protocol: Replacing


 with Polyphosphoric Acid (PPA) often improves regioselectivity for the less sterically hindered isomer (7-substituted) because PPA acts as a bulky solvent/catalyst, making the crowded 5-position transition state energetically unfavorable.

Ticket #03: The Stalled Catalyst (Larock Synthesis)

User Complaint: "My Pd-catalyzed annulation of o-iodoaniline and an internal alkyne stops at 30% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: This is a classic case of Catalyst Poisoning or Improper Reductive Elimination .

  • Amine Coordination: The free

    
     group of the aniline is a potent ligand. It can saturate the Palladium center, preventing alkyne coordination.
    
  • Alkyne Oligomerization: If the insertion is slow, the alkyne polymerizes on the metal surface.

Troubleshooting Protocol: The "Modified Larock"

Do not just add more Palladium. You need to facilitate the catalytic turnover.

Step 1: Ligand Switch Switch from standard


 to bulky, electron-rich ligands like XPhos  or dppf . These prevent the amine from "choking" the metal center.

Step 2: The Base Effect The base creates the active species. Carbonate bases (


) are standard, but if the reaction stalls, switch to NaOAc  or DABCO . Acetate aids in the proton transfer steps (CMD mechanism).

Step 3: The Oxidative Variant (For difficult substrates) If using N-protected anilines, the mechanism changes. Consider the oxidative coupling using


 as a co-oxidant, which bypasses the need for an aryl halide starting material (C-H activation route).
Logic Visualization: Larock Catalytic Cycle & Failure Points

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coordination Alkyne Coordination OxAdd->Coordination + Alkyne Poison FAILURE: Amine Saturation (Pd sequestered) OxAdd->Poison Excess Amine Insertion Migratory Insertion Coordination->Insertion Oligomer FAILURE: Alkyne Polymerization Coordination->Oligomer Slow Insertion RedElim Reductive Elimination (Product Release) Insertion->RedElim RedElim->Pd0 Regeneration

Figure 2: Larock synthesis cycle. Red nodes indicate where the reaction commonly stalls due to substrate interference.

Ticket #04: Green Synthesis (Sustainable Alternatives)

User Complaint: "I need to scale up a Friedländer synthesis, but I cannot use refluxing toluene or chlorinated solvents due to safety regulations."

Solution: Deep Eutectic Solvents (DES) The Friedländer synthesis is actually faster in water or DES than in organic solvents due to the hydrophobic effect and hydrogen bond activation.

The Protocol: Choline Chloride/Urea (1:2)

  • Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to

    
     until a clear liquid forms. This is your solvent and catalyst.
    
  • Reaction: Add 2-aminoaryl ketone (1.0 eq) and the active methylene ketone (1.0 eq).

  • Conditions: Stir at

    
     for 1–2 hours. No additional acid/base is needed.
    
  • Isolation: Add water. The product usually precipitates out. Filter and wash.[3]

    • Yield: Typically >90%.[4]

    • E-Factor: Drastically reduced compared to toluene reflux.

References

  • Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Larock, R. C., & Kuo, M. Y. (1991). Synthesis of quinolines via palladium-catalyzed coupling of o-iodoanilines and vinylic silanes. Tetrahedron Letters, 32(41), 5697-5700. Link

  • Musolino, A., et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs).[4] Green Chemistry, 24, 4200-4209. (Note: Applies analogous DES principles to Quinoline/Quinoxaline systems). Link

  • Cheng, Y. et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(11). Link

  • BenchChem Technical Support. (2025). Troubleshooting Skraup and Friedländer Syntheses. Link

Sources

Technical Support Center: Optimization of Reaction Parameters for Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis and optimization of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. We move beyond simple protocols to explain the causality behind experimental choices, offering a framework for systematic troubleshooting and optimization.

Overview of the Synthetic Pathway

The synthesis of this compound is a nuanced process. While several classical methods for quinoline synthesis exist, such as the Skraup or Friedländer syntheses, the specific substitution pattern of this target molecule lends itself to a thermal annulation strategy.[1][2][3] The proposed and most direct pathway involves the reaction of an appropriately substituted aniline with dimethyl acetylenedicarboxylate (DMAD).

To mitigate the high reactivity and potential for oxidation of a dihydroxyaniline, the synthesis is best approached using a stable precursor, 2,5-dimethoxyaniline , followed by a final demethylation step. This strategy enhances the stability of the intermediates and improves overall yield and purity.

The reaction proceeds in two key stages:

  • Michael Addition and Thermal Cyclization: A nucleophilic addition of the aniline to DMAD, followed by a high-temperature intramolecular cyclization to form the quinoline core.

  • Demethylation: Removal of the methyl protecting groups to yield the final 5,8-dihydroxy product.

Below is a diagram illustrating the proposed reaction mechanism.

G cluster_0 Stage 1: Annulation cluster_1 Stage 2: Demethylation Reactants 2,5-Dimethoxyaniline + Dimethyl Acetylenedicarboxylate (DMAD) Intermediate Michael Adduct (Uncyclized Intermediate) Reactants->Intermediate Nucleophilic Michael Addition Product1 Dimethyl 5,8-dimethoxyquinoline- 6,7-dicarboxylate Intermediate->Product1 Thermal Cyclization (Heat, >200°C) Product2 Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate Product1_ref Dimethyl 5,8-dimethoxyquinoline- 6,7-dicarboxylate Product1_ref->Product2 Demethylation (e.g., BBr₃)

Caption: Proposed two-stage synthesis pathway.

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. It is designed to be a self-validating system with clear checkpoints.

Part A: Synthesis of Dimethyl 5,8-dimethoxyquinoline-6,7-dicarboxylate

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer, add 2,5-dimethoxyaniline (1.0 eq) to a high-boiling solvent such as diphenyl ether (approx. 10 mL per gram of aniline).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can cause oxidative side-products. Maintain a positive nitrogen pressure throughout the reaction.

  • Reactant Addition: While stirring, slowly add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise to the solution at room temperature. An initial exothermic reaction may be observed.

  • Thermal Cyclization: Heat the reaction mixture to 240-250 °C. The high temperature is critical to provide the activation energy for the intramolecular cyclization.

  • Reaction Monitoring (Checkpoint): Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the uncyclized intermediate (visible as a distinct spot) indicates reaction completion. This typically takes 2-4 hours.

  • Workup and Isolation:

    • Allow the mixture to cool to room temperature. The product may precipitate.

    • Add a large volume of hexane to precipitate the crude product fully.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).[4][5]

Part B: Demethylation to this compound

  • Setup: In a flask under a nitrogen atmosphere, dissolve the purified dimethyl 5,8-dimethoxyquinoline-6,7-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃) (2.5 eq, typically a 1M solution in DCM) dropwise. This reaction is highly exothermic and releases HBr gas.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully and slowly quench the reaction by adding methanol at 0 °C, followed by water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

G cluster_LowYield Troubleshooting Low Yield cluster_Impurity Troubleshooting Impurities cluster_Stalled Troubleshooting Stalled Reaction Start Problem Encountered LowYield Q: Low or No Yield? Start->LowYield Impurity Q: Multiple Impurities on TLC? Start->Impurity Stalled Q: Reaction Stalled at Intermediate? Start->Stalled Temp A1: Check Reaction Temperature. Is it >240°C for cyclization? LowYield->Temp Oxidation A1: Suspect Oxidation. Improve inert atmosphere technique. Impurity->Oxidation IncreaseTemp A1: Increase Temperature. Gradually increase heat towards 250-260°C. Stalled->IncreaseTemp Time A2: Check Reaction Time. Has the intermediate been consumed (TLC)? Atmos A3: Check Inert Atmosphere. Was the system properly purged with N₂/Ar? Polymer A2: Suspect DMAD Polymerization. Add DMAD slowly at a lower initial temp. Purify A3: Refine Purification. Optimize solvent system for column chromatography. ChangeSolvent A2: Change Solvent. Consider Dowtherm A (boiling point ~257°C). Catalyst A3: Consider Acid Catalyst. A catalytic amount of PPA or H₂SO₄ may aid cyclization.

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes? A: Low yield is often traced back to three critical parameters:

  • Insufficient Temperature: The thermal cyclization step has a high activation energy. If your heating mantle and flask setup cannot reliably maintain a temperature of >240 °C, the reaction will stall at the intermediate stage. Ensure your thermometer is correctly placed and calibrated.

  • Oxygen Contamination: The aniline starting material and the quinoline product are electron-rich and highly susceptible to oxidation at high temperatures, leading to dark, tarry byproducts instead of your desired product. A robustly maintained inert nitrogen or argon atmosphere is non-negotiable.

  • Incomplete Reaction: The reaction may simply need more time. Monitor via TLC until the spot corresponding to the Michael adduct intermediate is no longer visible.

Q2: My TLC plate shows multiple spots, and the crude product is a dark oil, not a solid. What's happening? A: This typically indicates the formation of side products.

  • Oxidative Degradation: As mentioned above, oxygen is a primary culprit, leading to complex, often polymeric, colored impurities.

  • DMAD Polymerization: DMAD can self-react or polymerize under harsh conditions. Adding it slowly at the beginning of the protocol before heating commences can mitigate this.

  • Incomplete Cyclization: The most prominent "impurity" may be your uncyclized intermediate. If this is the case, the reaction needs a higher temperature or longer duration.

  • Solution: Focus on improving your inert atmosphere technique. For purification, if the product is an oil, column chromatography is essential. Test various solvent systems (e.g., gradients of ethyl acetate in hexane or DCM in methanol) to find one that provides good separation.[6]

Q3: I've confirmed the formation of the Michael adduct intermediate via NMR, but the cyclization step is failing. How can I force it to completion? A: This is a common hurdle. The cyclization is the most energy-intensive step.

  • Increase Thermal Energy: The simplest solution is to increase the temperature, carefully, towards 250 °C or slightly higher.

  • Change Solvent: If your current solvent is boiling before the required temperature is reached, switch to one with a higher boiling point, like Dowtherm A.

  • Consider Acid Catalysis: In some cases, the cyclization can be promoted by an acid catalyst. After forming the intermediate, you could cool the reaction and add a catalytic amount of polyphosphoric acid (PPA) or sulfuric acid before reheating.[2] Use this approach with caution, as it can also promote decomposition.

Q4: The final demethylation step with BBr₃ is giving me a complex mixture. How can I improve this? A: BBr₃ is a powerful but aggressive reagent.

  • Control the Stoichiometry: Use precisely 2.5 equivalents of BBr₃. An excess can lead to side reactions with the ester groups or the quinoline ring.

  • Maintain Low Temperature: The initial addition of BBr₃ must be done at -78 °C to control its reactivity. Allowing the reaction to warm too quickly can cause charring and decomposition.

  • Thorough Quenching: Ensure the reaction is fully quenched with methanol before adding water. This deactivates any remaining BBr₃ and helps in the workup.

Q5: What are the best analytical methods for monitoring and characterization? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for real-time tracking of reactant consumption and product formation.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Essential for confirming the structure of the intermediates and the final product. Look for the characteristic shifts of the quinoline ring protons and the disappearance of the methoxy signals after demethylation.

    • Mass Spectrometry (MS): To confirm the molecular weight of your product.

    • FT-IR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.

Optimization of Reaction Parameters

Systematic optimization should be performed by varying one parameter at a time. The following table summarizes the key parameters and their expected impact on the synthesis of the methoxy-protected intermediate.

ParameterRange / OptionsEffect on ReactionRationale & Expert Insights
Temperature 220 °C - 260 °CCritical for Yield. Below 230°C, cyclization is slow or stalled. Above 255°C, risk of decomposition increases.The goal is to find the "sweet spot" that maximizes the rate of cyclization while minimizing thermal degradation. An optimal temperature is often found around 245-250 °C.[7]
Solvent Diphenyl ether, Dowtherm A, N,N-Dimethylformamide (DMF)Impacts Temperature & Workup. Diphenyl ether and Dowtherm A are classic high-temperature solvents. DMF has a lower boiling point (~153°C) and is generally unsuitable for this thermal cyclization unless using sealed-vessel microwave chemistry.[8]For thermal reactions, the solvent's primary role is to act as a heat-transfer medium. Diphenyl ether is often preferred due to its thermal stability and relative ease of removal during workup.
Catalyst None (Thermal), PPA, H₂SO₄, Lewis Acids (e.g., ZnCl₂)Can Reduce Reaction Time/Temp. While the reaction is primarily thermal, acid catalysis can lower the activation energy for cyclization.[2][9]Introducing a catalyst adds complexity. Start with a purely thermal reaction. Only explore catalysts if you cannot achieve cyclization through temperature and time alone, as they can also catalyze side reactions.
Reaction Time 1 - 6 hoursAffects Completion & Purity. Insufficient time leads to a mixture of starting material, intermediate, and product. Excessive time can lead to product degradation.This parameter must be optimized using TLC. The reaction is complete when the intermediate spot has been fully consumed. Do not run the reaction for a fixed time without monitoring.

References

  • CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google P
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. (URL: [Link])

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis Online. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10, 20784–20793. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])

  • Mal, D.R. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. NPTEL. (URL: [Link])

  • Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme - MDPI. (URL: [Link])

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google P
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Catalytic pathway for quinoline synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Ali, B., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry, 12(1), 30-33. (URL: [Link])

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - MDPI. (URL: [Link])

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (URL: [Link])

  • Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H) - ResearchGate. (URL: [Link])

  • Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline - Der Pharma Chemica. (URL: [Link])

  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)
  • Synthesis, DFT and biological studies of novel 3,6-dimethyl-1,8-dipenyl-diazocino[3,4-c:7,8-c']bispyrazole - ResearchGate. (URL: [Link])

Sources

stability and degradation of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound.

Introduction

This compound is a quinoline derivative of significant interest in various research fields. The inherent reactivity of the 5,8-dihydroxyquinoline core, coupled with the presence of two methyl ester groups, presents unique challenges related to its stability and degradation. Understanding these characteristics is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers practical solutions to common issues encountered during its handling, storage, and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors influencing the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), extreme pH conditions (acidic or alkaline hydrolysis), and the presence of oxidizing agents. The dihydroxyquinoline core is particularly susceptible to oxidation.[1][2]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maximize stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Using amber vials or containers wrapped in aluminum foil will protect it from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

Q3: Is this compound sensitive to pH? What is the optimal pH range for working with it in solution?

A3: Yes, quinoline derivatives can be sensitive to pH.[3][4] While specific data for this exact compound is limited, generally, dihydroxyquinoline derivatives are more stable in slightly acidic to neutral conditions. Extreme pH, both acidic and basic, can catalyze the hydrolysis of the ester groups and promote the oxidation of the dihydroxyquinoline ring.[1][3] It is recommended to work within a pH range of 4-7 and to use buffered solutions when possible.

Q4: Can I use common organic solvents to dissolve this compound? Are there any incompatibilities I should be aware of?

A4: this compound is generally soluble in common organic solvents such as DMSO, DMF, and methanol. However, it is crucial to use high-purity, anhydrous solvents whenever possible, as residual water can contribute to hydrolysis of the ester groups, and impurities can catalyze degradation.

Q5: I've noticed a color change in my sample over time. What does this indicate?

A5: A color change, often to a yellow or brownish hue, is a common indicator of degradation, particularly oxidation of the dihydroxyquinoline moiety.[5] This can be accelerated by exposure to air and light. If you observe a color change, it is advisable to re-analyze the purity of your sample before use.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Degradation During Synthesis or Work-up

Question: My final product purity is lower than expected, and I suspect degradation occurred during the synthesis or purification steps. What could be the cause, and how can I mitigate it?

Answer:

Causality: The synthesis of quinoline derivatives can involve harsh reagents and conditions that may lead to degradation. For instance, reactions involving strong acids or bases, or prolonged heating, can be detrimental. The work-up and purification steps, such as extraction with aqueous solutions of varying pH or chromatography on silica gel, can also introduce instability.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature Control: If the synthesis involves heating, try to perform the reaction at the lowest effective temperature. Use a temperature-controlled reaction vessel.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction involves intermediates with exposed dihydroxyquinoline moieties.

    • Reaction Time: Minimize the reaction time to what is necessary for completion to reduce exposure to potentially degrading conditions.

  • Work-up Procedure:

    • pH Neutralization: During aqueous work-up, carefully neutralize the reaction mixture to a pH between 6 and 7 before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous layers.

    • Solvent Purity: Use high-purity, distilled solvents for extraction to avoid introducing catalytic impurities.

  • Purification:

    • Chromatography: If using column chromatography, consider using a less acidic stationary phase like neutral alumina instead of silica gel if you suspect acid-catalyzed degradation. Deactivating silica gel with a small percentage of a neutral or basic modifier (e.g., triethylamine) in the eluent can also be effective.

    • Minimize Exposure: Protect the compound from light during all purification steps.

Issue 2: Compound Degrades in Solution During Experiments

Question: I've prepared a stock solution of the compound in DMSO, but I'm seeing a decrease in its concentration and the appearance of new peaks in my analytical runs (e.g., HPLC, LC-MS) over a short period. What's happening?

Answer:

Causality: Even in a relatively stable solvent like DMSO, degradation can occur due to dissolved oxygen, exposure to ambient light, or repeated freeze-thaw cycles. The dihydroxyquinoline core is prone to oxidation, and the ester groups can undergo slow hydrolysis if any moisture is present.

Troubleshooting Steps:

  • Solution Preparation and Storage:

    • Fresh Solutions: Prepare fresh solutions for each experiment whenever possible.

    • Inert Atmosphere: If you need to store stock solutions, degas the solvent before use and store the solution under an inert atmosphere.

    • Light Protection: Store stock solutions in amber vials or wrapped in foil.

    • Storage Temperature: Store stock solutions at -20°C or -80°C.

    • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Experimental Conditions:

    • pH of Media: If you are diluting your DMSO stock into an aqueous buffer or cell culture media, be mindful of the final pH. As mentioned, a slightly acidic to neutral pH is generally preferred.

    • Antioxidants: For sensitive applications, consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your experimental solution, ensuring it does not interfere with your assay.

Issue 3: Inconsistent Results in Biological Assays

Question: I am getting variable results in my cell-based or enzymatic assays using this compound. Could this be related to its stability?

Answer:

Causality: Inconsistent biological data is often a direct consequence of compound instability in the assay medium. The complex composition of cell culture media (containing salts, amino acids, and other components) and physiological conditions (37°C, presence of CO2) can accelerate degradation. The degradation products may be inactive or have different biological activities, leading to unreliable results.

Troubleshooting Steps:

  • Assess Stability in Assay Media:

    • Protocol: Perform a time-course experiment by incubating this compound in your specific assay medium under the exact experimental conditions (temperature, CO2 levels) but without cells or enzymes.

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the parent compound by a suitable analytical method like HPLC-UV or LC-MS. This will help you determine the compound's half-life in your assay system.

  • Modify Assay Protocol:

    • Reduce Incubation Time: If the compound is found to be unstable, consider reducing the incubation time in your assay.

    • Fresh Compound Addition: For longer-term assays, you might need to replenish the compound at specific intervals.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[6][7]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze aliquots at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in a suitable stable solvent) under the same conditions.

    • Analyze the samples after the exposure period.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after the exposure period. A control sample should be kept in the dark.

Data Analysis:

  • Use HPLC to quantify the remaining parent compound and to observe the formation of degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

Protocol 2: HPLC Method for Stability Assessment

Objective: To provide a general-purpose Reverse-Phase HPLC (RP-HPLC) method for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan) or MS detection.

Data Presentation

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60°C) Moderate to LowHydrolysis of one or both methyl ester groups to carboxylic acids.
Alkaline Hydrolysis (0.1 M NaOH, RT) LowRapid hydrolysis of ester groups. Potential for ring opening or rearrangement at higher temperatures.
Oxidative (3% H₂O₂, RT) LowOxidation of the dihydroxyquinoline core to a quinone-like structure.
Thermal (80°C, solid) HighGenerally stable in solid form at this temperature for short periods.
Thermal (80°C, solution) ModerateDegradation rate will depend on the solvent.
Photolytic Moderate to LowPhotodegradation is likely, leading to complex mixtures of products.[8]

Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that this compound may undergo under various stress conditions.

G A Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate B Mono-carboxylic Acid Derivative A->B  Acid/Base  Hydrolysis D Quinone-like Oxidized Product A->D  Oxidation  (e.g., H₂O₂, Air) E Other Photodegradation Products A->E  Photolysis  (UV/Vis Light) C Di-carboxylic Acid Derivative B->C  Acid/Base  Hydrolysis

Caption: Potential degradation pathways for the title compound.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow outlines the systematic approach to evaluating the stability of the compound in a specific experimental setting, such as a biological assay.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation cluster_2 Phase 3: Analysis cluster_3 Phase 4: Decision A Prepare stock solution (e.g., 10 mM in DMSO) C Spike compound into assay medium at final conc. A->C B Prepare assay medium B->C D Incubate under assay conditions (e.g., 37°C, 5% CO₂) C->D E Collect aliquots at T=0, 2, 4, 8, 24h D->E F Analyze by RP-HPLC or LC-MS E->F G Quantify parent compound and identify degradants F->G H Determine compound half-life G->H I Modify assay protocol if necessary H->I

Caption: Workflow for assessing compound stability in assay media.

References

  • Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • ResearchGate. (n.d.). Photodegradation of quinoline in water.
  • PubMed. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • PubMed. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.

Sources

avoiding decarboxylation in quinoline dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation in Heterocyclic Synthesis

Status: Operational | Tier: L3 (Senior Application Scientist)

Executive Summary: The Instability Paradox

The Problem: Quinoline dicarboxylic acids (specifically 2,3- and 2,4-isomers) are thermodynamically fragile. The electron-deficient nature of the quinoline ring, particularly at the C2 position adjacent to the ring nitrogen, creates a "push-pull" electronic environment that lowers the activation energy for thermal decarboxylation.

The Mechanism: The C2-carboxylate is activated by the inductive effect of the nitrogen atom. In the presence of heat or strong acid, the molecule can enter a zwitterionic transition state, facilitating the loss of


. This is often irreversible and results in the formation of the corresponding mono-carboxylic acid (e.g., Cinchoninic acid or Quinaldic acid).

The Solution: Success relies on a "Cold-Chain" Workup Protocol . You cannot treat these intermediates like standard benzoic acid derivatives. The transition from the stable carboxylate salt (in the reaction mixture) to the free acid (isolated product) is the critical failure point.

Core Protocol: The "Cold-Chain" Pfitzinger Modification

This protocol is designed to synthesize Quinoline-2,3-dicarboxylic acid while suppressing the kinetic pathway for decarboxylation. It replaces the standard "reflux and dump" method with a controlled thermal gradient.

Reagents:
  • Isatin (1.0 eq)

  • Sodium Diethyl Oxaloacetate (1.2 eq) (or

    
    -keto ester equivalent)
    
  • KOH (33% aq.[1] solution)

  • Quench Buffer: Glacial Acetic Acid / Crushed Ice slurry

Step-by-Step Methodology:
StepActionTechnical Rationale (Causality)
1 Condensation Dissolve Isatin in 33% KOH. Add Sodium Diethyl Oxaloacetate. Stir at 25–40°C for 24-48h.Avoid Reflux. High temperatures during the condensation phase can degrade the oxaloacetate before it reacts. The Pfitzinger reaction proceeds at lower temperatures given sufficient time [1].
2 Salt Stabilization The reaction yields the dipotassium salt of the product. This salt is thermally stable.The carboxylate anion (

) is resonance-stabilized and resists decarboxylation. Do not acidify yet.
3 The "Cold Quench" Prepare a beaker with 500g of crushed ice and dilute acetic acid (pH 4-5 target).Heat Management. Acidification is exothermic. Adding acid to the reaction mixture generates local "hot spots" where decarboxylation occurs instantly.
4 Precipitation Slowly pour the reaction mixture into the ice slurry with vigorous stirring.Inverse Addition. By adding the reaction to the ice, you ensure the temperature never exceeds 5°C.
5 Filtration & Drying Filter immediately at <10°C. DO NOT OVEN DRY. Lyophilize (freeze-dry) or dry in a vacuum desiccator over

at RT.
The Danger Zone. Oven drying at >60°C is the #1 cause of yield loss. The free acid will decarboxylate in the solid state if heated.

Self-Validating Systems (Quality Control)

How do you verify your process worked without wasting the entire batch? Use these checkpoints.

Checkpoint A: The Bubble Test (Visual)
  • Procedure: During Step 4 (Acidification), observe the surface of the liquid.

  • Pass: No gas evolution.

  • Fail: Vigorous bubbling. This is

    
    . You are actively decarboxylating your product.[2]
    
  • Correction: Stop. Add more ice. Switch to a weaker acid (e.g., from HCl to Acetic/Formic).

Checkpoint B: 1H NMR Validation (Analytical)
  • Target: Quinoline-2,3-dicarboxylic acid.[3][4]

  • The Signal: Look for the absence of protons in the 8.0–9.0 ppm region that would correspond to H-2 or H-3.

  • Validation:

    • Decarboxylated (Mono-acid): Will show a singlet (H-3) or doublet (H-2) in the aromatic region.

    • Intact Di-acid: Will show only the 4 protons of the benzene ring (H-5,6,7,8) and potentially H-4 if it's a 2,3-system.

Visualizing the Failure Mode & Solution

The following diagrams illustrate the mechanistic risk and the decision logic required to avoid it.

Figure 1: Thermal Decarboxylation Pathway

This diagram shows why the 2-position is labile.

DecarboxylationMechanism cluster_0 Stable State cluster_1 Critical Failure Point Salt Dipotassium Salt (COO- K+) FreeAcid Free Di-Acid (COOH) Salt->FreeAcid Acidification (H+) FreeAcid->FreeAcid Lyophilization (Safe Path) TS Cyclic Transition State (Zwitterionic) FreeAcid->TS Heat (>60°C) or Strong Acid Product Mono-Acid + CO2 (Irreversible Loss) TS->Product -CO2

Caption: The transition from stable salt to free acid creates a vulnerability. Heat acts as the catalyst for the irreversible loss of CO2.

Figure 2: Workup Decision Tree

Follow this logic to determine the correct isolation method.

WorkupLogic Start Reaction Complete (Alkaline Solution) Target Target Molecule? Start->Target Choice1 Quinoline-4-carboxylic acid (Mono-acid) Target->Choice1 Selective Decarboxylation Choice2 Quinoline-2,3-dicarboxylic acid (Di-acid) Target->Choice2 Preserve Carboxyls Method1 Reflux w/ Mineral Acid (100°C) Choice1->Method1 Method2 Cold Acidification (0-5°C, Acetic Acid) Choice2->Method2 Drying1 Oven Dry Method1->Drying1 Drying2 Lyophilize / Vacuum Desiccator Method2->Drying2 Result1 Stable Mono-Acid Drying1->Result1 Result2 Intact Di-Acid Drying2->Result2

Caption: Decision matrix for isolation. Note that standard oven drying is incompatible with di-acid preservation.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product turns to tar/oil Polymerization of intermediate or decarboxylation.Ensure reagents are pure (especially the keto-ester). Do not heat the reaction above 50°C. Use the "Cold Quench" method.
Melting point is low Partial decarboxylation (mixture of mono/di-acids).Recrystallize from cold ethanol/water. Do not boil the solvent for long periods.
Vigorous bubbling on acid addition Exothermic decarboxylation.Your acid is too strong or too hot. Switch to Acetic Acid and add the reaction to the acid/ice mix, not the other way around.
Yield is <30% Hydrolysis of the ester failed or product lost in filtrate.The di-acid is somewhat water-soluble. Saturate the aqueous layer with NaCl (salting out) before extraction or filtration.

References

  • Pfitzinger, W. (1886).[5] J. Prakt. Chem., 33, 100. (Original description of the condensation mechanism).

  • Zhu, S., et al. (2016). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids." Journal of Medicinal Chemistry. Available at: [Link] (Describes the selective decarboxylation pathway and how to control it).

  • Cross, R.M., et al. (2010). "Water-Soluble Pfitzinger Reaction Products." Tetrahedron Letters.
  • Doehner, R. (1988). "Method for the preparation of quinoline-2,3-dicarboxylic acid." US Patent 4,766,218.

Sources

methods for removing impurities from crude Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification and troubleshooting of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate , a specialized intermediate often synthesized via the condensation of pyridine dicarboxylates with succinates (Dieckmann condensation).[1]

Due to the 5,8-dihydroxy substitution pattern, this molecule behaves as a hydroquinone analog , making it highly susceptible to oxidation (turning into a quinone) and sensitive to pH during isolation.[1]

Executive Summary: The Molecule & Its Vulnerabilities

This compound is an amphoteric molecule containing a basic quinoline nitrogen and two acidic phenolic hydroxyl groups.[2] Its purification is complicated by two main factors:

  • Redox Instability: The 5,8-dihydroxy motif easily oxidizes to the 5,8-quinolinequinone (red/yellow species) upon exposure to air or basic silica.[1]

  • Tautomerism: It can exist in equilibrium between the dihydroxy-aromatic form and keto-enol tautomers, complicating NMR interpretation and crystallization.[1]

Impurity Profile & Diagnostic Table

Identify your impurity based on visual cues and analytical data.[1]

Impurity TypeVisual IndicatorChemical OriginRemoval Strategy
5,8-Quinolinequinone Intense Red/Yellow ColorOxidation of the product by air/silica.[2]Reduction with

(Sodium Dithionite) or recrystallization with ascorbic acid.[1]
Sodium/Inorganic Salts White Ash / High mp residueIncomplete quenching of the Na-alkoxide intermediate.[1][2]Water wash of the crude solid at pH 4–5.[1]
Starting Materials Sticky/Oily residueUnreacted Dimethyl pyridine-2,3-dicarboxylate or Dimethyl succinate.Trituration with cold Methanol or Diethyl Ether.[1]
Polymeric Tars Dark Brown/Black GumRadical polymerization of oxidized quinones.[1]Filtration through a celite pad; Activated Carbon treatment.[1]
Workflow Visualization

The following decision tree outlines the optimal purification logic to minimize oxidation yield loss.

PurificationWorkflow Start Crude Reaction Mixture (Na Salt Suspension) Acidification Acidify to pH 4-5 (Acetic Acid/HCl) Start->Acidification Quench Filtration Filtration Acidification->Filtration CrudeSolid Crude Solid (Dihydroxy form) Filtration->CrudeSolid CheckColor Is Solid Red/Yellow? CrudeSolid->CheckColor Recryst Recrystallization (Hot EtOH or AcOH) CheckColor->Recryst No (Pale/Tan) Reduction Reductive Workup Add Na2S2O4 (aq) CheckColor->Reduction Yes (Oxidized) Final Pure Dimethyl 5,8-dihydroxy- quinoline-6,7-dicarboxylate Recryst->Final Reduction->Recryst

Figure 1: Purification logic flow emphasizing the management of oxidative impurities (quinones).

Troubleshooting Guides (Q&A)
Scenario A: "My product turned bright red/orange during filtration."

Diagnosis: Oxidation. The 5,8-dihydroxy system has oxidized to the 5,8-dioxo-5,8-dihydroquinoline derivative. This occurs rapidly in basic solutions exposed to air.[1] Corrective Protocol:

  • Reductive Wash: Suspend the red solid in water.[1]

  • Add Sodium Dithionite (

    
    )  (approx. 5-10% w/w relative to product) and stir for 30 minutes. The color should fade to pale yellow/tan as the quinone reduces back to the hydroquinone.
    
  • Re-acidify: Ensure pH is ~4-5 to keep the phenolic groups protonated.

  • Filter: Filter under an inert atmosphere (Nitrogen blanket) if possible.

Scenario B: "I cannot get the starting materials out. Recrystallization isn't working."

Diagnosis: Solubility Mismatch. The dimethyl ester starting materials (Dimethyl pyridine-2,3-dicarboxylate) are often more soluble in alcohols than the product, but if the product is "oiling out," the solvent polarity is incorrect.[1] Corrective Protocol:

  • Solvent Switch: Instead of pure Ethanol, use Glacial Acetic Acid .[1]

    • The dihydroxyquinoline product is moderately soluble in boiling acetic acid but crystallizes well upon cooling.[1]

    • Most ester impurities remain soluble in the mother liquor.[1]

  • Trituration: If the solid is sticky, triturate (grind under solvent) with Diethyl Ether or cold Methanol .[1] The starting succinate and pyridine esters are highly soluble in these, while the target product (stabilized by H-bonding) is not.[1]

Scenario C: "The product streaks/tails on Silica Gel TLC."

Diagnosis: Acid-Base Interaction. The basic quinoline nitrogen and acidic phenolic protons interact strongly with the silanols on silica gel, causing streaking.[1] Furthermore, silica can catalyze oxidation.[1] Corrective Protocol:

  • Deactivate Silica: Pre-treat the TLC plate or column with 1% Triethylamine (TEA) in the mobile phase to mask silanol activity.[1]

  • Mobile Phase: Use DCM:Methanol (95:5) with 0.1% Acetic Acid (if analyzing the free phenol) or TEA (if analyzing the salt).[1]

  • Alternative: Use Neutral Alumina plates. Alumina is less likely to induce the oxidative reddening observed on silica.[1]

Detailed Experimental Protocols
Protocol 1: Standard Recrystallization (Removal of Salts & Starting Material)

Best for: Routine purification of crude solids.[1]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Glacial Acetic Acid (10–15 mL).

  • Heating: Heat to reflux (

    
    ).[1] The solid should dissolve completely.[1] If black particles (tar) remain, filter the hot solution through a heated funnel packed with Celite.[1]
    
  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Do not shock cool on ice yet.

  • Precipitation: Once crystals form, cool to

    
    .
    
  • Wash: Filter the crystals and wash with a small amount of cold Methanol (to remove acetic acid residues) followed by Diethyl Ether .

  • Drying: Dry under vacuum at

    
    .
    
Protocol 2: Chelation-Breaking Wash (Removal of Metal Ions)

Best for: If metal catalysts (Pd, Cu) or excess Sodium were used.[1]

  • Dissolve the compound in DCM (Dichloromethane) .

  • Wash the organic layer with 0.1 M HCl (cold).[1] Note: The quinoline nitrogen may protonate, but the lipophilic diesters usually keep the molecule in the organic phase.[1] If it precipitates, use a biphasic extraction with higher alcohol content.[3]

  • Dry organic layer over

    
    .[1][4]
    
  • Evaporate solvent to recover the purified solid.[1]

Mechanism of Impurity Formation

Understanding the oxidation pathway is critical for prevention.

OxidationPathway Dihydroxy 5,8-Dihydroxyquinoline (Target Product) Pale Solid Semiquinone Semiquinone Radical (Intermediate) Dihydroxy->Semiquinone O2 / Base Quinone 5,8-Quinolinequinone (Impurity) Red/Yellow Semiquinone->Quinone -e-, -H+ Quinone->Dihydroxy Na2S2O4 (Reduction)

Figure 2: Redox cycle between the target hydroquinone and the quinone impurity.[1] The dashed blue line represents the rescue strategy using a reducing agent.[1]

References
  • Synthesis and Condensation Reactions

    • The synthesis of 5,8-dihydroxyquinoline-6,7-dicarboxylates via the condensation of pyridine-2,3-dicarboxylates with succin
    • Source: Ames, D. E., & Hall, J. L. (1973).[1] "Annulation of pyridine as a route to quinolines...". Journal of the Chemical Society, Perkin Transactions 1, 2818-2823.

  • Oxidation to Quinones

    • Methods for oxidizing 5,8-dihydroxyquinolines to quinoline-5,8-diones (and the reverse reduction) are standard in quinoline chemistry.[1]

    • Source: Organic Chemistry Portal, "Synthesis of Quinolines".
  • Purification of Hydroxyquinolines

    • General protocols for handling phenolic quinolines, including solubility data and recrystalliz
    • Source: National Institutes of Health (NIH) PubChem, "Quinoline Derivatives Data".[1]

    • [1]

Sources

Technical Support Center: N-Methylation of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting & Optimization of N-Methylation Protocols for Quinolone Scaffolds. Status: Operational. Lead Scientist: Senior Application Specialist.

Executive Summary: The Ambident Nucleophile Challenge

The core challenge in methylating quinolone derivatives lies in their ambident nucleophilic nature . The 4-quinolone scaffold possesses multiple reactive sites: the N1-nitrogen, the O-oxygen at position 4 (leading to O-alkylated enol ethers), and potentially distal amines (e.g., C7-piperazine).

Successful N-methylation requires manipulating Hard-Soft Acid-Base (HSAB) interactions, solvent polarity, and steric factors to favor the thermodynamic N-methylated product over the kinetic O-methylated byproduct.

Module 1: Regioselectivity (N- vs. O-Methylation)
Q1: Why is my reaction yielding significant O-methylated byproducts (alkoxyquinolines) instead of the desired N-methylated product?

Diagnosis: This is a classic issue of kinetic vs. thermodynamic control. The oxygen atom is "harder" and more electronegative, often reacting faster under kinetic conditions, especially with "hard" electrophiles or in non-polar solvents.

Technical Resolution:

  • Switch to Thermodynamic Control: N-methylation is generally the thermodynamic product. Increasing reaction temperature and time can allow O-methylated byproducts to rearrange or equilibrate to the N-isomer, although this is difficult once the ether bond is formed.

  • Solvent Polarity: Use polar aprotic solvents (DMF, DMSO). These solvents solvate the cation (e.g., K+), leaving the quinolone anion "naked" and more reactive. The softer N1 atom is better stabilized in these transitions than the hard oxygen.

  • Counter-ion Effect: Switch from Lithium (hard cation, coordinates to O) to Potassium or Cesium (softer cations).

Visualization: Regioselectivity Decision Matrix

Regioselectivity cluster_0 HSAB Principle Start Quinolone Substrate Base Base Selection Start->Base Solvent Solvent System Base->Solvent NaH / K2CO3 Product O-Methylated (Kinetic) Solvent->Product Non-polar (Toluene/THF) + Hard Electrophile (MeOTf) Product2 N-Methylated (Thermodynamic) Solvent->Product2 Polar Aprotic (DMF/DMSO) + Soft Electrophile (MeI)

Figure 1: Decision matrix for controlling regioselectivity based on solvent and electrophile hardness.

Module 2: Green Chemistry & Reagent Selection
Q2: We are restricted from using Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) due to toxicity. Can we use Dimethyl Carbonate (DMC)?

Answer: Yes, DMC is a superior, non-toxic "green" alternative, but it requires specific activation. Unlike MeI, DMC is a weak methylating agent at reflux (90°C) but becomes highly effective at elevated temperatures (>160°C) or under catalytic conditions.

Protocol: Microwave-Assisted DMC Methylation Reference: Tundo et al. on Green Methylation [1]

  • Reagents: Quinolone derivative (1 eq), Dimethyl Carbonate (excess, acts as solvent/reagent), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K2CO3 (catalytic amount).

  • Apparatus: Microwave reactor (sealed vessel) or Autoclave.

  • Conditions:

    • Temperature: 160°C – 180°C.

    • Time: 10–30 minutes (Microwave) vs. 4–8 hours (Autoclave).

    • Pressure: ~10-15 bar (autogenous).

  • Mechanism: At high temps, DMC undergoes B_AL2 mechanism (attacking the methyl group), favoring the softer nucleophile (Nitrogen) over Oxygen.

Advantages:

  • High Selectivity: >99% Mono-N-methylation is common.

  • Green: Byproduct is CO2 and Methanol.

  • Safety: Avoids carcinogenic alkyl halides.

Module 3: Troubleshooting Yield & Purification
Q3: My reaction yields are low due to the insolubility of the parent quinolone. How do I overcome this?

Diagnosis: Quinolones are notorious for poor solubility in common organic solvents due to strong intermolecular hydrogen bonding (zwitterionic character).

Troubleshooting Guide:

MethodProtocol AdjustmentWhy it works
Phase Transfer Catalysis (PTC) Add TBAB (Tetrabutylammonium bromide) or TEBA (5-10 mol%) to a Toluene/50% NaOH system.The quaternary ammonium salt transports the phenoxide/amide anion into the organic phase, bypassing bulk solubility issues [2].
Microwave Irradiation Run reaction in neat ionic liquids or polar solvents at superheated conditions.Rapid heating disrupts H-bond networks and accelerates kinetics, often dissolving "insoluble" substrates.
Transient Protection Silylate polar groups (e.g., BSA reagent)

Methylate

Desilylate.
Increases lipophilicity temporarily to allow the reaction to proceed in standard organic solvents.
Q4: I am observing over-alkylation (quaternization) on the piperazine ring. How do I prevent this?

Diagnosis: If your quinolone has a piperazine tail (e.g., Ciprofloxacin, Norfloxacin), the distal secondary amine is more nucleophilic than the amide nitrogen of the core.

Strategic Workflow:

  • Protecting Group Strategy:

    • Step 1: Protect the distal amine with Boc-anhydride (

      
      ).
      
    • Step 2: Perform N1-methylation using NaH/MeI or DMC.

    • Step 3: Deprotect with TFA/DCM.

  • Stoichiometry Control: If avoiding protection, use exactly 0.95 equivalents of the alkylating agent at low temperatures (-10°C) to favor the most nucleophilic site (though this is risky and substrate-dependent).

Module 4: Advanced Workflow Visualization

Workflow: Green Synthesis vs. Traditional Route

MethylationWorkflow cluster_traditional Traditional Route (Toxic) cluster_green Green Route (Recommended) Input Parent Quinolone Step1_T Base: NaH / K2CO3 Solvent: DMF Input->Step1_T Step1_G Base: DBU or K2CO3 (Cat.) Solvent: None or Ionic Liquid Input->Step1_G Step2_T Reagent: MeI or DMS Temp: 0°C -> RT Step1_T->Step2_T Issue_T Risk: O-Alkylation & Toxicity Step2_T->Issue_T Output N-Methyl Quinolone Issue_T->Output Purification Reqd Step2_G Reagent: Dimethyl Carbonate (DMC) Temp: 160°C (Microwave) Step1_G->Step2_G Benefit_G High N-Selectivity No Toxic Waste Step2_G->Benefit_G Benefit_G->Output

Figure 2: Comparative workflow between traditional MeI alkylation and Green DMC protocols.

References
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403.

  • Tsuji, H., et al. (2017). Iridium-Catalyzed Annulation of N-Arylcarbamoyl Chlorides with Internal Alkynes to N-Methyl-2-quinolones.[1] Organic Letters, 19(8), 2002–2005.

  • Bogdal, D. (2001). Microwave-assisted preparation of benzo[f]chromeno[4,3-b]indoles. Journal of Chemical Research. (General reference for Microwave/Phase Transfer techniques).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Methyl Iodide, Dimethyl Sulfate, and other reagents before use.

Sources

solvent effects on the synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers synthesizing Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate , a critical intermediate often associated with the synthesis of Pyrroloquinoline Quinone (PQQ) and related bioactive scaffolds.[1]

Topic: Solvent Effects & Process Optimization for this compound Doc ID: TS-Qzn-5867-v2.4 Role: Senior Application Scientist[1]

Executive Summary: The "Solvent Switch" Mechanism

The synthesis of This compound typically involves the construction of the highly substituted benzene ring via a cycloaddition or condensation strategy, often utilizing Dimethyl Acetylenedicarboxylate (DMAD) .[1]

Our internal data and literature analysis indicate that solvent polarity and proticity are not merely environmental factors but mechanistic switches that determine:

  • Regioselectivity: Directing the initial Michael addition (in condensation routes).

  • Tautomeric Stabilization: Stabilizing the enamine vs. imine intermediates.[1]

  • Oxidation State Control: Preventing the premature oxidation of the 5,8-dihydroxy system to the corresponding 5,8-quinolinequinone .

Critical Solvent Effects Guide

The following table summarizes how different solvent classes impact the reaction thermodynamics and kinetics during the key coupling step (typically DMAD + Diene/Amine precursor).

Solvent ClassRepresentative SolventsMechanistic ImpactRecommended Use Case
Polar Protic Methanol (MeOH), EthanolStabilizes Zwitterions: Facilitates the initial nucleophilic attack on DMAD by stabilizing the dipolar transition state.[1] Can lead to solvolysis side-products.[1]Initial Michael Addition (Low Temp).
Polar Aprotic DMSO, DMF, AcetonitrileEnhances Nucleophilicity: Increases the rate of reaction for poor nucleophiles.[1] High boiling points allow for thermal cyclization but complicate work-up.[1]Difficult Cyclizations ; solubilizing the final planar product.
Non-Polar Toluene, Xylene, BenzeneThermodynamic Control: Used for high-temperature reflux (Dean-Stark) to drive dehydration/cyclization.[1] Poor solubility of intermediates may cause precipitation.[1]One-Pot Cyclization (Conrad-Limpach type).[1]
Acidic Media Glacial Acetic Acid, PPACatalysis: Protonates the alkyne (DMAD), increasing electrophilicity.[1] Essential for acid-catalyzed cyclodehydration.[1]Ring Closure Step ; often utilized in mixtures with MeOH.[1]

Critical Warning: The 5,8-dihydroxy motif is highly susceptible to oxidation.[1] When using basic solvents (e.g., Pyridine) or heating in aerobic conditions, the product rapidly oxidizes to the red/orange quinone .[1] Always degas solvents (Sparging with


 or Ar) prior to use.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a complex mixture of isomers instead of the single 6,7-dicarboxylate product."

Root Cause: Inadequate Solvent Polarity Control.[1] Mechanism: The reaction of amines/dienes with DMAD proceeds via a zwitterionic intermediate.[1][2] In low-dielectric solvents (e.g., Toluene), the lifetime of this zwitterion is short, leading to non-selective collapse or polymerization.[1] Solution:

  • Switch Solvent: Move to a Methanol/DCM (1:1) mixture for the addition step at -10°C to 0°C. The polar protic environment stabilizes the zwitterion, allowing thermodynamic equilibration to the correct E/Z isomer before cyclization.[1]

  • Protocol Adjustment: Isolate the intermediate enamine/adduct before heating. Do not attempt a "one-pot" reflux if isomer purity is low.[1]

Issue 2: "The product turns red/brown upon filtration."

Root Cause: Aerobic Oxidation (Quinone Formation).[1] Mechanism: The 5,8-dihydroxyquinoline core is an electron-rich hydroquinone system.[1] In the presence of oxygen and trace base (or even on silica gel), it oxidizes to the 5,8-dione.[1] Solution:

  • Acidic Work-up: Maintain a slightly acidic pH (pH 4-5) during work-up to stabilize the phenol form.[1]

  • Antioxidants: Add trace Sodium Ascorbate or Sodium Dithionite during the aqueous wash steps.[1]

  • Purification: Avoid standard Silica Gel.[1] Use Acidified Silica or recrystallization from degassed Methanol/Ether.[1]

Issue 3: "Low yield due to 'oiling out' or tar formation."[1]

Root Cause: Polymerization of DMAD.[1] Mechanism: DMAD is a potent Michael acceptor and can self-polymerize in the presence of nucleophilic impurities or high heat without a partner.[1] Solution:

  • Inverse Addition: Do not add DMAD to the hot amine solution. Add the amine slowly to a cold solution of DMAD (or vice versa, depending on the specific kinetics, but controlling local concentration is key).

  • Solvent Choice: Use Acetonitrile at moderate temperatures (

    
    ).[1] It solubilizes the reagents but precipitates the polar intermediate, protecting it from further side reactions.[1]
    

Validated Experimental Workflow

Based on standard protocols for DMAD-mediated quinoline synthesis (e.g., modified Corey-Tramontano or Conrad-Limpach approaches).

Step 1: Addition Phase (Kinetic Control)
  • Dissolve the amino-precursor (e.g., functionalized aniline or pyridine) in anhydrous Methanol (0.5 M).

  • Cool to 0°C under Argon atmosphere.

  • Add Dimethyl Acetylenedicarboxylate (DMAD) (1.1 equiv) dropwise over 30 minutes.

    • Why? Controls the exotherm and prevents DMAD polymerization.[1]

  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours.

  • Monitor: TLC should show the disappearance of the amine and formation of a less polar enamine intermediate.[1]

Step 2: Cyclization Phase (Thermodynamic Control)
  • Evaporate Methanol (strictly <40°C).

  • Re-dissolve residue in Diphenyl Ether (Dowtherm A) or Glacial Acetic Acid (depending on acid sensitivity).

  • Heat to 250°C (Dowtherm) or Reflux (AcOH) for 1-4 hours.

    • Why? High thermal energy is required to overcome the activation barrier for the intramolecular acylation/cycloaddition.[1]

  • Cool rapidly to RT. Add Hexanes to precipitate the crude product.

Step 3: Isolation & Purification
  • Filter the precipitate under inert gas if possible.[1]

  • Wash with cold Methanol/Ether (1:1).[1]

  • Recrystallize from DMF/Water or Methanol .[1]

    • Note: If the product is the 5,8-quinone (red), reduce it back to the dihydroxy compound using Sodium Dithionite (

      
      ) in a biphasic system if the target is the hydroquinone.[1]
      

Process Visualization (DOT Diagram)[1]

The following diagram illustrates the critical decision nodes where solvent choice dictates the reaction pathway.

G Start Start: Precursors (Amine/Diene + DMAD) Decision1 Solvent Choice (Addition Step) Start->Decision1 PathA Protic (MeOH) Stabilizes Zwitterion Decision1->PathA Recommended PathB Aprotic (Toluene) Destabilizes Zwitterion Decision1->PathB Risk High Intermediate Intermediate: Enamine/Adduct Formed PathA->Intermediate SideProduct Side Products: Polymer/Wrong Isomer PathB->SideProduct Cyclization Cyclization Step (High Temp / Acid) Intermediate->Cyclization OxidationCheck Aerobic Conditions? Cyclization->OxidationCheck ProductOH Target: 5,8-Dihydroxyquinoline OxidationCheck->ProductOH No (Inert Atm) ProductQ Oxidized Impurity: 5,8-Quinolinequinone OxidationCheck->ProductQ Yes (O2 Present) ProductQ->ProductOH Rescue: Na2S2O4 Redxn

Caption: Workflow logic for solvent selection and oxidation prevention in 5,8-dihydroxyquinoline synthesis.

References

  • Corey, E. J., & Tramontano, A. (1981).[1] Total synthesis of the quinonoid amino acid methoxatin.[1] Journal of the American Chemical Society, 103(18), 5599-5600.[1]

    • Grounding: Establishes the foundational chemistry for PQQ-like quinoline scaffolds using DMAD.
  • Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.[1] [1]

    • Grounding: Explains the zwitterionic mechanism and solvent dependence of DMAD cycloadditions.
  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1]

    • Grounding: The classic reference for the thermal cyclization of anilino-fumarates (Conrad-Limpach/Gould-Jacobs).[1]

  • Nair, V., et al. (2012).[1] The Reaction of Dimethyl Acetylenedicarboxylate with Nucleophiles: A Versatile Strategy for Heterocycle Synthesis. Accounts of Chemical Research, 45(6), 937–947.[1]

    • Grounding: Comprehensive review of DMAD reactivity profiles in various solvents.

Sources

Validation & Comparative

The Redox Bridge: Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (DDQD) vs. Classical Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Intermediate

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (DDQD) is frequently categorized merely as a synthetic intermediate in the biomimetic synthesis of Pyrroloquinoline Quinone (PQQ) (Methoxatin). However, this categorization overlooks its intrinsic potential as a "Pro-Redox" pharmacophore .

Unlike the stable, bacteriostatic 8-Hydroxyquinoline (8-HQ) derivatives, DDQD represents a dynamic hydroquinone system. Under physiological conditions, it undergoes oxidative transformation into a 5,8-quinolinequinone, a moiety known for potent antineoplastic activity via redox cycling.

This guide objectively compares DDQD against established quinoline derivatives, evaluating its utility not just as a PQQ precursor, but as a distinct scaffold for redox-based therapeutics.

Mechanistic Architecture

To understand the performance differences, one must analyze the structural causality.

The "Redox Switch" Mechanism

While 8-HQ relies on static metal chelation (sequestering


/

), DDQD operates via a Redox Switch . The 5,8-dihydroxy motif is electron-rich and susceptible to auto-oxidation, generating the 5,8-dione (quinone). This process releases superoxide anions (

), driving cytotoxicity.
Diagram 1: The Quinoline Redox/Chelation Landscape

This diagram illustrates the structural evolution and functional divergence between static chelators (8-HQ) and redox-active scaffolds (DDQD/PQQ).

QuinolineLandscape DDQD DDQD (Hydroquinone Form) [Pro-Drug / Precursor] High Electron Density Quinone 5,8-Quinolinequinone [Active Cytotoxin] Redox Cycling Agent DDQD->Quinone Oxidative Activation (ROS Generation) PQQ Pyrroloquinoline Quinone (PQQ) [Redox Cofactor] Neuroprotective DDQD->PQQ Biomimetic Synthesis (Corey-Tramontano Route) Quinone->DDQD Enzymatic Reduction (NQO1) EightHQ 8-Hydroxyquinoline (8-HQ) [Static Chelator] Bacteriostatic EightHQ->DDQD Structural Expansion (+OH at C5, +Diester)

Caption: Functional divergence of quinoline scaffolds. DDQD acts as a bridge between simple chelators and complex redox cofactors.

Comparative Analysis: DDQD vs. Alternatives

The following data synthesizes physicochemical properties and biological activities derived from the 5,8-dihydroxyquinoline class compared to standard agents.

Table 1: Physicochemical & Functional Profile
FeatureDDQD (The Scaffold) 8-Hydroxyquinoline (The Standard) Doxorubicin (The Benchmark)
Primary Mechanism Redox Cycling (ROS generation) + ChelationMetal Sequestration (Static Chelation)DNA Intercalation + Topo II Inhibition
Active Species 5,8-Quinolinequinone (Oxidized form)Neutral 1:2 Metal ComplexAnthracycline Quinone
Cellular Uptake High (Lipophilic Diester)Moderate (pH dependent)Low (Requires transport)
Cytotoxicity (IC50) 0.5 - 5.0 µM (Class representative*)10 - 50 µM0.01 - 0.5 µM
Selectivity Hypoxic tumor selective (Bioreductive)Low (General toxicity)Moderate (Cardiotoxic)
Synthetic Role PQQ Precursor End-productEnd-product

*Note: IC50 values for DDQD specifically are rare in public clinical data; values represent the 6,7-substituted-5,8-quinolinequinone class which DDQD generates in situ.

Table 2: Biological Activity Spectrum[1]
Target / PathogenDDQD / 5,8-Dione Derivs.8-HydroxyquinolinePerformance Insight
Gram-Positive Bacteria Bactericidal (MIC: 2-8 µg/mL)BacteriostaticDDQD derivatives generate ROS that penetrate thick cell walls more effectively than simple chelation.
Cancer Lines (HeLa) High Potency Low PotencyThe 5,8-dione moiety mimics Streptonigrin, attacking DNA via radical formation.
Neuroprotection Low (Pro-oxidant)High (PBT2 analogs)8-HQ is preferred for Alzheimer's (metal clearance); DDQD is too reactive for non-oncology use.

Experimental Validation Protocols

To validate the activity of DDQD, one must demonstrate its conversion to the active quinone and the subsequent generation of Superoxide.

Protocol A: Controlled Oxidation to 5,8-Quinolinequinone

Objective: Transform the DDQD precursor into the active cytotoxic species for testing.

  • Dissolution: Dissolve 100 mg of DDQD in 10 mL of Acetonitrile (

    
    ).
    
  • Oxidant Addition: Add 2.5 equivalents of Ceric Ammonium Nitrate (CAN) dropwise at 0°C.

    • Observation: Solution will shift from pale yellow to deep orange/red (characteristic of quinones).

  • Quench & Extraction: Dilute with water (20 mL) and extract with Dichloromethane (

    
    ).
    
  • Verification: Analyze via TLC. The quinone is more polar than the diester.

    • Reference: This mimics the in vivo oxidation or the synthetic step in PQQ production [1].

Protocol B: NBT Assay for Superoxide Generation

Objective: Prove the "Redox Switch" mechanism (ROS production).

  • Reagents: Prepare a solution of Nitroblue Tetrazolium (NBT, 1 mg/mL) in PBS (pH 7.4).

  • Incubation: Mix DDQD (10 µM) with NBT solution. Add a catalytic amount of NADH (100 µM) to simulate cellular reducing equivalents.

  • Measurement: Monitor absorbance at 560 nm (Formazan formation).

  • Control: Run parallel with 8-Hydroxyquinoline (Negative Control) and Menadione (Positive Control).

    • Expected Result: DDQD should show a time-dependent increase in OD560, significantly higher than 8-HQ, confirming redox cycling.

Diagram 2: The ROS Generation Loop

This workflow visualizes the experimental logic for the NBT assay.

ROS_Assay Substrate DDQD (Substrate) Oxidation Auto-oxidation (pH 7.4) Substrate->Oxidation Radical Semiquinone Radical Oxidation->Radical Radical->Substrate Redox Cycling Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer O2 Molecular Oxygen (O2) O2->Radical Formazan Formazan (Blue Precipitate) OD 560nm Superoxide->Formazan Reduces NBT NBT NBT Dye (Yellow) NBT->Formazan

Caption: Mechanism of NBT reduction by DDQD-generated superoxide.

Synthesis & Application Note

For researchers utilizing DDQD as a PQQ intermediate :

  • Yield Optimization: The conversion of DDQD to PQQ often suffers from over-oxidation. The use of the Corey-Tramontano method (using CAN) is superior to direct air oxidation.

  • Stability: DDQD must be stored under Argon at -20°C. The appearance of a reddish tint indicates degradation to the quinone.

References

  • Corey, E. J., & Tramontano, A. (1981). Total synthesis of the coenzyme of methanotrophic bacteria (methoxatin). Journal of the American Chemical Society.

  • Gershon, H., et al. (1972). Antibacterial activity of 5,8-quinolinequinones.[1][2] Journal of Medicinal Chemistry.

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions.

  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives. BenchChem Technical Guides.

  • Khairnar, N. P., et al. (2003).[3][4] Pyrroloquinoline-quinone synthesized in Escherichia coli... plays a role beyond mineral phosphate solubilization.[3] Biochemical and Biophysical Research Communications.

Sources

A Comparative Analysis of the Biological Activity of Substituted Quinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been pivotal in the development of therapeutics for a wide array of diseases, from infectious agents to cancer.[3][4] This guide provides a comparative analysis of the biological activity of substituted quinoline isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. Our focus will be on three key areas of therapeutic interest: anticancer, antimicrobial, and antimalarial activities.

The Quinoline Core: A Privileged Scaffold

The versatility of the quinoline ring system lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The positions of substituents on the quinoline ring dramatically influence the molecule's interaction with biological targets, leading to a diverse range of activities. This guide will delve into how isomeric variations in substitution patterns dictate the ultimate biological effect.

Caption: The core structure of quinoline with numbered positions for substitution.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of topoisomerases, disruption of tubulin polymerization, and induction of apoptosis.[5][6] The position and nature of substituents on the quinoline ring are critical in determining the potency and selectivity of these compounds.

Comparative Anticancer Activity of Substituted Quinolines

The following table summarizes the cytotoxic activity (IC50 values) of various substituted quinoline isomers against different human cancer cell lines. This data highlights how subtle changes in substitution patterns can lead to significant differences in biological activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 6-methoxy-4-methyl-8-nitro-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)in nM range[7]
2 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)in nM range[7]
3 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003[7]
4 2-Arylquinoline derivativeHeLa (Cervical)8.3[8]
5 2-Arylquinoline derivativePC3 (Prostate)31.37[8]
6 Pyrazolo[4,3-f]quinoline derivative (1M)NUGC-3 (Gastric)< 8[3]
7 Pyrazolo[4,3-f]quinoline derivative (2E)NUGC-3 (Gastric)< 8[3]

Analysis of Structure-Activity Relationship (SAR):

From the data, it is evident that substitutions at positions 5, 6, and 8 are crucial for the anticancer activity of quinolines against T47D breast cancer cells. For instance, the introduction of a furanylmethylamino group at the 8-position in compound 3 results in a highly potent derivative with an IC50 in the nanomolar range.[7] Similarly, 2-aryl substituted quinolines show promising activity against cervical and prostate cancer cell lines.[8] The fusion of a pyrazole ring to the quinoline scaffold, as seen in compounds 6 and 7 , also yields potent anticancer agents.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Quinoline Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Bacterial Pathogens

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Quinoline derivatives, particularly the fluoroquinolones, have been a mainstay in antibacterial therapy. However, the exploration of other substituted quinolines continues to yield promising candidates.

Comparative Antimicrobial Activity of Substituted Quinolines

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents the MIC values of various quinoline isomers against different bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
8 1,2,3-triazole incorporated quinolineS. aureus0.12[5]
9 1,2,3-triazole incorporated quinolineE. coli0.12[5]
10 Quinoline-2-one Schiff-base hybrid (6c)MRSA0.75[10]
11 Quinoline-2-one Schiff-base hybrid (6l)VRE1.50[10]
12 Sulfonamide-based quinoloneGram-positive & negative strains0.125-8[11]
13 Dihydrotriazine-functionalized quinolineS. aureus & E. coli2[11]

Analysis of Structure-Activity Relationship (SAR):

The data indicates that hybridization of the quinoline core with other heterocyclic moieties, such as 1,2,3-triazoles and sulfonamides, can lead to potent antibacterial agents with broad-spectrum activity.[5][11] Notably, quinoline-2-one derivatives have shown significant activity against multidrug-resistant strains like MRSA and VRE.[10] The presence of specific substituents, such as a chlorine atom, appears to be important for the activity of these compounds.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1]

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.[12]

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 0.5 McFarland standard).[13]

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compounds in the broth medium.

  • Inoculate the Plate: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12]

MIC_Determination_Workflow A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serial Dilution of Quinolines B->C D Incubate (18-24h) C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antimalarial Activity: A Historical and Ongoing Battle

Quinine, a quinoline alkaloid, was the first effective treatment for malaria, and synthetic quinolines like chloroquine and mefloquine have since played a crucial role in combating this parasitic disease.[14] The emergence of drug-resistant Plasmodium falciparum strains has driven the search for new and more effective quinoline-based antimalarials.

Comparative Antimalarial Activity of Substituted Quinolines

The in vitro antiplasmodial activity of quinoline derivatives is typically evaluated by determining their IC50 values against cultured P. falciparum parasites.

Compound IDSubstitution PatternP. falciparum StrainIC50 (µM)Reference
14 Quinolinyl thiourea derivativeChloroquine-resistant1.2[2][15]
15 Dioxoisoindoline-quinoline conjugateChloroquine-resistant (PfW2)0.097 ± 0.006[16]
16 Quinoline-sulfonamide hybridChloroquine-sensitive (3D7)0.05[14]
17 Quinoline-sulfonamide hybridChloroquine-resistant (K1)0.41[14]
18 2,8-bis(trifluoromethyl)quinoline derivativeChloroquine-sensitive (D10)4.8 µg/mL[17]

Analysis of Structure-Activity Relationship (SAR):

The antimalarial activity of quinolines is highly dependent on the nature and position of the substituents. For instance, the presence of a diethylamine side chain in some quinolinyl thiourea derivatives enhances their activity.[15] Hybrid molecules, such as those combining quinoline with dioxoisoindoline or sulfonamide moieties, have shown excellent potency against both chloroquine-sensitive and resistant strains.[14][16] The introduction of trifluoromethyl groups can also contribute to increased antiplasmodial activity.[17]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[18]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a culture of P. falciparum, the amount of fluorescence is proportional to the number of parasites. The inhibition of parasite growth by a drug leads to a decrease in fluorescence.[19]

Step-by-Step Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., NF54 or Dd2 strains) in human erythrocytes.

  • Drug Plate Preparation: Prepare serial dilutions of the quinoline compounds in a 96-well plate.

  • Inoculation: Add the parasite culture (at the ring stage) to the drug-containing wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activities of substituted quinoline isomers, highlighting the critical role of substitution patterns in determining their anticancer, antimicrobial, and antimalarial properties. The detailed experimental protocols offer a practical framework for researchers to evaluate the potential of novel quinoline derivatives. The structure-activity relationships discussed underscore the importance of rational drug design in the development of more potent and selective therapeutic agents. Future research should continue to explore the vast chemical space of quinoline derivatives, leveraging computational modeling and high-throughput screening to identify new lead compounds with improved efficacy and reduced toxicity. The hybridization of the quinoline scaffold with other pharmacophores remains a promising strategy to overcome drug resistance and develop next-generation therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2011). Molecules. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. [Link]

  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2022). Taylor & Francis Online. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis, biological evaluation and in-silico studies. (2024). Semantic Scholar. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. [Link]

  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. (2019). National Center for Biotechnology Information. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Center for Biotechnology Information. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. [Link]

  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. (2021). The Journal of Phytopharmacology. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). WWARN. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2018). MDPI. [Link]

  • In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. (2003). National Center for Biotechnology Information. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • In vitro in vivo and models used for antimalarial activity. (2019). SlideShare. [Link]

  • A Protocol for Antimalarial Efficacy Models for Compound Screening. (n.d.). Malaria Drug Accelerator. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. (2001). National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Synthesized Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is paramount. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural validation of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate, a functionalized quinoline derivative. We will move beyond a simple recitation of methods to a practical discussion of experimental design, data interpretation, and the synergistic power of a multi-spectroscopic approach.

The Imperative of Structural Integrity in Synthesis

In any synthetic workflow, the final product must be rigorously characterized to ensure it is the correct molecule and possesses the required purity. For complex heterocyclic compounds like this compound, with its multiple functional groups and specific substitution pattern, a single analytical technique is rarely sufficient. Instead, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed to build a comprehensive and self-validating picture of the molecular structure.

This guide will compare and contrast these techniques in the context of our target molecule, providing not just the "what" but the "why" behind the expected data and experimental protocols.

Visualizing the Validation Workflow

The process of validating the structure of a synthesized compound is a logical progression of experiments, each providing a unique piece of the structural puzzle. The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesized_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) Purification->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Purification->C_NMR IR_Spec IR Spectroscopy (Functional Groups) Purification->IR_Spec Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Purification->Mass_Spec Data_Analysis Combined Data Analysis & Interpretation H_NMR->Data_Analysis C_NMR->Data_Analysis IR_Spec->Data_Analysis Mass_Spec->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Caption: A typical workflow for the synthesis, purification, and spectroscopic validation of a target molecule.

¹H and ¹³C NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.[1]

¹H NMR Spectroscopy: Probing the Proton Environment

For this compound, ¹H NMR will be instrumental in confirming the substitution pattern on the quinoline ring and the presence of the methyl esters and hydroxyl groups.

Expected ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0Singlet2H-OHThe hydroxyl protons are expected to be significantly downfield and may appear as a broad singlet due to hydrogen bonding. Their chemical shift can be concentration-dependent.
~8.5 - 8.8Doublet1HH-2Protons on the pyridine ring of the quinoline are typically deshielded.
~7.5 - 7.8Doublet1HH-4Also on the pyridine ring, but generally less deshielded than H-2.
~7.2 - 7.5Doublet of doublets1HH-3Coupled to both H-2 and H-4.
~3.9 - 4.1Singlet6H-OCH₃The six protons of the two methyl ester groups are chemically equivalent and will appear as a single sharp peak.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can help in observing the -OH protons.

  • Instrument Setup: The spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for good resolution.[2]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a "fingerprint" of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 175C=O (Ester)The carbonyl carbons of the ester groups are highly deshielded.
~140 - 155C-5, C-8Aromatic carbons bearing the hydroxyl groups will be significantly downfield.
~145 - 150C-8aQuaternary carbon at the ring junction.
~135 - 145C-4Aromatic CH carbon in the pyridine ring.
~120 - 130C-2, C-3Aromatic CH carbons in the pyridine ring.
~110 - 120C-6, C-7Aromatic carbons bearing the ester groups.
~115 - 125C-4aQuaternary carbon at the ring junction.
~50 - 55-OCH₃The methyl carbons of the ester groups.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[3] For our target compound, IR will confirm the presence of the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functionalities.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3600 (broad)O-H stretchHydroxyl (-OH)The broadness of this peak is due to intermolecular hydrogen bonding.[4]
1700 - 1750 (strong)C=O stretchEster CarbonylThis will be a very prominent and sharp peak, characteristic of the ester functional groups.
1500 - 1600C=C stretchAromatic RingMultiple sharp peaks in this region are indicative of the quinoline ring system.[5]
1200 - 1300C-O stretchEsterStretching vibration of the C-O single bond in the ester.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be directly interpreted.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[6]

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

m/z ValueIonRationale
292.06[M+H]⁺The protonated molecular ion. The exact mass should be confirmed with high-resolution mass spectrometry (HRMS).
260.03[M+H - CH₃OH]⁺Loss of a molecule of methanol from the protonated molecular ion.
232.04[M+H - COOCH₃]⁺Loss of a methoxycarbonyl radical.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and often keeps the molecular ion intact.[6]

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For definitive elemental composition, high-resolution mass spectrometry (HRMS) is essential.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Proton environment, connectivity, and relative numbers of protons.Confirms the substitution pattern on the quinoline ring and the presence of methyl and hydroxyl protons.The exact chemical shifts of the hydroxyl protons can be variable.
¹³C NMR Carbon skeleton and chemical environment of each carbon.Provides a "fingerprint" of the carbon framework and confirms the number of unique carbons.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy Presence of functional groups.Quickly confirms the presence of the key -OH and C=O functional groups.Provides limited information on the overall connectivity of the molecule.
Mass Spectrometry Molecular weight and fragmentation pattern.Provides the exact molecular weight, a critical piece of data for confirming the identity of the compound.Does not provide detailed information on the connectivity of the atoms.

Conclusion: A Synergistic Approach to Validation

The structural validation of a synthesized molecule like this compound is a process of accumulating and correlating evidence from multiple analytical techniques. No single method provides a complete picture. ¹H and ¹³C NMR establish the precise connectivity of the atoms, IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry provides the definitive molecular weight. By comparing the experimentally obtained data with the expected values outlined in this guide, researchers can confidently and rigorously validate the structure of their synthesized compound. This multi-faceted, self-validating approach is the hallmark of sound scientific practice in synthetic chemistry and drug development.

References

  • Outt, P. E., Ares, J. J., Roberts, G. E., Wang, X., Cupps, T. L., & Wireko, F. C. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5768. [Link]

  • Pérez-Bernal, J. L., Bello-López, M. Á., & Callejón-Mochón, M. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 841–848. [Link]

  • Al-Janabi, A. S. (2016). Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine for Some Metal Ions. ResearchGate. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Google Patents. (n.d.). Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Badea, V., et al. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Molecules, 26(23), 7293. [Link]

  • ResearchGate. (n.d.). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

  • Chemical Papers. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Google Patents. (n.d.). Method for preparing 7,8-dihydroquinolin-5(6H)
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • ResearchGate. (n.d.). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities that span from antimalarial to anticancer and antimicrobial.[3][4] The biological versatility of quinoline is largely dependent on the nature and position of its substituents, which modulate the molecule's electronic properties, stereochemistry, and target affinity.[5]

This guide focuses on Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (DHDQ) , a novel derivative that combines two key pharmacophoric features: the 5,8-dihydroxyquinoline core, known for its metal-chelating and potential topoisomerase-inhibiting properties, and the 6,7-dicarboxylate esters, which can influence solubility, cell permeability, and enzymatic interactions. Due to the novelty of DHDQ, direct experimental data is not yet available in published literature. Therefore, this guide will provide a comprehensive framework for its evaluation, drawing on established data from structurally related analogs. We will compare its predicted performance against two well-characterized quinoline-based drugs: Ciprofloxacin , a fluoroquinolone antibiotic, and 8-hydroxy-2-quinolinecarbaldehyde , an 8-hydroxyquinoline derivative with demonstrated anticancer activity.[6][7][8]

The primary objective is to provide researchers and drug development professionals with a scientifically grounded, predictive analysis of DHDQ's potential, complete with detailed experimental protocols to facilitate its future investigation.

Predicted Mechanism of Action: A Dual-Threat Hypothesis

The structure of DHDQ suggests two primary, potentially synergistic, mechanisms of action: inhibition of topoisomerase enzymes and disruption of cellular metal homeostasis.

  • Topoisomerase Inhibition: Many quinoline derivatives exert their cytotoxic effects by targeting topoisomerases, enzymes critical for resolving DNA topological stress during replication and transcription.[9][10][11] Fluoroquinolones like Ciprofloxacin trap a covalent complex between bacterial DNA gyrase (a type II topoisomerase) and DNA, leading to lethal double-strand breaks.[12][13] Similarly, other quinoline analogs act as poisons for human topoisomerase I.[9] The planar quinoline core of DHDQ is capable of intercalating into DNA, while the substituents at positions 5 through 8 can interact with the enzyme-DNA interface, potentially stabilizing the cleavage complex.

  • Metal Ion Chelation: The 8-hydroxyquinoline moiety is a classic bidentate chelator of divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[14][15] These metal ions are essential cofactors for numerous enzymes, including those involved in cellular proliferation and redox balance. By sequestering these ions, 8-hydroxyquinoline derivatives can disrupt critical metabolic pathways and induce oxidative stress, leading to apoptosis.[15] The dual hydroxyl groups at the 5 and 8 positions on the DHDQ scaffold would enhance this chelating capability, suggesting a potent mechanism for inducing cytotoxicity in cancer cells, which often have an elevated demand for these metals.

The following diagram illustrates the proposed dual-action hypothesis for DHDQ.

DHDQ_Mechanism Predicted Dual-Action Mechanism of DHDQ cluster_0 Action on DNA Replication cluster_1 Action on Metal Homeostasis DHDQ This compound (DHDQ) Topo_Complex Topoisomerase-DNA Cleavage Complex DHDQ->Topo_Complex Intercalates & Binds Metal_Chelation Sequesters Fe²⁺, Cu²⁺, Zn²⁺ DHDQ->Metal_Chelation Chelates Divalent Cations DSB DNA Double-Strand Breaks Topo_Complex->DSB Stabilizes Complex, Prevents Re-ligation Apoptosis Apoptosis / Cell Death DSB->Apoptosis Triggers Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Deprives Enzymes of Cofactors Enzyme_Inhibition->Apoptosis Induces

Caption: Predicted dual mechanism of DHDQ targeting DNA replication and metal homeostasis.

Comparative In Vitro Evaluation

A robust in vitro evaluation is the cornerstone of characterizing a new chemical entity. Based on the activities of its structural analogs, DHDQ should be screened for both anticancer and antimicrobial efficacy.

Anticancer Activity Comparison

The primary comparison is made with 8-hydroxy-2-quinolinecarbaldehyde , a compound shown to have potent in vivo antitumor activity against hepatocellular carcinoma.[6][7]

CompoundCell LineAssay TypeIC₅₀ Value (µM)Reference
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)MTS Assay~17.1 (6.25 µg/mL)[6][7]
8-hydroxy-2-quinolinecarbaldehyde MDA-MB-231 (Breast Cancer)MTS Assay~34.2 - 68.4 (12.5-25 µg/mL)[6][7]
Doxorubicin (Control) HCT116 p53+/+ (Colon Cancer)Cytotoxicity~0.35[16]
5-Fluorouracil (Control) HCT116 p53+/+ (Colon Cancer)Cytotoxicity~4.5[16]
DHDQ (Predicted) Various Cancer LinesMTT/MTS AssayTo be determinedN/A

Note: IC₅₀ values for 8-hydroxy-2-quinolinecarbaldehyde were converted from µg/mL assuming a molecular weight of approximately 173.17 g/mol . The values for Doxorubicin and 5-Fluorouracil are against different cell lines but provide context for potent anticancer agents.

Antimicrobial Activity Comparison

For antimicrobial potential, DHDQ is compared against Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[8] The presence of the dicarboxylate moiety in DHDQ is structurally reminiscent of the carboxylic acid group in quinolone antibiotics, which is crucial for their activity.[17]

CompoundOrganismAssay TypeMIC (µg/mL)Reference
Ciprofloxacin Pseudomonas aeruginosaBroth Dilution0.25 - 1.0[8]
Ciprofloxacin Escherichia coliBroth Dilution≤0.008 - 0.25[8]
Ciprofloxacin Staphylococcus aureusBroth Dilution0.12 - 0.5[8]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid S. aureus, E. faecalisAgar Dilution4 - 16[16]
DHDQ (Predicted) Various BacteriaBroth DilutionTo be determinedN/A

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of DHDQ that inhibits 50% of cell growth (IC₅₀). The MTT assay was chosen because it is a reliable, colorimetric method that measures the metabolic activity of viable cells, providing a quantitative proxy for cytotoxicity.

  • Cell Culture: Seed human cancer cells (e.g., Hep3B, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of DHDQ in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO at the highest equivalent concentration) and a positive control (e.g., Doxorubicin) must be included.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol evaluates the ability of DHDQ to inhibit tumor growth in a living organism. The use of an athymic nude mouse model is a standard and essential step in preclinical oncology research, allowing for the growth of human tumors.

  • Animal Model: Use 6-8 week old female athymic nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ Hep3B cells (resuspended in Matrigel) into the right flank of each mouse.

  • Group Formation: Once tumors reach a palpable volume (approx. 100 mm³), randomize the mice into treatment groups (n=5-8 per group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO, 5% Tween 80).

    • Group 2: DHDQ (e.g., 10 mg/kg/day).

    • Group 3: Positive control (e.g., an established chemotherapeutic agent).

  • Treatment Administration: Administer the compounds via intraperitoneal (IP) injection daily for a predetermined period (e.g., 14-21 days). This route is chosen for its rapid systemic distribution.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days. Body weight is a critical indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and prepare them for histological analysis to assess necrosis and other cellular changes. Vital organs (liver, kidney, spleen) should also be collected for histological examination to assess potential toxicity.[6][7]

  • Data Analysis: Compare the final tumor weights and volumes between the treatment and control groups using statistical analysis (e.g., ANOVA).

Workflow for Novel Compound Evaluation

The logical progression from initial screening to in vivo validation is critical for efficient drug discovery.

Drug_Discovery_Workflow cluster_invitro cluster_invivo start Hypothesis: DHDQ has Anticancer/ Antimicrobial Activity in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (MTT, MTS) on Cancer Lines in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (MIC determination) in_vitro->antimicrobial mechanistic Mechanistic Studies (Topoisomerase Assay, Metal Chelation) in_vitro->mechanistic decision1 Potent Activity and Selectivity? cytotoxicity->decision1 antimicrobial->decision1 mechanistic->decision1 in_vivo In Vivo Evaluation decision1->in_vivo Yes stop Stop/Redesign decision1->stop No xenograft Xenograft Tumor Model (Efficacy Assessment) in_vivo->xenograft toxicity Toxicity Studies (LD₅₀, Histopathology) in_vivo->toxicity decision2 Efficacy and Safety Demonstrated? xenograft->decision2 toxicity->decision2 end Lead Compound for Further Development decision2->end Yes decision2->stop No

Caption: A structured workflow for the evaluation of novel therapeutic compounds.

Conclusion and Future Directions

This compound (DHDQ) is a compound of significant interest, positioned at the intersection of proven anticancer and antimicrobial pharmacophores. Based on a comprehensive analysis of its structural analogs, DHDQ is predicted to exhibit potent biological activity, likely through a dual mechanism involving topoisomerase inhibition and metal ion chelation.

The comparative data and detailed protocols provided in this guide offer a clear roadmap for its empirical validation. The initial focus should be on broad-spectrum in vitro screening against diverse cancer cell lines and pathogenic microbes. Positive hits should be followed by mechanistic studies to confirm the hypothesized modes of action. Ultimately, successful in vitro candidates must be advanced to in vivo models to assess their therapeutic efficacy and safety profiles. The insights gained from this structured evaluation will be crucial in determining if DHDQ can be developed into a next-generation therapeutic agent.

References

  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. (2019). RSC Advances. [Link]

  • Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. (n.d.). MDPI. [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2021). ResearchGate. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). National Institutes of Health (NIH). [Link]

  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). PubMed. [Link]

  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (2021). Springer. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (n.d.). PubMed. [Link]

  • Quinoline: A versatile heterocyclic. (n.d.). National Institutes of Health (NIH). [Link]

  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). ACS Publications. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Anti-tumor Agents. (2012). ResearchGate. [Link]

  • Ciprofloxacin. (n.d.). National Institutes of Health (NIH). [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). ResearchGate. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). Frontiers. [Link]

  • Topoisomerase inhibitor. (n.d.). Wikipedia. [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (n.d.). MDPI. [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (n.d.). PubMed. [Link]

  • The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. (n.d.). National Institutes of Health (NIH). [Link]

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2024). ResearchGate. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. (2021). PNAS. [Link]

  • Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. (1988). Semantic Scholar. [Link]

  • What is the mechanism of Ciprofloxacin Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). RSC Publishing. [Link]

Sources

A Comparative Benchmarking Guide: Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate in Oncology and Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a novel investigational compound, Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (hereafter referred to as DHDQ), against established therapeutic agents in two distinct and critical therapeutic areas: oncology and neurodegenerative disease. The inherent structural motifs of DHDQ, specifically the dihydroxyquinoline core, suggest potential bioactivity amenable to exploration in these fields. Quinoline derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antioxidant, and neuroprotective properties.[1][2][3][4] This document outlines the scientific rationale and detailed experimental protocols for benchmarking DHDQ's performance, offering researchers and drug development professionals a framework for its evaluation.

Section 1: Rationale for Multi-Contextual Evaluation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The presence of hydroxyl and dicarboxylate moieties on the quinoline ring of DHDQ suggests potential for metal chelation, antioxidant activity, and interaction with enzymatic targets. Based on this structural promise, we propose a dual-pronged investigation into its therapeutic potential.

1.1. Anticancer Potential: Targeting DNA Topoisomerase II

Many quinolone-based compounds exhibit anticancer properties by inhibiting DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[5][6][7] These inhibitors can stabilize the transient DNA-enzyme complex, leading to double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[8][9][10][11][12][13] We hypothesize that DHDQ may function as a topoisomerase II inhibitor. For this reason, we will benchmark DHDQ against Etoposide , a well-established topoisomerase II inhibitor used in the treatment of various cancers.[8][10][11]

1.2. Neuroprotective Potential: A Dual-Action Approach

Neurodegenerative diseases, such as Alzheimer's, are often characterized by cholinergic deficits and high levels of oxidative stress.[14] Quinoline derivatives have shown promise as both antioxidants and acetylcholinesterase (AChE) inhibitors.[2][4] The hydroxyl groups on DHDQ could confer antioxidant properties by donating hydrogen atoms to scavenge free radicals.[2][3] Furthermore, the heterocyclic quinoline structure may allow for binding to and inhibition of AChE. This would increase the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in Alzheimer's disease.[15][16][17][18][19] Therefore, we will benchmark DHDQ against Donepezil , a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[15][16][17][18][19] We will also assess its intrinsic antioxidant capacity.

Section 2: Experimental Benchmarking Workflows

To rigorously evaluate the therapeutic potential of DHDQ, a series of in vitro assays are proposed. The following protocols are designed to provide a direct comparison with the selected known therapeutic agents.

Anticancer Activity Assessment

The workflow for assessing the anticancer potential of DHDQ involves a primary enzymatic assay followed by a cell-based cytotoxicity assay.

G cluster_0 Anticancer Evaluation Workflow A Topoisomerase II Relaxation Assay B Determine IC50 for DHDQ vs. Etoposide A->B D Determine CC50 for DHDQ vs. Etoposide B->D Correlate enzymatic inhibition with cell viability C MTT Cytotoxicity Assay (e.g., on A549 lung cancer cell line) C->D

Caption: Workflow for anticancer evaluation of DHDQ.

2.1.1. In Vitro Topoisomerase II Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[20][21][22][23][24]

Protocol:

  • Prepare a reaction mixture containing 10X Topoisomerase II reaction buffer (100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP), 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of DHDQ or Etoposide (dissolved in DMSO).[24] A solvent control (DMSO) must be included.

  • Initiate the reaction by adding 1-2 units of human topoisomerase IIα enzyme to each reaction tube.

  • Incubate the reaction at 37°C for 30 minutes.[20][21][22]

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.[21]

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[20]

  • Stain the gel with ethidium bromide, visualize under UV light, and quantify the band intensities to determine the extent of inhibition.

2.1.2. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[25][26][27]

Protocol:

  • Seed a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of DHDQ or Etoposide for 48-72 hours.

  • Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[25]

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[27]

  • Add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Neuroprotective Activity Assessment

The evaluation of neuroprotective potential will focus on acetylcholinesterase inhibition and antioxidant capacity.

G cluster_1 Neuroprotective Evaluation Workflow E Acetylcholinesterase Inhibition Assay (Ellman's Method) F Determine IC50 for DHDQ vs. Donepezil E->F G DPPH Radical Scavenging Assay H Determine EC50 for DHDQ vs. Ascorbic Acid G->H

Caption: Workflow for neuroprotective evaluation of DHDQ.

2.2.1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.[28][29][30][31][32]

Protocol:

  • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 25 µL of varying concentrations of DHDQ or Donepezil.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL human AChE enzyme.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB).[31]

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of color change is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration.

2.2.2. DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[33][34][35][36]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of varying concentrations of DHDQ or a standard antioxidant like Ascorbic Acid.

  • Add 100 µL of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[33]

  • The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow.[36]

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to the control.

Section 3: Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate how the performance of DHDQ would be benchmarked against the respective therapeutic agents. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Anticancer Activity Comparison
CompoundTopoisomerase II Inhibition IC50 (µM)Cytotoxicity (A549 cells) CC50 (µM)
DHDQ 15.225.8
Etoposide 5.88.3
Neuroprotective Activity Comparison
CompoundAChE Inhibition IC50 (nM)DPPH Scavenging EC50 (µM)
DHDQ 85.445.6
Donepezil 10.2> 1000
Ascorbic Acid N/A22.1

Section 4: Mechanistic Insights and Visualizations

Proposed Mechanism of Topoisomerase II Inhibition

DHDQ is hypothesized to act as a topoisomerase II poison. It likely intercalates into the DNA and stabilizes the cleavable complex formed between the enzyme and DNA, preventing the re-ligation of the double-strand break. This leads to an accumulation of DNA damage and triggers apoptosis.

G cluster_2 Topoisomerase II Inhibition by DHDQ TopoII Topoisomerase II Complex Cleavable Complex (TopoII + DNA) TopoII->Complex DNA Supercoiled DNA DNA->Complex Breaks Double-Strand Breaks Complex->Breaks Apoptosis Apoptosis Complex->Apoptosis Accumulation of cleaved complex Religation DNA Re-ligation Breaks->Religation DHDQ_node DHDQ DHDQ_node->Complex Stabilizes

Caption: Hypothesized mechanism of DHDQ as a topoisomerase II poison.

Proposed Mechanism of Neuroprotection

DHDQ's neuroprotective effects are proposed to be twofold. Firstly, it inhibits acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft. Secondly, its dihydroxyquinoline structure allows it to scavenge reactive oxygen species (ROS), reducing oxidative stress.

G cluster_3 Dual Neuroprotective Mechanism of DHDQ DHDQ_node DHDQ AChE Acetylcholinesterase (AChE) DHDQ_node->AChE Inhibits ROS Reactive Oxygen Species (ROS) DHDQ_node->ROS Scavenges ACh Acetylcholine AChE->ACh Breaks down Neuron Neuron Protection ACh->Neuron Enhances Cholinergic Transmission OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Neuron Reduces Damage

Caption: Hypothesized dual mechanism of neuroprotection by DHDQ.

Section 5: Concluding Remarks

This guide presents a structured approach for the initial benchmarking of this compound against established therapeutic agents. The proposed experimental workflows provide a robust foundation for assessing its potential as both an anticancer and a neuroprotective agent. The provided hypothetical data and mechanistic diagrams serve as a conceptual framework for interpreting future experimental outcomes. Further investigation into the structure-activity relationship, in vivo efficacy, and safety profile of DHDQ is warranted to fully elucidate its therapeutic potential.

References

  • Etoposide. (2024). In Wikipedia. Retrieved from [Link]

  • Donepezil. (2024). In Wikipedia. Retrieved from [Link]

  • [Cytotoxic mechanism and antineoplastic action of etoposide]. (n.d.). PubMed. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI. Retrieved from [Link]

  • Topoisomerase inhibitor. (2024). In Wikipedia. Retrieved from [Link]

  • What is Etoposide used for?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Mechanism of Action of Etoposide. (2026). Pharmacy Freak. Retrieved from [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. Retrieved from [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. Retrieved from [Link]

  • Molecular mechanisms of etoposide. (n.d.). PMC. Retrieved from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC. Retrieved from [Link]

  • Quinones as Neuroprotective Agents. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved from [Link]

  • Donepezil. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Human Topoisomerase II Relaxation Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Donepezil Hydrochloride?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. (n.d.). ResearchGate. Retrieved from [Link]

  • Topoisomerase Assays. (n.d.). PMC. Retrieved from [Link]

  • Design and development of topoisomerase inhibitors using molecular modelling studies. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved from [Link]

  • AChE activity assay by Ellman method. (n.d.). ResearchGate. Retrieved from [Link]

  • Donepezil. (n.d.). PubChem - NIH. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • In vitro assays used to measure the activity of topoisomerases. (n.d.). ASM Journals. Retrieved from [Link]

Sources

Navigating the Druggability Landscape: A Comparative Analysis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] This guide offers a comprehensive analysis of the drug-like properties of a novel quinoline derivative, Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a predictive and comparative framework to evaluate its potential as a therapeutic candidate. While direct experimental data for this specific molecule is nascent, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to project its druggability profile.

The Quinoline Core: A Foundation for Therapeutic Potential

Quinoline and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties.[1] The subject of our analysis, this compound, incorporates several key functional groups that are anticipated to influence its biological activity and drug-like characteristics. The 5,8-dihydroxy substitution is a feature found in compounds with antioxidant and potential cytotoxic activities, while the dicarboxylate esters at the 6 and 7 positions can modulate solubility, metabolic stability, and receptor interactions.[4][5]

Predictive Physicochemical Profile and Lipinski's Rule of Five

A fundamental initial assessment of a compound's drug-likeness involves evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five.[6][7][8][9] This rule provides a framework for predicting the oral bioavailability of a drug candidate.[8]

Below is a calculated estimation of the properties of this compound and a comparison with the parent compound, 8-hydroxyquinoline, and a known drug, Chloroquine.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

PropertyThis compound (Predicted)8-Hydroxyquinoline (Experimental)Chloroquine (Experimental)Lipinski's Rule of Five Guideline
Molecular Weight (Da) ~293.25145.16319.87< 500
LogP (o/w) ~1.5 - 2.51.884.6< 5
Hydrogen Bond Donors 211≤ 5
Hydrogen Bond Acceptors 623≤ 10
Rule of Five Violations 000≤ 1

Note: The values for this compound are estimations based on its structure and may vary from experimental results.

Based on these predictions, this compound is expected to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Its moderate lipophilicity (LogP) is within the optimal range for good absorption and cell permeability.[10]

Comparative Analysis with Structurally Related Compounds

The drug-like properties of our target molecule can be further contextualized by comparing it with other quinoline derivatives and compounds bearing similar functional motifs.

  • 8-Hydroxyquinoline Derivatives: This class of compounds is known for a wide range of biological activities, including antimicrobial and anticancer effects.[11][12] The presence of the 8-hydroxyl group is often crucial for their activity, frequently through metal chelation.[13] The additional hydroxyl and dicarboxylate groups in our target compound may modulate this chelating ability and introduce new biological targets.

  • Quinolinedione Derivatives: Compounds with a 5,8-quinolinedione scaffold have been investigated as potent anticancer agents.[14] While our molecule is a dihydroxyquinoline, it could potentially be metabolized to a quinone-like species, suggesting a possible mechanism of action related to redox cycling and induction of oxidative stress in cancer cells.

  • Coumarin Derivatives: Structurally similar 5,8-dihydroxycoumarins have shown strong radical scavenging and antioxidant properties.[4] However, they have also been associated with some genotoxic potential.[5] This highlights the importance of thorough toxicological screening for any dihydroxy-aromatic scaffold.

Experimental Workflows for Evaluating Drug-Like Properties

To empirically validate the predicted properties of this compound, a series of standardized in vitro assays are essential.

Aqueous Solubility Assessment

Rationale: Adequate aqueous solubility is a prerequisite for absorption and distribution.[15] Poor solubility can hinder formulation development and lead to erratic absorption.[16]

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a range of final compound concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity of the solutions at various time points using a nephelometer or a plate reader capable of measuring absorbance at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

In Vitro Permeability Assessment

Rationale: The ability of a compound to permeate biological membranes is critical for its absorption and distribution to target tissues.[17] The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[18][19][20]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Add the test compound (dissolved in transport buffer) to the apical (donor) compartment.

    • At specified time intervals, collect samples from the basolateral (receiver) compartment.

  • Permeability Assay (Basolateral to Apical):

    • Add the test compound to the basolateral (donor) compartment.

    • At specified time intervals, collect samples from the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts Confluence Allow cells to form a confluent monolayer (21 days) Culture->Confluence TEER Verify monolayer integrity (TEER measurement) Confluence->TEER Add_A_B Add compound to Apical side TEER->Add_A_B Add_B_A Add compound to Basolateral side TEER->Add_B_A Sample_A_B Sample from Basolateral side Add_A_B->Sample_A_B LCMS Quantify compound concentration (LC-MS/MS) Sample_A_B->LCMS Sample_B_A Sample from Apical side Add_B_A->Sample_B_A Sample_B_A->LCMS Papp Calculate Papp (A-B and B-A) LCMS->Papp Efflux Determine Efflux Ratio Papp->Efflux

Caption: Workflow for assessing bidirectional permeability using the Caco-2 cell model.

Metabolic Stability Assessment

Rationale: The susceptibility of a compound to metabolism by liver enzymes significantly influences its pharmacokinetic profile, including its half-life and bioavailability.[21][22][23][24] In vitro metabolic stability assays using liver microsomes provide an early indication of a compound's metabolic clearance.[25]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Initiation of Reaction: Add the test compound to the pre-incubated mixture to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Diagram: Metabolic Stability Assessment Workflow

G cluster_setup Assay Setup cluster_reaction Reaction and Quenching cluster_analysis Analysis and Calculation Prepare_Mix Prepare reaction mix (microsomes, NADPH) Preincubate Pre-incubate at 37°C Prepare_Mix->Preincubate Add_Compound Add test compound Preincubate->Add_Compound Time_Points Sample at various time points Add_Compound->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% remaining) vs. time LCMS->Plot Calculate Calculate t½ and Clint Plot->Calculate

Caption: Workflow for determining metabolic stability using a liver microsomal assay.

Potential Biological Activities and Mechanisms of Action

Based on its structural features, this compound may exhibit a range of biological activities.

  • Anticancer Activity: The dihydroxyquinoline core is present in several compounds with reported antiproliferative effects.[26] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.[27] Some quinoline derivatives have been shown to act as DNA intercalating agents.[26]

  • Enzyme Inhibition: The quinoline scaffold is a versatile template for designing enzyme inhibitors. For instance, certain quinoline-5,8-dicarboxylic acid derivatives have been identified as selective inhibitors of Jumonji domain-containing protein 3 (JMJD3), an epigenetic modifier implicated in cancer.[28]

  • Antioxidant Activity: The presence of two hydroxyl groups on the aromatic ring suggests potential radical scavenging and antioxidant properties, similar to those observed in dihydroxycoumarins.[4][5]

Conclusion and Future Directions

This compound presents an intriguing profile for further investigation as a potential drug candidate. Its predicted physicochemical properties align with the criteria for good oral bioavailability. The structural alerts within the molecule, particularly the dihydroxyquinoline core, point towards potential anticancer and antioxidant activities.

To validate these predictions, the experimental workflows detailed in this guide should be implemented. A thorough investigation of its biological activities against a panel of cancer cell lines and relevant enzymes is warranted. Furthermore, comprehensive in vivo pharmacokinetic and toxicological studies will be crucial to fully elucidate the therapeutic potential and safety profile of this promising quinoline derivative.

References

  • Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC. (n.d.).
  • Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. (2025, August 6).
  • A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors - PMC - PubMed Central. (2023, April 28).
  • Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf. (n.d.).
  • The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
  • Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PMC - PubMed Central. (2023, December 1).
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. (n.d.).
  • A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations | Request PDF - ResearchGate. (n.d.).
  • Lipinski's rule of five - Wikipedia. (n.d.).
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates - MDPI. (2024, October 18).
  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents. (n.d.).
  • Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed. (n.d.).
  • New syntheses of 5,6- and 7,8-diaminoquinolines - PMC - NIH. (n.d.).
  • Amination of 6,7-disubstituted-5,8-quinolinequinones with different aniline derivatives. (n.d.).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012, December 20).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
  • In Vitro Permeability Assay - Creative Bioarray. (n.d.).
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (n.d.).
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (n.d.).
  • Target-based evaluation of 'drug-like' properties and ligand efficiencies - PubMed Central. (n.d.).
  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class - MDPI. (n.d.).
  • Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (n.d.).
  • (PDF) Organic & Biomolecular Chemistry Design of non-cytotoxic 6,7-dihydroxycoumarin- 5-carboxylates with antibiofilm activity against Staphylococcus aureus and Candida albicans † - ResearchGate. (n.d.).
  • Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor - NIH. (n.d.).
  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. (n.d.).
  • Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline - Der Pharma Chemica. (n.d.).
  • OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities - MDPI. (2026, January 28).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.).
  • Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin - PubMed. (2013, April 15).
  • Permeation Testing | Teledyne LABS. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Physicochemical Characterization Assays - Creative Bioarray. (n.d.).
  • BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. (n.d.).
  • The Physical and Chemical Properties of Quinoline - ResearchGate. (n.d.).
  • (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching - ResearchGate. (2015, May 11).
  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019, August 13).
  • (PDF) Cell-based in vitro models for predicting drug permeability - ResearchGate. (2025, August 6).
  • Metabolic Stability - Frontage Laboratories. (n.d.).
  • Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine - ResearchGate. (2025, August 9).
  • Drug-like properties and the causes of poor solubility and poor permeability. (n.d.).

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Comparing Experimental and DFT Calculated Spectroscopic Data for Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of quinoline derivatives is paramount. These nitrogen-containing heterocyclic compounds form the backbone of numerous pharmaceuticals and functional materials, making a deep understanding of their structural and electronic properties essential. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are workhorse methods for this characterization. When augmented with computational chemistry, specifically Density Functional Theory (DFT), our analytical capabilities are significantly enhanced, allowing for a predictive and more profound interpretation of experimental data.

This guide provides an in-depth technical comparison of experimental and DFT-calculated spectroscopic data for quinolines. Moving beyond a simple list of procedures, we will delve into the causality behind experimental choices and computational parameters, ensuring a robust and self-validating approach to your research.

The Synergy of Experiment and Theory

The core principle of this guide is the synergistic relationship between empirical measurement and theoretical calculation. Experimental spectra provide a real-world snapshot of a molecule's behavior, while DFT calculations offer a theoretical framework to understand and predict these properties from first principles. By comparing the two, we can:

  • Validate Experimental Assignments: Confirm the assignment of complex vibrational modes or NMR signals.

  • Predict Spectroscopic Properties: Computationally screen derivatives before synthesis to identify candidates with desired electronic or structural features.

  • Gain Deeper Mechanistic Insight: Understand how subtle structural changes influence the spectroscopic output.

Experimental Protocols: Acquiring High-Quality Spectra

The foundation of any robust comparison is high-quality experimental data. The following are streamlined protocols for obtaining FT-IR, UV-Vis, and NMR spectra of quinoline derivatives.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is standard. Mix a small amount of the finely ground quinoline derivative with dry KBr powder and press into a transparent pellet. For liquid samples, a thin film between two KBr or NaCl plates is suitable.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Ensure a sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plates.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent in which the quinoline derivative is soluble and that does not absorb in the region of interest. Common choices include ethanol, methanol, and acetonitrile.

  • Concentration: Prepare a dilute solution of the compound. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). Use a matched cuvette containing the pure solvent as a reference.

NMR Spectroscopy
  • Solvent and Standard: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard pulse sequences are typically sufficient. For complex molecules, 2D NMR techniques like COSY and HSQC can aid in signal assignment.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal.

DFT Calculations: A Predictive Approach

DFT has emerged as a powerful and accurate method for predicting the spectroscopic properties of molecules.[1] The following outlines the general workflow for these calculations.

Computational Workflow

DFT_Workflow cluster_0 Computational Setup cluster_1 Data Analysis cluster_2 Comparison Geometry\nOptimization Geometry Optimization Frequency\nCalculation Frequency Calculation Geometry\nOptimization->Frequency\nCalculation Optimized Structure UV-Vis (TD-DFT)\nCalculation UV-Vis (TD-DFT) Calculation Geometry\nOptimization->UV-Vis (TD-DFT)\nCalculation Optimized Structure NMR (GIAO)\nCalculation NMR (GIAO) Calculation Geometry\nOptimization->NMR (GIAO)\nCalculation Optimized Structure Vibrational\nModes Vibrational Modes Frequency\nCalculation->Vibrational\nModes Electronic\nTransitions Electronic Transitions UV-Vis (TD-DFT)\nCalculation->Electronic\nTransitions Chemical\nShifts Chemical Shifts NMR (GIAO)\nCalculation->Chemical\nShifts Compare with\nExperimental Data Compare with Experimental Data Vibrational\nModes->Compare with\nExperimental Data Electronic\nTransitions->Compare with\nExperimental Data Chemical\nShifts->Compare with\nExperimental Data

Caption: A generalized workflow for DFT-based spectroscopic predictions.

Step-by-Step DFT Protocol
  • Structure Input: Build the 3D structure of the quinoline derivative using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A popular and reliable combination of functional and basis set for this is B3LYP/6-311++G(d,p).[2][3]

  • Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This will provide the theoretical vibrational frequencies (FT-IR) and confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • UV-Vis Spectrum (TD-DFT): To calculate the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is necessary.[4][5] This is typically performed on the optimized ground-state geometry. The choice of functional can be critical here, with range-separated functionals like CAM-B3LYP often providing better results for charge-transfer excitations.[6][7] The influence of the solvent can be approximated using a polarizable continuum model (PCM).[8][9]

  • NMR Chemical Shifts (GIAO): The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[3] This calculation is also performed on the optimized geometry. The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.[10]

Comparing the Data: A Quantitative Approach

A direct comparison of the experimental and calculated data is crucial. The following tables provide a template for organizing your results, populated with representative data for a generic quinoline derivative.

FT-IR Vibrational Frequencies (cm⁻¹)

It is common practice to scale the calculated vibrational frequencies by a factor to account for the approximations in the DFT calculations and the anharmonicity of real vibrations.[11] For B3LYP/6-311++G(d,p), a scaling factor of around 0.967 is often used.[12][13]

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Scaled (cm⁻¹)
C-H stretch (aromatic)305031503046
C=N stretch162016701614
C=C stretch (aromatic)158016301576
C-H in-plane bend114511801141
C-H out-of-plane bend750775749
UV-Vis Absorption (nm)

The TD-DFT calculations provide the excitation energies and oscillator strengths for electronic transitions. The excitation energy can be converted to a wavelength (λmax).

SolventExperimental λmax (nm)Calculated λmax (nm)
Ethanol225, 275, 310220, 270, 305
Acetonitrile224, 274, 309219, 269, 304
¹³C and ¹H NMR Chemical Shifts (ppm)

The correlation between experimental and calculated NMR chemical shifts is often excellent.

AtomExperimental ¹³C (ppm)Calculated ¹³C (ppm)Experimental ¹H (ppm)Calculated ¹H (ppm)
C2150.1150.58.808.85
C3121.2121.07.357.40
C4136.0136.28.108.15
C4a128.3128.1--
C5126.5126.87.707.75
C6129.4129.27.507.55
C7127.6127.97.657.70
C8129.8130.08.058.10
C8a148.3148.0--

Visualizing the Comparison Workflow

Comparison_Workflow cluster_exp Experimental cluster_dft DFT Calculation Sample Sample FT-IR Spec FT-IR Spec Sample->FT-IR Spec UV-Vis Spec UV-Vis Spec Sample->UV-Vis Spec NMR Spec NMR Spec Sample->NMR Spec Comparison Comparison FT-IR Spec->Comparison UV-Vis Spec->Comparison NMR Spec->Comparison Molecular Structure Molecular Structure Calculated Frequencies Calculated Frequencies Molecular Structure->Calculated Frequencies Calculated UV-Vis Calculated UV-Vis Molecular Structure->Calculated UV-Vis Calculated NMR Shifts Calculated NMR Shifts Molecular Structure->Calculated NMR Shifts Calculated Frequencies->Comparison Calculated UV-Vis->Comparison Calculated NMR Shifts->Comparison

Caption: The parallel workflow of experimental and computational analysis.

Conclusion: A Powerful Partnership

The combination of experimental spectroscopy and DFT calculations provides a powerful and comprehensive approach to the characterization of quinoline derivatives. By carefully acquiring experimental data and performing robust computational analyses, researchers can gain unprecedented insights into the structure, electronic properties, and reactivity of these important molecules. This guide provides a framework for this integrated approach, emphasizing the importance of methodological rigor and a deep understanding of the underlying principles. As computational resources become more accessible, the synergy between experiment and theory will continue to drive innovation in drug discovery and materials science.

References

  • Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

  • Research Square. (2022). Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. [Link]

  • Arabian Journal of Chemistry. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. [Link]

  • ResearchGate. (2014). Comparison of the experimental and calculated FT-IR spectra of the investigated compounds. [Link]

  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]

  • Taylor & Francis Online. (2023). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]

  • National Institutes of Health. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]

  • International Journal of ChemTech Research. (2016). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. [Link]

  • National Institutes of Health. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • Arabian Journal of Chemistry. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. [Link]

  • ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

  • ACS Publications. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ACS Publications. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. [Link]

  • National Institutes of Health. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. [Link]

  • PubMed. (2013). Vibrational Spectra of quinoline-4-carbaldehyde: Combined Experimental and Theoretical Studies. [Link]

  • ACS Publications. (2020). Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy. [Link]

  • ResearchGate. (2014). Solvent dependent TD-DFT UV-vis calculations performed using.... [Link]

  • ResearchGate. (2002). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • ResearchGate. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]

  • NSF Public Access Repository. (2024). Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes. [Link]

  • Royal Society of Chemistry. (2023). A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. [Link]

  • National Institutes of Health. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • Wiley Online Library. (2011). How reliable are GIAO calculations of 1H and 13C NMR chemical shifts? A statistical analysis and empirical corrections at DFT (PBE/3z) level. [Link]

  • ACS Publications. (2018). Harmonic Vibrational Frequencies: Approximate Global Scaling Factors for TPSS, M06, and M11 Functional Families Using Several Common Basis Sets. [Link]

  • ResearchGate. (2018). Computational Spectroscopy: Methods, Experiments and Applications. [Link]

  • PSI Indico. (2025). Practical guide to DFT simulations. [Link]

  • ACS Publications. (2003). Predicting 13C NMR Spectra by DFT Calculations. [Link]

  • Purdue University Graduate School. (2023). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]

  • ResearchGate. (2007). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. [Link]

  • NIST. (n.d.). CCCBDB Vibrational frequency scaling factors. [Link]

  • MDPI. (2011). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. [Link]

  • MDPI. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]

  • Royal Society of Chemistry. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. [Link]

  • Learning Breeze. (2024). Practical Guide to Density Functional Theory (DFT) Calculations. [Link]

  • Springer. (2008). Density Functional Theory for Beginners - Basic Principles and Practical Approaches. [Link]

  • Semantic Scholar. (2006). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p).. [Link]1452a81878d655f0535)

Sources

A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Novel Quinoline Derivative

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As with any novel compound intended for research or development, establishing its identity, purity, and quantity requires robust, reliable, and validated analytical methods. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3]. This guide provides a comparative framework for the validation of analytical methods for this specific molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][5][6].

The structure of this compound, with its aromatic quinoline core, phenolic hydroxyl groups, and diester functionalities, dictates the choice of analytical technologies. The conjugated aromatic system provides a strong chromophore, making High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection a primary candidate. For higher sensitivity and specificity, especially in complex matrices or for impurity profiling, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the logical evolution. For rapid, high-throughput screening, High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative.

This document will compare these three key techniques, explaining the causality behind the selection of validation parameters and providing detailed protocols to ensure the generation of trustworthy and reproducible data.

Foundational Principles: The ICH Q2(R1) Validation Framework

Any analytical method validation, regardless of the technology, must adhere to a set of internationally recognized standards to ensure data integrity.[4][7] The ICH Q2(R1) guideline provides the global standard for validation parameters, which form the basis of our comparison.[4][5]

The core validation characteristics we will assess for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

The following diagram outlines the typical workflow for validating an analytical procedure according to these principles.

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Develop Analytical Method P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity (Peak Purity, etc.) P3->E1 E2 Linearity & Range E3 Accuracy (% Recovery) E4 Precision (Repeatability, Intermediate) E5 LOD & LOQ E6 Robustness R1 Analyze Data & Assess Against Acceptance Criteria R2 Generate Validation Report R1->R2 R3 Implement for Routine Use R2->R3 cluster_1 cluster_1 cluster_1->R1

Caption: General Workflow for Analytical Method Validation.

Method Comparison: HPLC-UV vs. LC-MS/MS vs. HPTLC

The choice of analytical method is a critical decision driven by the required sensitivity, selectivity, throughput, and available instrumentation.

Method_Selection Start Start: Assay of Dimethyl 5,8-dihydroxyquinoline- 6,7-dicarboxylate Q1 Need High Sensitivity? (<10 ng/mL) Start->Q1 Q2 Complex Matrix? (e.g., plasma, formulation) Q1->Q2 No M1 Use LC-MS/MS Q1->M1 Yes Q3 Need High Throughput? (>50 samples/day) Q2->Q3 No Q2->M1 Yes M2 Use HPLC-UV Q3->M2 No M3 Use HPTLC Q3->M3 Yes

Sources

A Comparative Guide to the Cytotoxicity of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxic potential of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate, a novel quinoline derivative, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of quinoline-based anticancer agents.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline nucleus, a heterocyclic aromatic compound, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Quinoline derivatives have demonstrated a broad spectrum of biological effects, including antimalarial, antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] Their mechanism of action in cancer is multifaceted, encompassing the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][4] The hydrophobicity and electron-rich nature of the quinoline system facilitate strong interactions with enzyme active sites, making it a privileged structure in drug discovery.[5] This guide focuses on a specific derivative, this compound, to explore its cytotoxic profile in comparison to other quinoline compounds and established chemotherapeutic agents.

Comparative Cytotoxicity Analysis

While specific experimental data for this compound is still emerging, we can project its potential efficacy based on the known structure-activity relationships (SAR) of analogous quinoline derivatives. The presence of hydroxyl and dicarboxylate moieties at positions 5, 8, 6, and 7 respectively, suggests a potential for significant biological activity, possibly through metal chelation or hydrogen bonding interactions with biological targets.

To provide a framework for comparison, the following table presents hypothetical, yet representative, IC50 values (the concentration of a drug that inhibits a given biological process by 50%) for this compound against a panel of human cancer cell lines, alongside established chemotherapeutic drugs.

CompoundCell LineCancer TypeIC50 (µM) - HypotheticalStandard Chemotherapeutic AgentIC50 (µM) - Reported Ranges
This compoundHepG2Liver Cancer8.5Doxorubicin[6][7]0.5 - 5
This compoundA549Lung Cancer12.2Cisplatin[8][9]1 - 10
This compoundMCF-7Breast Cancer6.8Paclitaxel[10][11]0.001 - 0.1
This compoundHCT-116Colon Cancer15.75-Fluorouracil[12]5 - 50

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

The rationale for selecting these specific cancer cell lines is based on the reported broad-spectrum anticancer activity of many quinoline derivatives against these common malignancies.[12][13] The choice of standard chemotherapeutic agents allows for a direct comparison of potency against clinically relevant drugs for each cancer type.

Mechanistic Insights and Potential Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms.[1][4] Based on the structure of this compound, several potential pathways could be implicated in its cytotoxic activity.

G cluster_0 This compound cluster_1 Potential Mechanisms of Action cluster_2 Cellular Consequences Compound Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Generation Compound->ROS Topoisomerase Inhibition of Topoisomerase I/II Compound->Topoisomerase Kinase Kinase Signaling Pathway Inhibition (e.g., VEGFR2) Compound->Kinase DNADamage DNA Damage ROS->DNADamage Topoisomerase->DNADamage CellCycleArrest Cell Cycle Arrest (G2/M Phase) Kinase->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanisms of action for this compound.

Many quinoline compounds have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[14] Furthermore, the planar quinoline ring is capable of intercalating with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[1] Some quinoline derivatives also exhibit inhibitory effects on key signaling kinases involved in tumor growth and angiogenesis, such as VEGFR2.[12]

Experimental Protocols for Cytotoxicity Assessment

To empirically determine the cytotoxic effects of this compound, a series of well-established in vitro assays should be employed. The following provides a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7, HCT-116)

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of novel quinoline derivatives like this compound holds significant promise for the development of new anticancer therapies.[15] While this guide has presented a comparative framework based on existing knowledge of the quinoline scaffold, further empirical studies are essential to fully elucidate the cytotoxic potential and mechanism of action of this specific compound. Future research should focus on obtaining experimental IC50 values against a broader panel of cancer cell lines, including drug-resistant variants. Moreover, investigations into its effects on apoptosis, cell cycle progression, and specific molecular targets will provide a more comprehensive understanding of its therapeutic potential. The selective cytotoxicity of some quinoline derivatives against cancerous cells while sparing healthy cells is a particularly encouraging avenue for future investigation.[15]

References

  • Tiwari, R. K., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]

  • Abdel-fattah, M., et al. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. ResearchGate. [Link]

  • Martinez, L. (2021). Evaluation Of The Cytotoxyc Effects Of LMDF5-7 On A Human T-Cell Leukemia Cell Line. ScholarWorks@UTEP. [Link]

  • Ahmad, I., et al. (2023). Selected quinoline derivatives with anti-cancer activity. ResearchGate. [Link]

  • Sreelatha, T., & John, S. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, S., et al. (2010). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Domagala, J. M., et al. (1988). Synthesis, absolute configuration, and antibacterial activity of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. Journal of Medicinal Chemistry. [Link]

  • American Cancer Society. (2021). Chemotherapy for Breast Cancer. [Link]

  • American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. [Link]

  • Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

  • American Cancer Society. (2025). Chemotherapy for Liver Cancer. [Link]

  • Cancer Research UK. (2023). Chemotherapy for lung cancer. [Link]

  • Al-Ostath, A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Abdel-Rahman, M. A., et al. (2017). Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action. PubMed Central. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed Central. [Link]

  • Macmillan Cancer Support. (2021). Chemotherapy for breast cancer. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]

  • Gupta, H., et al. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Macmillan Cancer Support. (2022). How chemotherapy is used to treat liver cancer. [Link]

  • Canadian Cancer Society. (2023). Chemotherapy for lung cancer. [Link]

  • Yenigun, V. B., et al. (2025). Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]

  • Medscape. (2025). Breast Cancer Treatment Protocols. [Link]

  • Mayo Clinic. (2025). Chemotherapy for breast cancer. [Link]

  • Texas Oncology. (2023). Treatment & Management of Liver Cancer. [Link]

  • Kim, S. Y., et al. (2017). Chemotherapy for Lung Cancer in the Era of Personalized Medicine. PubMed Central. [Link]

  • Mogilaiah, K., et al. (2010). Microwave-assisted synthesis of some new biquinoline compounds catalyzed by DMAP and their biological activities. SciSpace. [Link]

  • Mesothelioma Center. (2025). Understanding Liver Cancer Chemotherapy. [Link]

  • Li, J., et al. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

  • Macmillan Cancer Support. (2022). Chemotherapy for lung cancer. [Link]

  • Westmead Breast Cancer Institute. (2022). Chemotherapy for Breast Cancer Fact Sheet. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

[1][2]

Executive Summary: The Precautionary Principle

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (DDQD) is a specialized organic intermediate.[1][2][3] While a molecule-specific Safety Data Sheet (SDS) may not be widely available from general catalog suppliers, its structure dictates a high-hazard classification based on Structure-Activity Relationships (SAR) .[1][2]

As a quinoline derivative with dihydroxy substitution, this compound must be handled as a suspected carcinogen , a reproductive toxin , and a severe aquatic pollutant .[2] This guide provides a self-validating disposal protocol designed to neutralize these risks through containment and high-temperature incineration.[2]

Part 1: Chemical Hazard Analysis (The "Why")

To ensure safety, we must deconstruct the molecule to understand its reactivity and biological risks.[2] This analysis justifies the strict disposal protocols that follow.[2]

Structural MoietyAssociated HazardOperational Implication
Quinoline Core Carcinogenicity & Mutagenicity The nitrogen-containing aromatic ring is structurally related to known mutagens (e.g., Quinoline, U-listed waste U163).[1][2] It can intercalate DNA.[2] Action: Zero skin contact; use double-gloving.
5,8-Dihydroxy Group Redox Activity & Chelation Similar to 8-hydroxyquinoline, this moiety can chelate metals and participate in redox cycling (quinone-hydroquinone), generating Reactive Oxygen Species (ROS).[1][2] Action: Avoid contact with strong oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.[2]
Dimethyl Dicarboxylate Hydrolysis Potential The ester groups are lipophilic but susceptible to hydrolysis in strong base/acid, releasing methanol and the free acid.[1][2] Action: Maintain neutral pH in waste streams; avoid mixing with caustic waste.
General Profile Aquatic Toxicity Quinoline derivatives are notoriously toxic to aquatic life (Category 1).[1][2] Action: ZERO drain disposal. All traces must be captured.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The lipophilic nature of the diester allows it to penetrate standard latex rapidly.[2]

Protection ZoneRecommended BarrierTechnical Rationale
Hand Protection Double Nitrile (0.11mm min) Nitrile offers superior resistance to aromatic organics compared to latex.[1][2] Double gloving provides a "breakthrough time" buffer.[2]
Respiratory P95/P100 or Fume Hood Solid dusts are the primary inhalation vector.[1][2] If handling powder outside a hood, a P100 particulate respirator is mandatory.[2]
Eye/Face Chemical Goggles Safety glasses are insufficient for powders that can sublime or disperse.[1][2] Goggles seal the ocular cavity from dust entry.[2]
Body Tyvek® Lab Coat/Sleeves Disposable sleeves prevent cuff contamination, a common exposure route for solid intermediates.[1][2]

Part 3: Operational Disposal Protocol

Waste Segregation Logic

Do not mix DDQD with general organic waste if that waste stream is destined for fuel blending (low-temp).[2] This compound requires high-temperature incineration .[2]

WasteSegregationStartDDQD Waste GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidBinSolid Hazardous Waste(Double Bagged)Solid->SolidBinPlace in wide-mouth jarSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedNonHalNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHalStreamAStream A: Halogenated Organics(High Temp Incineration)Halogenated->StreamAStreamBStream B: Non-Halogenated Organics(High BTU Fuel/Incineration)NonHal->StreamB

Figure 1: Decision logic for segregating DDQD waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Procedure

Step 1: Solubilization (For Residues)

  • Why: Dry powders in waste drums create "dust clouds" when compacted, exposing waste handlers.[2]

  • Protocol: Dissolve residual DDQD in a minimal amount of Acetone or Ethyl Acetate before adding to the liquid waste container. If the bulk solid is >5g, leave it as a solid and double-bag it.

Step 2: Container Selection

  • Use HDPE (High-Density Polyethylene) or Glass containers.[2]

  • Avoid: Metal cans (unless lined), as the chelating dihydroxy groups can corrode metal over time, potentially breaching the container.[2]

Step 3: Chemical Labeling

  • Labeling must be specific to aid downstream treatment facilities.[2]

  • Required Text:

    "Hazardous Waste - Organic. Contains: this compound. [1][2] Hazards: Toxic, Suspected Carcinogen, Aquatic Toxin. [1][2] DO NOT DRAIN. "

Step 4: Storage Prior to Pickup

  • Store in a secondary containment tray.

  • Incompatibility Check: Ensure the waste container is NOT stored next to Nitric Acid or Peroxides .[2][4] The electron-rich quinoline ring can react violently with strong oxidizers.[2]

Part 4: Emergency Response (Spill Management)

In the event of a spill, speed is secondary to containment .[2]

SpillResponseAlert1. ALERT & EVACUATENotify immediate area.PPE2. DON PPEDouble Nitrile, Goggles, N95/P100.Alert->PPEAssess3. ASSESS STATEPPE->AssessSolidSpillSolid PowderAssess->SolidSpillLiquidSpillLiquid/SolutionAssess->LiquidSpillWetWipe4a. WET WIPE METHODCover with solvent-dampened pad.DO NOT sweep (creates dust).SolidSpill->WetWipeAbsorb4b. ABSORPTIONCircle spill with vermiculite/sand.Absorb inward.LiquidSpill->AbsorbBag5. DOUBLE BAGPlace waste in sealable bag.Label as Hazardous.WetWipe->BagAbsorb->BagClean6. DECONTAMINATEWash surface with soap/water.Test pH if necessary.Bag->Clean

Figure 2: Emergency workflow emphasizing dust suppression for solids and containment for liquids.

Part 5: Regulatory & Compliance Framework

While this specific CAS may not be explicitly listed in 40 CFR 261.33 (P or U lists), it must be classified based on its characteristics and parent structure.[2]

  • EPA Waste Codes (RCRA):

    • Applicable Code: If the waste is ignitable (due to solvent), use D001 .[2]

    • Best Practice Code: If no specific listing exists, classify as Non-Regulated Hazardous Waste (Form Code 002) but manage it as if it were U163 (Quinoline) to ensure incineration.[2]

  • Disposal Method:

    • Mandatory: Incineration at an EPA-permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

    • Prohibited: Sewer discharge (POTW) or Landfill.[2]

Final Verification Checklist

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] (Specifically Subpart D regarding U-Listed wastes like Quinoline U163).[2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Quinoline.[2] (Source for carcinogenicity and aquatic toxicity data of the parent structure).[2][5]

  • European Chemicals Agency (ECHA). Substance Information: 8-Hydroxyquinoline.[2] (Source for reproductive toxicity and aquatic hazard classification of hydroxy-substituted quinolines).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2]

Personal Protective Equipment (PPE) & Handling Guide: Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a complex organic intermediate often utilized in the synthesis of redox cofactors (e.g., Pyrroloquinoline quinone - PQQ) and bioactive heterocycles. Due to the absence of extensive toxicological monographs for this specific derivative, it must be handled under Universal Precautions for Potent Novel Organics .

Immediate Hazard Profile (Structure-Activity Relationship):

  • Quinoline Core: Potential mutagenicity, DNA intercalation, and skin sensitization.

  • Phenolic Hydroxyls (5,8-dihydroxy): Redox-active; potential for auto-oxidation to quinones (sensitizers) and skin absorption.

  • Ester Moieties: Hydrolysis risks; potential respiratory irritant if aerosolized.

Risk Assessment & Hazard Identification

Effective PPE selection requires understanding the causality of the hazard. We do not merely cover the body; we interrupt specific exposure pathways.[1][2][3]

Functional Group HazardPhysiological RiskExposure PathwayMitigation Strategy
Quinoline Scaffold Genotoxicity / HepatotoxicityDermal Absorption / InhalationDouble-gloving (permeation resistance) and HEPA filtration .
Diester Functionality Mucous Membrane IrritationInhalation of Dust/AerosolEngineering Control (Fume Hood) is primary; N95/P100 is secondary.
Dihydroxy Phenol Contact Dermatitis / SensitizationDermal ContactTyvek sleeves to bridge the glove-cuff gap.

The PPE Matrix: Selection & Specifications

This matrix defines the required protective gear based on the "ALARA" (As Low As Reasonably Achievable) principle.

Hand Protection (Critical)

Standard Nitrile is insufficient for prolonged contact with quinoline solutions.

  • Solid Handling: Disposable Nitrile (Minimum 5 mil).

  • Solution Handling (Organic Solvents):

    • Primary Layer:[4][5] High-Dexterity Nitrile (4 mil).

    • Secondary Layer (Outer): Extended Cuff Nitrile (8 mil) OR Silver Shield® (Laminate) if using chlorinated solvents (DCM/Chloroform).

    • Rationale: Quinolines can act as permeation enhancers. If dissolved in DMSO or DCM, the breakthrough time of standard nitrile drops to <5 minutes.

Eye & Face Protection[2][5]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the fine particulate nature of the recrystallized solid.

  • High Volume (>5g): Face Shield required over goggles to prevent facial sensitization.

Respiratory Protection
  • Primary: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

Body Protection[4]
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

  • Enhanced: Disposable Tyvek® sleeve covers are mandatory during weighing to prevent dust accumulation on wrists (the most common exposure point).

Operational Protocols: The "Safe-Boundary" Method

This protocol utilizes a self-validating system where the researcher confirms safety at each transition node.

Diagram: PPE Selection Logic

The following logic tree dictates your PPE choice based on the state of matter and solvent system.

PPE_Logic Start Hazard Assessment State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid PPE_Solid Level 1: Nitrile (5mil) + Goggles + Fume Hood Solid->PPE_Solid Dust Hazard Solvent Solvent Type? Liquid->Solvent Standard Standard (MeOH, EtOAc) Solvent->Standard Aggressive Aggressive (DCM, DMSO) Solvent->Aggressive PPE_Std_Liq Level 2: Double Nitrile + Splash Goggles Standard->PPE_Std_Liq PPE_High_Liq Level 3: Laminate Gloves (Silver Shield) + Face Shield Aggressive->PPE_High_Liq Permeation Risk

Figure 1: Decision Logic for PPE Selection based on physical state and solvent carrier.

Step-by-Step Handling Procedure

Phase A: Preparation (The "Clean" Zone)

  • Glove Check: Perform a pneumatic test (inflate glove with air) on the outer pair to check for pinholes.

  • Static Control: Use an antistatic gun or ionizer bar inside the fume hood. Causality: Quinoline esters are often fluffy, electrostatic solids that "jump" during weighing, leading to unseen contamination.

Phase B: Active Handling (The "Hot" Zone)

  • Weighing:

    • Place a secondary containment tray inside the balance.

    • Use a disposable spatula. Do not reuse spatulas even after washing (cross-contamination risk).

  • Solubilization:

    • Add solvent slowly.

    • Self-Validation: If using DCM, check outer gloves every 10 minutes. If the fingertips feel "cool" or "stiff," breakthrough has occurred. Change immediately.

Phase C: Decontamination (Doffing)

  • Wipe Down: Wipe all exterior containers with a solvent-dampened Kimwipe before removing them from the hood.

  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin. Wash hands with soap and cool water (warm water opens pores) immediately.

Emergency Response & Disposal

Accidental Exposure[6]
  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, followed by soap and water. Rationale: Quinolines are lipophilic; water alone is inefficient at removing them from the dermal layer.

  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents.

Waste Disposal Logic

Proper segregation prevents dangerous side reactions in the waste stream.

Waste_Disposal Waste Chemical Waste Type Material Type Waste->Type Solid_Waste Solid Waste (Gloves, Wipes, Powder) Type->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor) Type->Liquid_Waste Bin_Solid Solid Haz Waste Bin (Double Bagged) Solid_Waste->Bin_Solid Seal & Label Halogen Halogenated Solvent? (DCM, Chloroform) Liquid_Waste->Halogen Bin_Halo Halogenated Waste Carboy (Red Tag) Halogen->Bin_Halo Yes Bin_NonHalo Non-Halogenated Waste Carboy (Clear Tag) Halogen->Bin_NonHalo No

Figure 2: Waste segregation workflow to prevent cross-reactivity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Quinoline Safety Data Summary. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.